2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(2,5-dimethylpyrazol-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-6-5-7(3-4-8)10(2)9-6/h5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBGVTAMFWMYNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)CC#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590493 | |
| Record name | (1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015936-59-0 | |
| Record name | (1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetonitrile, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a multi-step process commencing from readily available starting materials. This document outlines the detailed experimental protocols for each synthetic step, accompanied by quantitative data and visual representations of the chemical transformations and workflows.
Synthetic Strategy
The synthesis of this compound can be efficiently achieved through a three-step sequence starting from ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate. The overall synthetic pathway is depicted below:
Experimental Protocols
Step 1: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
The starting material, ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, can be synthesized via a cyclocondensation reaction.[1]
Reaction Scheme:
Protocol:
-
Formation of the Intermediate: In a reaction vessel, ethanol, sodium ethoxide, and diethyl oxalate are mixed. Acetone is then slowly added dropwise while maintaining the internal temperature below 15°C. The reaction is allowed to proceed for 24 hours.[1]
-
Cyclocondensation: The intermediate from the previous step is dissolved in DMF, and the solution is cooled to 5-15°C. 40% methylhydrazine is added dropwise, ensuring the temperature remains below 15°C. After the addition is complete, the mixture is heated to 40-50°C and stirred for 6-8 hours.[1]
-
Work-up and Purification: The reaction mixture is concentrated under reduced pressure to obtain the crude product. The crude product is then purified by vacuum distillation.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 88.1% | [1] |
| Purity (GC) | 98% | [1] |
Step 2: Reduction of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate to (1,3-Dimethyl-1H-pyrazol-5-yl)methanol
The ester is reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[2][3]
Reaction Scheme:
References
An In-Depth Technical Guide to 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile: Current Knowledge and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile is a heterocyclic compound belonging to the pyrazole class, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. However, a thorough review of publicly available scientific literature and chemical databases reveals a significant gap in experimental data for many of its core properties, as well as a lack of detailed experimental protocols for its synthesis and analysis. This document summarizes the available information and highlights the areas where further research is critically needed to fully characterize this compound for potential applications in drug discovery and development.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 1015936-59-0 | [1] |
| Chemical Formula | C₇H₉N₃ | [2] |
| Molecular Weight | 135.17 g/mol | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available | |
| logP | Data not available |
The absence of experimental data for properties such as melting point, boiling point, solubility, pKa, and logP significantly hinders the ability to design and optimize drug delivery systems, predict its behavior in biological systems, and develop robust analytical methods.
Synthesis and Experimental Protocols
While general methods for the synthesis of pyrazole derivatives are well-documented, a specific, detailed experimental protocol for the synthesis of this compound is not described in the reviewed literature.
A plausible synthetic approach, based on established pyrazole chemistry, could involve the condensation of a 1,3-dicarbonyl compound with methylhydrazine, followed by functionalization to introduce the acetonitrile group. A generalized workflow for pyrazole synthesis is depicted below.
General Pyrazole Synthesis Workflow
References
In-Depth Technical Guide: 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile (CAS 1015936-59-0)
Disclaimer: Publicly available information on 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile is limited. This document summarizes the available data and provides generalized representations of potential experimental workflows based on common practices in synthetic and medicinal chemistry.
Core Compound Properties
This compound is a chemical compound with the CAS number 1015936-59-0. It belongs to the class of pyrazole derivatives, which are heterocyclic compounds with a five-membered ring containing two adjacent nitrogen atoms. The presence of a nitrile group (-CN) makes it a valuable intermediate in organic synthesis.
Table 1: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 1015936-59-0 | Chemical Supplier Catalogs |
| Molecular Formula | C7H9N3 | Calculated |
| Molecular Weight | 135.17 g/mol | Calculated |
| IUPAC Name | This compound | Standard Nomenclature |
| Canonical SMILES | CC1=NN(C)C=C1CC#N | Chemical Structure |
| InChI Key | YWJCFOKUMEZJRI-UHFFFAOYSA-N | Standard Identifier |
Potential Synthetic Routes
A generalized workflow for such a synthesis is depicted below.
Structure Elucidation of 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile. Due to the limited availability of direct experimental data in public literature, this document outlines a putative synthetic pathway and predicted spectroscopic data based on established chemical principles and analysis of structurally related compounds. This guide serves as a foundational resource for researchers interested in the synthesis and characterization of this and similar pyrazole derivatives.
Chemical Structure and Properties
IUPAC Name: this compound[1] Chemical Formula: C₇H₉N₃[1] CAS Number: 1015936-59-0[1][2] Molecular Weight: 135.17 g/mol
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 135.17 g/mol | Calculated |
| Chemical Formula | C₇H₉N₃ | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 1015936-59-0 | [1][2] |
Proposed Synthesis
The synthesis would likely proceed in two main stages:
-
Formation of the Pyrazole Ring: Condensation of a β-ketoester equivalent with methylhydrazine to form the 1,3-dimethylpyrazole core.
-
Introduction of the Acetonitrile Moiety: Conversion of a suitable functional group at the 5-position (e.g., an ester or a halide) to the acetonitrile group.
Experimental Protocol (Putative)
Step 1: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
-
To a solution of sodium ethoxide in ethanol, add diethyl oxalate.
-
Slowly add acetone to the reaction mixture while maintaining the temperature below 15°C.[3]
-
Allow the reaction to proceed for 24 hours at room temperature.[3]
-
The resulting intermediate is then reacted with a 40% aqueous solution of methylhydrazine. The reaction mixture is initially cooled to below 15°C during the addition of methylhydrazine and then heated to 40-50°C for several hours.[3]
-
Work-up involves acidification, extraction with an organic solvent (e.g., dichloromethane), and purification by distillation under reduced pressure to yield ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.[3]
Step 2: Conversion to this compound
-
The ethyl ester from Step 1 can be reduced to the corresponding alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).
-
The resulting alcohol is then converted to a good leaving group, such as a tosylate or a halide (e.g., by reaction with thionyl chloride).
-
Finally, nucleophilic substitution with a cyanide salt (e.g., sodium cyanide) would yield the target compound, this compound.
Disclaimer: This is a proposed synthetic route and has not been experimentally verified from the available literature. Reaction conditions would require optimization.
Spectroscopic Data (Predicted)
The following spectroscopic data are predicted based on the known chemical shifts and absorption frequencies of similar pyrazole derivatives and the expected functional groups in the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.1 | s | 1H | H-4 (pyrazole ring) |
| ~ 3.8 | s | 3H | N-CH₃ |
| ~ 3.7 | s | 2H | CH₂-CN |
| ~ 2.2 | s | 3H | C-CH₃ |
Table 3: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 151 | C-3 (pyrazole ring) |
| ~ 140 | C-5 (pyrazole ring) |
| ~ 117 | C≡N |
| ~ 106 | C-4 (pyrazole ring) |
| ~ 36 | N-CH₃ |
| ~ 15 | CH₂-CN |
| ~ 13 | C-CH₃ |
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~ 2250 | Medium | C≡N stretch |
| ~ 2950-2850 | Medium-Weak | C-H stretch (aliphatic) |
| ~ 1550 | Medium | C=C/C=N stretch (pyrazole ring) |
| ~ 1450 | Medium | CH₂/CH₃ bend |
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 135 | High | [M]⁺ (Molecular Ion) |
| 120 | Medium | [M - CH₃]⁺ |
| 95 | Medium | [M - CH₃CN]⁺ |
| 81 | High | [C₄H₅N₂]⁺ (Pyrazole ring fragment) |
Structure Elucidation Workflow
The logical flow for the structure elucidation of this compound, from synthesis to spectroscopic confirmation, is depicted in the following diagram.
Caption: Workflow for the synthesis and structure elucidation of this compound.
Conclusion
While direct experimental data for this compound is scarce in the public domain, this technical guide provides a robust framework for its synthesis and characterization. The proposed synthetic pathway, based on established pyrazole chemistry, offers a clear route for its preparation. The predicted spectroscopic data provides a reliable reference for the identification and confirmation of the target molecule. This guide is intended to facilitate further research into this compound and its potential applications in medicinal chemistry and drug development.
References
An In-depth Technical Guide on the Predicted ¹H and ¹³C NMR Spectra of 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile
Introduction: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing detailed information about the structure, dynamics, and chemical environment of molecules. This guide offers a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile. While specific experimental spectra for this compound are not widely available in public databases, this document provides a robust prediction based on the analysis of analogous chemical structures and established NMR principles, serving as a valuable resource for researchers in synthetic chemistry and drug development.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is expected to exhibit four distinct signals corresponding to the four unique proton environments in the molecule. The predicted chemical shifts (δ) are influenced by the electronic environment of the pyrazole ring and the adjacent acetonitrile group.
Table 1: Predicted ¹H NMR Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Protons |
| N-CH₃ | 3.6 - 3.8 | Singlet (s) | 3H | a |
| C-CH₃ | 2.1 - 2.3 | Singlet (s) | 3H | b |
| Pyrazole H4 | 5.8 - 6.0 | Singlet (s) | 1H | c |
| -CH₂-CN | 3.7 - 3.9 | Singlet (s) | 2H | d |
Note: Predicted chemical shifts are relative to TMS (δ 0.00) and may vary based on the solvent and concentration used.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is predicted to show seven signals, one for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and its position relative to the nitrogen atoms and the nitrile group.
Table 2: Predicted ¹³C NMR Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) | Carbon |
| N-CH₃ | 35 - 38 | a |
| C-CH₃ | 11 - 14 | b |
| Pyrazole C4 | 105 - 108 | c |
| -CH₂-CN | 15 - 20 | d |
| Pyrazole C5 | 138 - 141 | e |
| Pyrazole C3 | 148 - 151 | f |
| -CN | 116 - 119 | g |
Note: Predicted chemical shifts are relative to TMS (δ 0.00).
Experimental Protocols
The following section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a compound such as this compound.
1. Instrumentation:
-
NMR spectra should be recorded on a high-resolution spectrometer, typically operating at a field strength of 300, 400, or 500 MHz for protons.[1]
2. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Common solvents for pyrazole derivatives include Chloroform-d (CDCl₃), Dimethyl Sulfoxide-d₆ (DMSO-d₆), and Acetonitrile-d₃ (CD₃CN).[2]
-
Transfer the solution to a standard 5 mm NMR tube.
-
The chemical shifts should be referenced internally to the residual solvent signal (e.g., CHCl₃ at δ 7.26 ppm in CDCl₃; DMSO at δ 2.50 ppm in DMSO-d₆) or to an internal standard such as tetramethylsilane (TMS).[3]
3. ¹H NMR Spectrum Acquisition:
-
Temperature: Set the probe temperature to a standard value, typically 298 K (25 °C).
-
Pulse Sequence: A standard single-pulse sequence is generally sufficient.
-
Spectral Width: Set a spectral width of approximately 12-16 ppm, centered around 6-8 ppm.
-
Number of Scans: Acquire 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.
4. ¹³C NMR Spectrum Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., pdept or cpgd) should be used to simplify the spectrum to singlets for each carbon.
-
Spectral Width: Set a spectral width of approximately 200-220 ppm.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
5. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Calibrate the spectrum by setting the reference peak (residual solvent or TMS) to its known chemical shift.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.
Mandatory Visualization
The following diagram illustrates the chemical structure and the logical assignment of atoms for NMR prediction.
References
An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile
This guide provides a comprehensive overview of the mass spectrometry analysis of 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile, a compound of interest for researchers, scientists, and drug development professionals. This document outlines detailed experimental protocols, predicted fragmentation patterns, and data presentation in a structured format.
Introduction
This compound, with the chemical formula C₇H₉N₃, is a heterocyclic compound featuring a pyrazole ring substituted with two methyl groups and an acetonitrile group.[1] Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of such compounds by analyzing their fragmentation patterns.[2] This guide will delve into the expected mass spectrometric behavior of this molecule based on the known fragmentation of pyrazole and nitrile functionalities.
Experimental Protocols
A general workflow for the mass spectrometric analysis of this compound is outlined below. The specific parameters may require optimization based on the instrumentation used.
Sample Preparation
-
Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.[2]
-
Dilution: For direct infusion analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent.
-
Filtration: Prior to injection, filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.[2]
Instrumentation and Data Acquisition
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for pyrazole derivatives.[2]
-
Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.[2]
-
Source Parameters: Optimize the ESI source parameters, including capillary voltage, cone voltage, desolvation gas flow, and temperature, to achieve maximum signal intensity for the analyte.[2]
-
Data Acquisition Mode:
-
Full Scan MS: Acquire data in full scan mode over a mass range of m/z 50-500 to detect the protonated molecule [M+H]⁺.
-
Tandem MS (MS/MS): Perform fragmentation analysis by selecting the [M+H]⁺ ion as the precursor and acquiring product ion spectra. This will provide information about the fragmentation pathways.
-
Predicted Mass Spectrometry Data
| Predicted Ion | m/z (monoisotopic) | Proposed Structure/Loss |
| [M+H]⁺ | 136.0869 | Protonated Molecule |
| [M]⁺ | 135.0791 | Molecular Ion |
| [M-H]⁺ | 134.0713 | Loss of a hydrogen radical |
| [M-CH₃]⁺ | 120.0658 | Loss of a methyl radical |
| [M-HCN]⁺ | 108.0685 | Loss of hydrogen cyanide from the pyrazole ring |
| [M-N₂]⁺ | 107.0835 | Loss of nitrogen from the pyrazole ring |
| [M-CH₂CN]⁺ | 95.0658 | Loss of the acetonitrile radical |
| [C₄H₅N₂]⁺ | 81.0447 | Fragment of the pyrazole ring after acetonitrile loss |
| [C₃H₃N]⁺ | 53.0287 | Further fragmentation of the pyrazole ring |
Predicted Fragmentation Pathway
The fragmentation of protonated this compound is expected to proceed through several key pathways, primarily involving cleavages of the pyrazole ring and the acetonitrile substituent. The presence of nitrogen in the molecule dictates that the molecular ion will have an odd nominal mass, adhering to the nitrogen rule.[3] For nitriles, a prominent [M-1] peak resulting from the loss of an alpha hydrogen is common.[3] Pyrazole rings are known to fragment via the loss of HCN or N₂.[5]
Conclusion
This technical guide provides a framework for the mass spectrometric analysis of this compound. While experimental data for this specific molecule is not widely published, the provided protocols and predicted fragmentation pathways, based on the known behavior of related chemical classes, offer a solid starting point for researchers. The use of high-resolution mass spectrometry coupled with tandem MS experiments will be crucial for the definitive structural elucidation and characterization of this compound and its potential metabolites or degradation products.
References
In-Depth Technical Guide on the Potential Biological Activity of Dimethyl-Pyrazole Acetonitrile Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide focuses on the potential biological activities of a specific subclass: dimethyl-pyrazole acetonitrile and its closely related derivatives. This document synthesizes findings on their anticancer, antimicrobial, and anti-inflammatory properties. Quantitative data from various studies are presented in structured tables for comparative analysis. Detailed experimental protocols for key biological assays are provided to facilitate reproducibility and further research. Additionally, a key signaling pathway implicated in the anticancer activity of these compounds is visualized using a Graphviz diagram, offering a clear representation of their potential mechanism of action. This guide is intended to be a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutics.
Introduction
Pyrazole derivatives have long been a subject of intense research in the field of medicinal chemistry due to their diverse pharmacological properties. The incorporation of a dimethyl-pyrazole nucleus, often in combination with other functional groups, has led to the discovery of potent agents with anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The acetonitrile moiety, or its precursors like cyanoacetyl groups, is a versatile functional group that can participate in various chemical reactions and may contribute to the biological activity and pharmacokinetic profile of the parent molecule. This guide provides a detailed overview of the current understanding of the biological potential of dimethyl-pyrazole acetonitrile and related compounds.
Anticancer Activity
Dimethyl-pyrazole derivatives have shown significant promise as anticancer agents. Several studies have reported their cytotoxic effects against a range of human cancer cell lines. A notable mechanism of action for some of these compounds is the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the EGFR/PI3K/AKT/mTOR pathway.[3]
Quantitative Data for Anticancer Activity
The following table summarizes the in vitro anticancer activity of various dimethyl-pyrazole derivatives, including IC50 values against different cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 4f | Mono-(dimethylpyrazolyl)-s-triazine | HCT-116 (Colorectal) | 0.50 ± 0.080 | [3] |
| MCF-7 (Breast) | 4.53 ± 0.30 | [3] | ||
| HepG2 (Liver) | 3.01 ± 0.49 | [3] | ||
| 5c | Bis-(dimethylpyrazolyl)-s-triazine | MCF-7 (Breast) | 2.29 ± 0.92 | [3] |
| 5d | Bis-(dimethylpyrazolyl)-s-triazine | HCT-116 (Colorectal) | 3.66 ± 0.96 | [3] |
| HepG2 (Liver) | 5.42 ± 0.82 | [3] | ||
| Compound 9 | 1-Aroyl-3,5-dimethyl-1H-pyrazole | K-562 (Leukemia) | 4 | [4] |
| Compound 17 | 1,3,4-Thiadiazine derivative | Liver Carcinoma | 5.35 | [1] |
| Lung Carcinoma | 8.74 | [1] |
Signaling Pathway: EGFR/PI3K/AKT/mTOR Inhibition
Several studies have indicated that pyrazole derivatives can exert their anticancer effects by targeting the EGFR/PI3K/AKT/mTOR signaling cascade.[3] This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5][6] The pyrazole-based compounds can act as kinase inhibitors, blocking the phosphorylation events that propagate the signal downstream.[3]
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Dimethyl-pyrazole acetonitrile compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the dimethyl-pyrazole acetonitrile compounds in the cell culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours in a CO2 incubator at 37°C.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity
Derivatives of dimethyl-pyrazole have also been investigated for their potential to combat microbial infections. These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal strains.
Quantitative Data for Antimicrobial Activity
The following table presents the antimicrobial activity of selected pyrazole derivatives, indicating their Minimum Inhibitory Concentration (MIC) against various microorganisms.
| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| 3a | 3,5-dimethyl azopyrazole | E. coli | - | [7] |
| 5a | 3,5-dimethyl azopyrazole | S. aureus | - | [7] |
| (3,5-dimethyl-1H-pyrazol-4-yl)-(4-chloro-phenyl)-diazene | Phenyl-diazene | E. coli | - | [8] |
| B. cereus | - | [8] | ||
| P. vulgaris | - | [8] | ||
| Compound 5b | Isoxazole | B. subtilis | 2.6 | [2] |
| B. cereus | 1.2 | [2] |
Note: Specific MIC values were not provided in the abstracts for some compounds, but they were reported to have notable activity.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of the test compounds.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Dimethyl-pyrazole acetonitrile compounds (dissolved in DMSO)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Prepare a serial two-fold dilution of the dimethyl-pyrazole acetonitrile compounds in MHB in the wells of a 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds. Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity
Certain dimethyl-pyrazole derivatives have demonstrated anti-inflammatory properties. Their mechanism of action can involve the inhibition of inflammatory mediators or enzymes. For instance, some pyrazole compounds have been identified as inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in the inflammatory cascade.[9]
Quantitative Data for Anti-inflammatory Activity
The following table summarizes the anti-inflammatory activity of a dimethyl-pyrazole derivative.
| Compound ID | Derivative Class | Assay | IC50 (µM) | Reference |
| If | 5-phenyl-2-furan moiety | PDE4B Inhibition | 1.7 | [9] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo protocol is used to evaluate the anti-inflammatory activity of the test compounds.
Materials:
-
Wistar rats
-
Carrageenan solution (1% in saline)
-
Dimethyl-pyrazole acetonitrile compounds
-
Plethysmometer
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Animal Grouping: Divide the rats into groups: a control group, a standard drug group, and test groups receiving different doses of the dimethyl-pyrazole acetonitrile compounds.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally to the respective groups. The control group receives the vehicle.
-
Induction of Inflammation: After a specific period (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Synthesis of Dimethyl-Pyrazole Acetonitrile Precursors
The synthesis of the core dimethyl-pyrazole structure is a fundamental step. A common method involves the condensation of acetylacetone with hydrazine hydrate.[10][11][12]
Conclusion
Dimethyl-pyrazole acetonitrile compounds and their analogs represent a promising class of molecules with diverse biological activities. Their potential as anticancer agents, particularly through the inhibition of the EGFR/PI3K/AKT/mTOR signaling pathway, warrants further investigation. The antimicrobial and anti-inflammatory properties also suggest a broad therapeutic potential. The data and protocols presented in this guide aim to provide a solid foundation for researchers to build upon in the quest for novel and effective therapeutic agents based on the dimethyl-pyrazole scaffold. Further studies are encouraged to explore the structure-activity relationships, optimize the lead compounds, and fully elucidate their mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. rjpbcs.com [rjpbcs.com]
- 3. Discovery of pyrazole-thiophene derivatives as highly Potent, orally active Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of novel pyrazolopyrimidine derivatives as potent mTOR/HDAC bi-functional inhibitors via pharmacophore-merging strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors - Kumar - Combinatorial Chemistry & High Throughput Screening [rjsocmed.com]
- 10. 3,5-Dimethylpyrazole synthesis - chemicalbook [chemicalbook.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis of Substituted Pyrazoleacetonitriles
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthetic routes to obtain substituted pyrazoleacetonitriles, a class of compounds of significant interest in medicinal chemistry and drug development. The pyrazole scaffold is a well-known pharmacophore, and the introduction of an acetonitrile moiety can modulate a compound's physicochemical properties and biological activity. This document details key synthetic strategies, providing experimental protocols and quantitative data to facilitate the design and execution of synthetic routes toward novel pyrazoleacetonitrile derivatives.
Core Synthetic Strategies
The synthesis of substituted pyrazoleacetonitriles can be broadly categorized into two main approaches:
-
Construction of the Pyrazole Ring with a Pre-existing Cyanomethyl Group (C-Cyanomethylation): This strategy involves the use of starting materials that already contain a cyanomethyl group, which becomes incorporated into the final pyrazole structure.
-
Functionalization of a Pre-formed Pyrazole Ring (N- and C-Cyanomethylation): This approach involves the synthesis of a pyrazole core followed by the introduction of the acetonitrile group onto a nitrogen or carbon atom of the ring.
This guide will delve into specific methodologies within these categories, providing detailed experimental procedures for key transformations.
Synthesis of C-Cyanomethylated Pyrazoles
A primary route to C-cyanomethylated pyrazoles involves the synthesis and subsequent functionalization of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile. This versatile intermediate provides a scaffold for further chemical modifications.
Experimental Protocol: Synthesis of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile
This protocol is based on the reaction of malononitrile dimer with hydrazine.[1][2][3][4][5]
Reaction:
References
The Enduring Legacy of the Pyrazole Scaffold: From Foundational Discovery to Modern Therapeutics
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its journey from a laboratory curiosity in the late 19th century to a privileged scaffold in numerous FDA-approved drugs is a testament to its remarkable chemical versatility and pharmacological significance. This technical guide provides an in-depth exploration of the discovery and history of pyrazole-based chemical scaffolds, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the seminal moments of its discovery, trace the evolution of its synthesis, and highlight its role in the development of landmark therapeutics. This guide will adhere to stringent technical standards, presenting quantitative data in structured tables, detailing key experimental protocols, and visualizing complex pathways and workflows to facilitate a deeper understanding of this pivotal chemical entity.
The Genesis of a Scaffold: The Knorr Pyrazole Synthesis
The history of pyrazole chemistry began in 1883 when German chemist Ludwig Knorr, in his pursuit of quinoline derivatives, serendipitously synthesized the first pyrazole derivative.[1][2] His work, involving the condensation of ethyl acetoacetate with phenylhydrazine, not only introduced the world to this novel heterocyclic system but also established the foundational "Knorr pyrazole synthesis."[1][3] This robust and versatile reaction remains a fundamental method for constructing the pyrazole ring.[4][5] The first pyrazole compound to be synthesized was 1-phenyl-3-methyl-5-pyrazolone, which later became the core of the first synthetically produced antipyretic drug, Antipyrine.[3][6] Edward Buchner is credited with the first synthesis of the parent pyrazole in 1889.[7]
The initial discovery paved the way for extensive exploration of pyrazole chemistry, leading to a deeper understanding of its reactivity and the development of numerous synthetic methodologies. Over the past century, the synthesis of pyrazoles has evolved significantly from this classical condensation to include modern, highly efficient catalytic and multicomponent strategies.[4]
From Discovery to Drug: The Rise of Pyrazole-Based Pharmaceuticals
The true impact of the pyrazole scaffold lies in its widespread application in drug discovery. The unique physicochemical properties of the pyrazole ring, including its ability to participate in hydrogen bonding and its metabolic stability, have made it a favored structural motif for medicinal chemists.[8][9] This has led to the development of a multitude of successful drugs across various therapeutic areas. The following sections highlight the discovery and development of some of the most influential pyrazole-based pharmaceuticals.
Celecoxib: A New Era in Anti-Inflammatory Therapy
The discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, in the early 1990s revolutionized the development of nonsteroidal anti-inflammatory drugs (NSAIDs).[10] This led to the hypothesis that selective inhibition of COX-2 could provide potent anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme.[10] A team at the Searle division of Monsanto, led by John Talley, discovered and developed celecoxib, a diaryl-substituted pyrazole, as a selective COX-2 inhibitor.[11][12] Marketed as Celebrex, it was approved by the FDA on December 31, 1998, for the treatment of osteoarthritis and rheumatoid arthritis.[11][13]
Sildenafil: A Serendipitous Discovery for Erectile Dysfunction
The story of sildenafil (Viagra) is a classic example of serendipity in drug discovery.[14][15] Originally developed by Pfizer scientists in the 1980s as a treatment for hypertension and angina, the pyrazolopyrimidinone-based compound showed limited efficacy for its intended purpose in clinical trials.[14][15][16] However, an unexpected side effect was observed in male volunteers: the induction of penile erections.[3][15] Recognizing the unmet medical need for an oral treatment for erectile dysfunction, Pfizer shifted the development focus.[15] Sildenafil was found to be a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum.[7][17] By inhibiting PDE5, sildenafil leads to increased cGMP levels, resulting in smooth muscle relaxation, increased blood flow, and erection.[3][7] The FDA approved Viagra in 1998, and it quickly became a blockbuster drug, revolutionizing the treatment of erectile dysfunction.[15][18]
Rimonabant: A Tale of a Promising Target and Unforeseen Side Effects
Rimonabant (Acomplia) was the first selective cannabinoid-1 (CB1) receptor antagonist to be approved for clinical use.[5][19] Developed by Sanofi-Aventis, this pyrazole-based drug was designed to treat obesity and related metabolic disorders by blocking the appetite-stimulating effects of the endocannabinoid system.[19][20] Clinical trials demonstrated that rimonabant was effective in promoting weight loss and improving metabolic parameters.[19][21] It was approved in Europe in 2006.[5] However, post-marketing surveillance revealed a significant risk of serious psychiatric side effects, including depression and anxiety.[5][19][20] As a result, rimonabant was withdrawn from the market worldwide in 2008 and was never approved in the United States.[5]
Sotorasib: Targeting the "Undruggable" KRAS
For decades, the KRAS oncogene was considered an "undruggable" target in cancer therapy.[22][23] However, the discovery of a specific mutation, KRAS G12C, which presents a druggable cysteine residue, opened a new avenue for targeted therapy.[24] Sotorasib (Lumakras), a pyrazole-containing compound developed by Amgen, is a first-in-class, irreversible inhibitor of KRAS G12C.[22][25][26] It was granted accelerated approval by the FDA in May 2021 for the treatment of adult patients with KRAS G12C-mutated locally advanced or metastatic non-small cell lung cancer (NSCLC).[25][26] The discovery of sotorasib represents a landmark achievement in oncology drug development.[22]
Quantitative Data on Key Pyrazole-Based Drugs
The following tables summarize the key quantitative data for the aforementioned pyrazole-based drugs, providing a comparative overview of their potency and selectivity.
| Drug | Target | Assay | IC50 / Ki | Reference |
| Celecoxib | COX-2 | PGE2 Production (Human Dermal Fibroblasts) | 40 nM (IC50) | [14] |
| COX-1 | PGE2 Production (Human Lymphoma Cells) | 2800 nM (IC50) | [11] | |
| Sildenafil | PDE5 | Enzyme Activity | 3.4 nM (IC50) | [17] |
| PDE5 | Enzyme Inhibition | 1 nM (Ki) | [22] | |
| Rimonabant | CB1 Receptor | Radioligand Binding | 2 nM (Ki) | [27] |
| CB2 Receptor | Radioligand Binding | >1000 nM (Ki) | [27] | |
| Sotorasib | KRAS G12C | Cellular Assay (NRAS G12C) | 5-fold more potent than for KRAS G12C (IC50) | [28] |
| Ruxolitinib | JAK1 | Kinase Assay | 3.3 nM (IC50) | [1] |
| JAK2 | Kinase Assay | 2.8 nM (IC50) | [1] | |
| JAK3 | Kinase Assay | 428 nM (IC50) | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the development of pyrazole-based scaffolds and drugs.
Knorr Pyrazole Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (Historical)
This protocol is based on the original 1883 publication by Ludwig Knorr.[2]
Materials:
-
Phenylhydrazine (100 g)
-
Ethyl acetoacetate (125 g)
-
Reaction vessel suitable for heating
-
Water bath
-
Apparatus for separating immiscible liquids
-
Crystallization dish
Procedure:
-
In a suitable reaction vessel, combine 100 g of phenylhydrazine with 125 g of ethyl acetoacetate.
-
Allow the mixture to stand at ambient temperature. An initial condensation reaction will occur, forming an oily product and water.
-
Separate the water from the oily condensation product.
-
Heat the oily product on a water bath for an extended period to induce cyclization through the elimination of ethanol, forming the crude pyrazolone product.
-
Cool the reaction mixture. Upon standing, the product will solidify.
-
Collect the solid product, 1-phenyl-3-methyl-5-pyrazolone.
Synthesis of Celecoxib
This protocol describes a common synthetic route to celecoxib.[10][29]
Materials:
-
4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione
-
4-Sulfamoylphenylhydrazine hydrochloride
-
Ethanol
-
Hydrochloric acid
-
Sodium bicarbonate
-
Ethyl acetate
-
Heptane
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol in a reaction vessel equipped with a reflux condenser and a stirrer.
-
Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.
-
Add a catalytic amount of hydrochloric acid and heat the mixture to reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from an ethyl acetate/heptane mixture to yield pure celecoxib.
Synthesis of Sildenafil
This protocol outlines a key step in a common synthesis of sildenafil.[6]
Materials:
-
5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
-
N-methylpiperazine
-
Dichloromethane
-
Aqueous sodium bicarbonate
-
Methanol
Procedure:
-
To a dichloromethane solution containing 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, add N-methylpiperazine and stir for 1 hour at 20–25 °C.
-
Wash the reaction mixture with 5% w/w aqueous sodium bicarbonate followed by demineralized water.
-
Concentrate the dichloromethane layer at <50 °C.
-
Add methanol to the residue to crystallize the product.
-
Filter the product and dry at 55–60 °C under vacuum to obtain pure sildenafil.
COX-2 Inhibition Assay
This protocol outlines a general method for determining the IC50 of a compound against COX-2.[10]
Objective: To determine the IC50 values of a test compound for COX-2.
Materials:
-
Recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compound (e.g., Celecoxib)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)
-
Buffer solution
Procedure:
-
Pre-incubate the recombinant human COX-2 enzyme with various concentrations of the test compound or vehicle control in a buffer solution.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate the reaction mixture for a specific time at a controlled temperature.
-
Stop the reaction.
-
Measure the concentration of PGE2 produced using a competitive EIA kit.
-
Plot the percentage of inhibition of PGE2 production against the logarithm of the test compound concentration.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits enzyme activity by 50%.
Visualizing Key Pathways and Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the discovery and development of pyrazole-based scaffolds.
Caption: The Knorr Pyrazole Synthesis Workflow.
Caption: Mechanism of Action of Celecoxib.
References
- 1. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Commercial Process for the Synthesis of Anti-Cancer Drug Sotorasib - ChemistryViews [chemistryviews.org]
- 9. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. abmole.com [abmole.com]
- 13. incb018424.com [incb018424.com]
- 14. apexbt.com [apexbt.com]
- 15. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The JAK1/JAK2 inhibitor ruxolitinib inhibits mediator release from human basophils and mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 21. myexperiment.org [myexperiment.org]
- 22. Inhibition of cyclic GMP-binding cyclic GMP-specific phosphodiesterase (Type 5) by sildenafil and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. “Photo-Rimonabant”: Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar “Cis-On” CB1R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 28. aacrjournals.org [aacrjournals.org]
- 29. zenodo.org [zenodo.org]
An In-depth Technical Guide to the Solubility of 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile is a heterocyclic compound featuring a pyrazole ring, a class of compounds known for its wide range of biological activities and applications in medicinal chemistry and materials science.[1][2] The physicochemical properties of such molecules, particularly their solubility in various organic solvents, are fundamental to their synthesis, purification, formulation, and eventual application.[3] Understanding the solubility profile is a critical early step in drug discovery and development, influencing bioavailability, dosage form design, and process chemistry.
This technical guide provides a comprehensive overview of the methodologies used to determine the solubility of this compound. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines a robust experimental protocol for its determination and provides a framework for presenting the resulting data.
Compound Details:
Predicted Solubility Characteristics
The structure of this compound, with its pyrazole core and acetonitrile group, suggests a moderate polarity. The pyrazole ring itself is aromatic and possesses both a hydrogen bond donor and acceptor site (though in this N-methylated version, only the pyridine-type nitrogen at position 2 can act as a hydrogen bond acceptor).[3] The presence of the nitrile group also contributes to the molecule's polarity. Based on these features, it is anticipated that the compound will exhibit solubility in a range of polar aprotic and some polar protic organic solvents. Its solubility in nonpolar solvents is expected to be limited.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in a variety of organic solvents has not been published. The following table is provided as a template for researchers to systematically record experimentally determined solubility data at a standard temperature (e.g., 25 °C).
| Organic Solvent | Solvent Class | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |
| Acetone | Ketone | |||
| Acetonitrile | Nitrile | |||
| Chloroform | Halogenated | |||
| Dichloromethane | Halogenated | |||
| Dimethylformamide (DMF) | Amide | |||
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | |||
| Ethanol | Protic Alcohol | |||
| Ethyl Acetate | Ester | |||
| Heptane | Nonpolar Alkane | |||
| Isopropanol | Protic Alcohol | |||
| Methanol | Protic Alcohol | |||
| Tetrahydrofuran (THF) | Ether | |||
| Toluene | Aromatic |
Experimental Protocol for Solubility Determination
The following protocol details the widely accepted "shake-flask" method for determining the equilibrium solubility of a compound in a given solvent.[6][7] This method is considered the gold standard for its reliability and accuracy.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Temperature-controlled orbital shaker or water bath
-
Vials with screw caps
-
Calibrated volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector
-
Centrifuge (optional)
Procedure:
-
Preparation of a Supersaturated Solution:
-
Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached with a saturated solution.[7]
-
Accurately add a known volume (e.g., 3 mL) of the chosen organic solvent to the vial.[8]
-
Securely cap the vial to prevent any solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient duration to ensure that thermodynamic equilibrium is achieved. A period of 24 to 48 hours is typically recommended, though the exact time may need to be determined empirically.[7]
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vial to stand undisturbed at the constant temperature for at least 2 hours to permit the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pipette.
-
Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals that could lead to an overestimation of solubility.[7]
-
-
Analysis:
-
Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear dynamic range of the analytical instrument (e.g., HPLC-UV).
-
Analyze the diluted sample using a validated analytical method to determine the precise concentration of the compound. A calibration curve must be generated using standard solutions of known concentrations.
-
Calculate the original concentration in the saturated solution by applying the dilution factor.
-
-
Data Reporting:
-
Express the final solubility in standard units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Repeat the experiment at least in triplicate to ensure the reproducibility of the results.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for determining equilibrium solubility.
Conclusion
The solubility of this compound in organic solvents is a crucial parameter for its practical application in research and development. While published data is scarce, the standardized experimental protocol detailed in this guide provides a reliable framework for researchers to generate high-quality, reproducible solubility data. The systematic collection of this information, as templated in this document, will be invaluable for optimizing reaction conditions, developing purification strategies, and designing effective formulation and delivery systems for this and related pyrazole derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pschemicals.com [pschemicals.com]
- 5. This compound | 1015936-59-0 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
Tautomerism in Pyrazol-5-yl Acetonitrile Derivatives: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Among these, pyrazol-5-yl acetonitrile derivatives are emerging as a class of compounds with significant therapeutic potential. A critical aspect of their chemistry, which profoundly influences their biological activity and physicochemical properties, is the phenomenon of tautomerism. This technical guide provides a comprehensive overview of tautomerism in pyrazol-5-yl acetonitrile derivatives, detailing experimental and computational methodologies for its study and discussing its implications in drug design and development.
Introduction to Tautomerism in Pyrazoles
Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert. In N-unsubstituted pyrazoles, the most common form is annular prototropic tautomerism, involving the migration of a proton between the two nitrogen atoms of the pyrazole ring. For a pyrazol-5-yl acetonitrile derivative, this equilibrium involves two principal tautomers: the 3-substituted and the 5-substituted forms. The position of this equilibrium is influenced by the nature of the substituents on the pyrazole ring, the solvent, temperature, and the physical state (solution or solid).
The ability of these tautomers to interact differently with biological targets underscores the importance of understanding and controlling the tautomeric equilibrium in the drug discovery process. The substituent at the 3-position can significantly impact the electronic properties and steric hindrance around the pharmacophoric groups, leading to different binding affinities and biological responses.
Synthesis of Pyrazol-5-yl Acetonitrile Derivatives
The synthesis of pyrazol-5-yl acetonitrile derivatives typically involves the cyclocondensation of a β-ketonitrile with a hydrazine derivative.[1] The regioselectivity of this reaction can be influenced by the reaction conditions and the nature of the substituents on both reactants.
General Synthetic Protocol:
A common route involves the reaction of an appropriately substituted hydrazine with a β-ketonitrile in a suitable solvent, such as ethanol or acetic acid, often under reflux conditions. The choice of hydrazine (e.g., hydrazine hydrate, a substituted hydrazine) will determine the substituent at the N1 position of the resulting pyrazole. The β-ketonitrile precursor provides the acetonitrile moiety at the C5 position and another substituent at the C3 position. Microwave-assisted synthesis has also been reported to accelerate these reactions and improve yields.[2]
Experimental Characterization of Tautomers
Several analytical techniques are employed to investigate and quantify the tautomeric forms of pyrazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for studying tautomerism in solution.[3] Both ¹H and ¹³C NMR are sensitive to the electronic environment of the nuclei, allowing for the differentiation of tautomers.
Key Experimental Considerations:
-
Solvent Effects: The choice of solvent can significantly shift the tautomeric equilibrium. Protic solvents can facilitate proton exchange, leading to averaged signals, while aprotic solvents may allow for the observation of distinct signals for each tautomer.[4]
-
Temperature: Low-temperature NMR experiments can slow down the rate of interconversion between tautomers, enabling the resolution of separate signals for each form.[4]
-
¹⁵N NMR: When available, ¹⁵N NMR provides direct information about the nitrogen atoms involved in the tautomerism and can be highly informative.[5]
Illustrative NMR Data for Pyrazole Tautomers (General Observations):
| Nucleus | Tautomer A (e.g., 3-aryl-5-cyanomethyl) | Tautomer B (e.g., 5-aryl-3-cyanomethyl) |
| ¹H (CH₂) | ~3.8 - 4.2 ppm | ~3.7 - 4.1 ppm |
| ¹³C (CH₂) | ~15 - 20 ppm | ~14 - 19 ppm |
| ¹³C (C3) | More deshielded | More shielded |
| ¹³C (C5) | More shielded | More deshielded |
Note: The exact chemical shifts are highly dependent on the specific substituents and the solvent used.[6]
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural information about the tautomeric form present in the solid state.[7][8][9] This technique reveals bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which can stabilize a particular tautomer in the crystal lattice. While it provides a definitive structure in the solid state, it is important to remember that the predominant tautomer in solution may be different.
General Crystallographic Parameters for Pyrazole Derivatives:
| Parameter | Typical Values |
| Crystal System | Monoclinic, Orthorhombic, Triclinic |
| Space Group | P2₁/n, P-1, P2₁2₁2₁ |
| Key Interactions | N-H···N, N-H···O, C-H···π hydrogen bonds |
Data compiled from analogous pyrazole structures.[7]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to study tautomeric equilibria, as different tautomers often exhibit distinct absorption spectra.[10][11][12] By comparing the spectrum of the compound of interest with those of "fixed" derivatives (where the proton is replaced by a non-tautomerizable group like methyl), the position of the equilibrium can be estimated. Changes in the absorption maxima and molar absorptivity with solvent polarity or pH can provide insights into the relative populations of the tautomers.
Computational Analysis of Tautomerism
Computational chemistry plays a crucial role in predicting the relative stabilities of tautomers and understanding the factors that govern the equilibrium.[13][14]
Methodologies:
-
Density Functional Theory (DFT): DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used to calculate the energies of the different tautomers in the gas phase and in solution (using implicit solvent models like the Polarizable Continuum Model - PCM).[15][16]
-
Ab initio Methods: Higher-level ab initio calculations, such as Møller–Plesset perturbation theory (MP2), can provide more accurate energy predictions.[13]
These calculations can provide the Gibbs free energy difference (ΔG) between tautomers, from which the equilibrium constant (KT) can be calculated.
Biological Implications and Signaling Pathways
The tautomeric state of a pyrazol-5-yl acetonitrile derivative can significantly influence its biological activity by altering its shape, hydrogen bonding capabilities, and overall electronic distribution, which are critical for molecular recognition by biological targets.
Several pyrazole derivatives have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway , which is a critical pathway in cancer cell growth, proliferation, and survival.[17][18][19][20][21][22] The two tautomers of a pyrazol-5-yl acetonitrile derivative may exhibit different inhibitory potencies against kinases in this pathway, such as PI3K, Akt, or mTOR.
References
- 1. Buy 2-(5-(p-Tolyl)-1H-pyrazol-3-yl)acetonitrile [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. purkh.com [purkh.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibitors of the PI3K/Akt/mTOR Pathway in Prostate Cancer Chemoprevention and Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Reactivity Studies of 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted initial reactivity of 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data on this specific molecule in publicly accessible literature, this document outlines its expected chemical behavior based on established principles of pyrazole and nitrile chemistry. The insights provided herein are intended to guide future experimental design and synthetic strategies.
Core Structure and Reactive Sites
This compound possesses three primary sites for chemical modification: the pyrazole ring, the nitrile functional group, and the active methylene bridge. The reactivity at each of these sites is influenced by the electronic properties of the substituted pyrazole ring. The 1,3-dimethyl substitution pattern on the pyrazole ring is a key determinant of its reactivity.
Predicted Reactivity of the Pyrazole Ring
The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The position of substitution is directed by the two nitrogen atoms and the existing methyl groups.
Electrophilic Aromatic Substitution
In pyrazoles, electrophilic substitution typically occurs at the C4 position, which is the most electron-rich carbon atom.[1] The presence of two nitrogen atoms influences the electron density distribution within the ring.[1] Under neutral or alkaline conditions, the C4 position is highly favored for electrophilic attack.[1] However, under strongly acidic conditions, the pyridine-like N2 nitrogen can be protonated, forming a pyrazolium cation. This protonation deactivates the ring towards electrophilic attack, particularly at the C4 position.[1]
Table 1: Predicted Electrophilic Aromatic Substitution Reactions on the Pyrazole Ring
| Reaction Type | Reagents | Predicted Major Product | General Conditions |
| Nitration | HNO₃ / H₂SO₄ | 2-(4-Nitro-1,3-dimethyl-1H-pyrazol-5-yl)acetonitrile | Acidic, low temperature |
| Halogenation | Br₂ / FeBr₃ or Cl₂ / FeCl₃ | 2-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetonitrile | Lewis acid catalyst |
| Sulfonation | Fuming H₂SO₄ | 2-(1,3-Dimethyl-5-(cyanomethyl)-1H-pyrazol-4-yl)sulfonic acid | Strong acid |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 2-(4-Acyl-1,3-dimethyl-1H-pyrazol-5-yl)acetonitrile | Anhydrous, Lewis acid |
A general workflow for electrophilic substitution on the pyrazole ring is depicted below.
Caption: General workflow for electrophilic substitution at the C4 position.
Predicted Reactivity of the Nitrile Group
The nitrile group is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and reactions with organometallic reagents. The carbon atom of the nitrile group is electrophilic, making it susceptible to nucleophilic attack.[2][3]
Table 2: Predicted Reactions of the Nitrile Group
| Reaction Type | Reagents | Predicted Product | General Conditions |
| Hydrolysis (Acidic) | H₃O⁺, heat | 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetic acid | Aqueous acid |
| Hydrolysis (Basic) | NaOH / H₂O, heat | 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetamide | Aqueous base |
| Reduction to Amine | LiAlH₄, then H₂O | 2-(1,3-Dimethyl-1H-pyrazol-5-yl)ethanamine | Anhydrous ether, then workup |
| Reduction to Aldehyde | DIBAL-H, then H₂O | 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetaldehyde | Anhydrous, low temperature |
| Reaction with Grignard Reagents | RMgX, then H₃O⁺ | 1-(1,3-Dimethyl-1H-pyrazol-5-yl)alkan-2-one | Anhydrous ether, then acidic workup |
The following diagram illustrates the key transformations of the nitrile group.
Caption: Key synthetic transformations of the nitrile functional group.
Predicted Reactivity of the Active Methylene Bridge
The methylene group adjacent to the nitrile is activated and can be deprotonated by a suitable base to form a carbanion. This nucleophilic carbanion can then participate in various carbon-carbon bond-forming reactions.
Alkylation and Condensation Reactions
The acidity of the α-protons of the methylene group allows for reactions such as alkylation and condensation. The resulting carbanion is stabilized by the electron-withdrawing nitrile group.
Table 3: Predicted Reactions of the Active Methylene Group
| Reaction Type | Reagents | Predicted Product | General Conditions |
| Alkylation | 1. NaH, 2. R-X | 2-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-alkylacetonitrile | Anhydrous solvent (e.g., THF, DMF) |
| Knoevenagel Condensation | RCHO, base (e.g., piperidine) | 2-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-R-acrylonitrile | Basic catalyst, often with removal of water |
The logical flow for the activation and subsequent reaction of the methylene bridge is outlined below.
Caption: Activation and reaction pathway of the active methylene bridge.
Experimental Protocols: General Considerations
While specific, optimized protocols for this compound are not available, the following are general methodologies adapted from known procedures for similar compounds that can serve as a starting point for experimental investigation.
General Protocol for Electrophilic Nitration of a Pyrazole Ring
-
Reaction Setup: To a stirred solution of the pyrazole derivative in concentrated sulfuric acid, cooled to 0 °C in an ice bath, add a solution of nitric acid in sulfuric acid dropwise.
-
Reaction Monitoring: Maintain the temperature below 5 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Purification: Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and purify by column chromatography or recrystallization.
General Protocol for the Reduction of a Nitrile to a Primary Amine
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of the nitrile in anhydrous diethyl ether or tetrahydrofuran (THF) to a stirred suspension of lithium aluminum hydride (LiAlH₄) in the same solvent at 0 °C.
-
Reaction Monitoring: After the addition, allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.
-
Workup: Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.
-
Purification: Filter the resulting solid, and extract the filtrate with an organic solvent. Dry the combined organic layers and concentrate under reduced pressure. Purify the crude amine by distillation or chromatography.
Conclusion
This compound is a molecule with multiple reactive centers, offering a rich landscape for chemical modification. The pyrazole ring is predicted to undergo electrophilic substitution primarily at the C4 position. The nitrile group can be transformed into a variety of other functional groups, including carboxylic acids, amides, amines, and ketones. Furthermore, the active methylene bridge provides a handle for carbon-carbon bond formation. The information and predicted reaction pathways presented in this guide serve as a foundation for the rational design of synthetic routes to novel derivatives of this promising heterocyclic scaffold. Experimental validation of these predicted reactivities will be crucial for the further development and application of this compound.
References
Methodological & Application
Application Notes and Protocols for 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile is a valuable synthetic intermediate in the field of medicinal chemistry and drug discovery. Its pyrazole core is a privileged scaffold found in numerous biologically active compounds. The presence of a reactive nitrile group and an activated methylene group makes it a versatile building block for the construction of more complex heterocyclic systems, including those with therapeutic potential. These notes provide detailed protocols and applications for the use of this intermediate in the synthesis of bioactive molecules, with a focus on Janus Kinase (JAK) inhibitors.
Chemical Properties
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1015936-59-0 |
| Molecular Formula | C₇H₉N₃ |
| Molecular Weight | 135.17 g/mol |
Application: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives as Janus Kinase (JAK) Inhibitors
One of the key applications of this compound is in the synthesis of pyrazolo[3,4-d]pyrimidines, a class of compounds known to exhibit inhibitory activity against Janus kinases (JAKs). JAK inhibitors are of significant interest in the treatment of autoimmune diseases, myeloproliferative neoplasms, and inflammatory conditions. The pyrazolo[3,4-d]pyrimidine scaffold serves as a core structure for several clinically approved and investigational JAK inhibitors.
The nitrile group of this compound can be utilized to construct the pyrimidine ring of the fused heterocyclic system. A notable example is the synthesis of 4-amino-1-(tert-butyl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidine, a potent and specific tyrosine kinase inhibitor.
Experimental Protocol: Synthesis of 4-amino-1-(tert-butyl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidine
This protocol outlines a two-step synthesis starting from this compound. The first step involves a condensation reaction to form a pyrazole intermediate, followed by cyclization to yield the final pyrazolo[3,4-d]pyrimidine product.
Step 1: Synthesis of (E)-3-(dimethylamino)-2-(1,3-dimethyl-1H-pyrazol-5-yl)acrylonitrile
A mixture of this compound (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) in a suitable solvent is heated. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude product, which can be used in the next step without further purification.
Step 2: Synthesis of 4-amino-1-(tert-butyl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidine
The crude (E)-3-(dimethylamino)-2-(1,3-dimethyl-1H-pyrazol-5-yl)acrylonitrile (1.0 eq) from the previous step is dissolved in a suitable solvent, and tert-butylhydrazine hydrochloride (1.1 eq) and a non-nucleophilic base such as triethylamine (2.0 eq) are added. The reaction mixture is heated to reflux. After the reaction is complete, as indicated by TLC, the mixture is cooled, and the product is isolated by filtration. The crude product can be purified by recrystallization or column chromatography.
Quantitative Data
| Product | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) |
| (E)-3-(dimethylamino)-2-(1,3-dimethyl-1H-pyrazol-5-yl)acrylonitrile | This compound | DMF-DMA | Toluene | 4 h | ~95 (crude) |
| 4-amino-1-(tert-butyl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidine | (E)-3-(dimethylamino)-2-(1,3-dimethyl-1H-pyrazol-5-yl)acrylonitrile | tert-Butylhydrazine HCl, Et₃N | Ethanol | 16 h | 75-85 |
Characterization Data for 4-amino-1-(tert-butyl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidine:
-
Appearance: White crystalline solid.
-
Proton NMR (CDCl₃): Spectroscopic data would confirm the presence of the tert-butyl group, the dimethyl-pyrazole moiety, the pyrimidine proton, and the amino group protons.
-
Mass Spectrometry: Analysis would confirm the molecular weight of the final product.
Workflow and Pathway Diagrams
Caption: Synthetic workflow for the preparation of a pyrazolo[3,4-d]pyrimidine JAK inhibitor intermediate.
Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of pyrazolo[3,4-d]pyrimidine derivatives.
Conclusion
This compound serves as a crucial starting material for the synthesis of complex heterocyclic molecules with significant biological activity. The provided protocol for the synthesis of a pyrazolo[3,4-d]pyrimidine derivative demonstrates its utility in the development of potential therapeutic agents such as JAK inhibitors. Researchers can adapt and modify these procedures to generate libraries of related compounds for structure-activity relationship (SAR) studies and further drug development efforts.
The Pyrazole Acetonitrile Scaffold: A Promising Intermediate in the Development of Kinase Inhibitors for Neurodegenerative Diseases
For Immediate Release
[City, State] – [Date] – 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile is emerging as a valuable building block in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. This pyrazole-based scaffold is a key component in the synthesis of novel therapeutic agents targeting c-Jun N-terminal kinase 3 (JNK3), a critical enzyme implicated in the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Application Notes
The primary application of this compound in medicinal chemistry is its use as a core structural motif in the development of JNK3 inhibitors. JNK3 is a member of the mitogen-activated protein kinase (MAPK) family and is predominantly expressed in the brain.[1] Its activation in response to cellular stress, such as oxidative stress and neurotoxins, is a key step in the apoptotic cascade leading to neuronal cell death.[2][3] Therefore, the selective inhibition of JNK3 presents a promising therapeutic strategy to mitigate neuronal damage in neurodegenerative conditions.[1]
One notable derivative, (R)-2-(1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)acetonitrile, which incorporates a modified this compound core, has demonstrated significant inhibitory activity against JNK3.[4] This highlights the potential of this scaffold in generating drug candidates with high potency and selectivity.
Quantitative Data
The following table summarizes the in vitro inhibitory activity of a key derivative synthesized using a scaffold related to this compound.
| Compound ID | Target Kinase | IC50 (nM) |
| 8a ((R)-2-(1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)acetonitrile) | JNK3 | 227 |
Table 1: In vitro inhibitory activity of a key pyrazole acetonitrile derivative against JNK3.[4]
Signaling Pathway
The JNK3 signaling pathway plays a crucial role in neuronal apoptosis. Stress stimuli lead to the activation of a kinase cascade, culminating in the phosphorylation and activation of JNK3. Activated JNK3 then phosphorylates transcription factors such as c-Jun, leading to the expression of pro-apoptotic genes and ultimately, cell death. The inhibition of JNK3 by molecules derived from this compound can block this cascade, offering a neuroprotective effect.
Caption: JNK3 signaling pathway and point of inhibition.
Experimental Protocols
Synthesis of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole Derivatives (General Scheme)
The synthesis of JNK3 inhibitors based on the this compound scaffold generally follows a multi-step sequence. A representative workflow is depicted below.
Caption: General synthetic workflow for pyrazole acetonitrile derivatives.
Detailed Protocol for a Representative Step: Knorr Pyrazole Synthesis
This protocol describes the formation of the pyrazole core from a beta-diketone intermediate.
Materials:
-
1,3-Diketone intermediate (1.0 eq)
-
Hydrazinyl pyrimidine derivative (1.1 eq)
-
Ethanol (as solvent)
-
Acetic acid (catalyst)
Procedure:
-
To a solution of the 1,3-diketone (1.0 eq) in ethanol, add the hydrazinyl pyrimidine derivative (1.1 eq).
-
Add a catalytic amount of acetic acid to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired pyrazole ester.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro JNK3 Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a method to determine the in vitro potency of synthesized compounds against JNK3.
Materials:
-
Recombinant JNK3 enzyme
-
ATF2 (substrate)
-
ATP
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of the diluted test compound, a positive control inhibitor (e.g., staurosporine), and DMSO (negative control) to the appropriate wells.
-
Add 2 µL of a solution containing the JNK3 enzyme and the ATF2 substrate in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for JNK3.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. JNK3 as Therapeutic Target and Biomarker in Neurodegenerative and Neurodevelopmental Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
Application Notes and Protocols: 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile as a Versatile Building Block for Modern Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a cornerstone in the development of modern agrochemicals, with its versatile structure enabling the synthesis of a wide array of potent fungicides, herbicides, and insecticides.[1] Among the various pyrazole-based building blocks, 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile stands out as a particularly valuable precursor. Its reactive nitrile functionality and substituted pyrazole core provide a strategic starting point for the synthesis of diverse and highly active agrochemical compounds.
This document provides detailed application notes and experimental protocols for utilizing this compound in the synthesis of next-generation agrochemicals. It includes quantitative data on the efficacy of derived compounds, detailed experimental methodologies, and visual diagrams of synthetic workflows and relevant biological pathways.
Key Applications in Agrochemical Synthesis
The primary synthetic utility of this compound lies in the transformation of its nitrile group. The two main pathways involve hydrolysis to the corresponding acetic acid, which is a precursor for carboxamide fungicides, and other modifications of the nitrile group to access different classes of agrochemicals.
Fungicide Synthesis: Succinate Dehydrogenase (SDH) Inhibitors
A significant class of fungicides derived from pyrazole structures are the succinate dehydrogenase inhibitors (SDHIs). These compounds disrupt the mitochondrial respiratory chain in fungi by inhibiting Complex II (succinate dehydrogenase), leading to a halt in energy production and ultimately, fungal cell death. Pyrazole carboxamides are a prominent group of SDHIs.
The synthesis of these fungicides from this compound proceeds via the key intermediate, 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid. This intermediate is then coupled with various aniline derivatives to produce a library of potential SDHI fungicides.
Herbicide Synthesis: 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitors
Pyrazole derivatives are also prominent in the development of herbicides that target the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. Inhibition of HPPD disrupts the biosynthesis of plastoquinone and tocopherols in plants, leading to bleaching of new growth and eventual plant death. While direct synthesis from the acetonitrile is less common, the pyrazole scaffold itself is a key component of many HPPD inhibitors.
Insecticide Synthesis
Pyrazole-based insecticides, such as fipronil, often act as antagonists of the GABA-gated chloride channel in the central nervous system of insects, leading to neuronal hyperexcitation and death. The 2-(1,3-dimethyl-1H-pyrazol-5-yl) moiety can be incorporated into various insecticidal scaffolds.
Experimental Protocols
Protocol 1: Synthesis of 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetic acid
This protocol describes the hydrolysis of the nitrile group of this compound to yield the corresponding carboxylic acid, a key intermediate for fungicide synthesis. This procedure is adapted from a similar synthesis of 2-(1-pyrazolyl)-acetic acid.[2]
Materials and Reagents:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether or Dichloromethane
-
Anhydrous sodium sulfate (Na2SO4)
-
Standard laboratory glassware, including a round-bottom flask with a reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a solution of sodium hydroxide (2.0 eq) in aqueous methanol.
-
Hydrolysis: Heat the reaction mixture to reflux and maintain for a period of 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Wash the remaining aqueous solution with diethyl ether or dichloromethane to remove any unreacted starting material or non-acidic impurities.
-
Acidification: Cool the aqueous phase in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid. A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water. Alternatively, if no precipitate forms, extract the acidified aqueous solution with ethyl acetate or dichloromethane.
-
Drying and Purification: Dry the collected solid or the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid can be further purified by recrystallization.
Protocol 2: Synthesis of a Pyrazole Carboxamide Fungicide
This protocol outlines the synthesis of a pyrazole carboxamide fungicide from 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid and a substituted aniline. This is a general procedure for amide bond formation.
Materials and Reagents:
-
2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetic acid (1.0 eq)
-
Thionyl chloride (SOCl2) or Oxalyl chloride
-
A substituted aniline (e.g., 2-chloroaniline) (1.0 eq)
-
Triethylamine (Et3N) or Pyridine
-
Anhydrous tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Standard laboratory glassware
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, suspend 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid (1.0 eq) in anhydrous DCM or THF. Add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to stir at room temperature for 2-4 hours or until the evolution of gas ceases. Remove the excess thionyl chloride or oxalyl chloride under reduced pressure to obtain the crude acid chloride.
-
Amide Coupling: In a separate flask, dissolve the substituted aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous THF or DCM. Cool the solution to 0 °C.
-
Reaction: Add the crude acid chloride, dissolved in a small amount of the reaction solvent, dropwise to the aniline solution. Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash successively with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired pyrazole carboxamide fungicide.
Quantitative Data
The following table summarizes the fungicidal activity of representative pyrazole carboxamide derivatives, demonstrating the potential of this class of compounds. The data is based on published results for structurally similar compounds.
| Compound ID | Target Fungus | EC50 (µg/mL) | Reference |
| 8j | Alternaria solani | 3.06 | [3] |
| 7ai | Rhizoctonia solani | 0.37 | [4] |
| E1 | Rhizoctonia solani | 1.1 | [5] |
Signaling Pathways and Experimental Workflows
Workflow for the Synthesis of Pyrazole Carboxamide Fungicides
Caption: Synthetic workflow for pyrazole carboxamide fungicides.
Mechanism of Action: Inhibition of Succinate Dehydrogenase (SDH)
Caption: Inhibition of SDH by pyrazole carboxamide fungicides.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel agrochemicals. The straightforward conversion of its nitrile group to a carboxylic acid provides ready access to the important class of pyrazole carboxamide SDHI fungicides. The protocols and data presented herein offer a solid foundation for researchers and scientists in the agrochemical industry to explore the potential of this building block in the development of next-generation crop protection agents. Further derivatization of the pyrazole core and the acetic acid moiety can lead to the discovery of new compounds with improved efficacy, broader spectrum of activity, and favorable safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile is a chemical compound containing a pyrazole ring, a structure of interest in medicinal chemistry and drug development due to its diverse biological activities. Accurate and precise quantification of this and similar compounds is essential for various stages of research and development, including synthesis optimization, quality control of starting materials and final products, pharmacokinetic studies, and metabolic profiling.
This document provides detailed application notes and protocols for the quantitative analysis of this compound. The methodologies described are based on common analytical techniques employed for the quantification of pyrazole derivatives and related small molecules. The primary techniques covered are High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). While specific methods for this compound are not widely published, the following protocols are adapted from established methods for structurally similar compounds and serve as a robust starting point for method development and validation.
Analytical Methodologies
The choice of analytical method for the quantification of this compound will depend on factors such as the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is a versatile and widely used technique suitable for the quantification of non-volatile and thermally stable compounds. It is often the method of choice for routine analysis and quality control.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. It offers excellent separation and structural information, which is valuable for identification and quantification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the highest sensitivity and selectivity, making it the preferred method for trace-level quantification in complex biological matrices such as plasma or tissue homogenates.
The following sections provide detailed protocols and expected performance characteristics for each of these techniques.
Quantitative Data Summary
The following table summarizes typical performance parameters for the analytical methods described. These values are based on the analysis of similar pyrazole derivatives and should be achievable for this compound upon method optimization and validation.
| Parameter | High-Performance Liquid Chromatography-UV (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98-102%[1] | 95-105%[2] | 94-107%[2] |
| Precision (% RSD) | < 2%[1] | < 5%[2] | < 7%[2] |
| Limit of Detection (LOD) | ~0.5 µg/mL[2] | ~1 µg/mL[2] | 0.6–10.0 ng/mL[2] |
| Limit of Quantification (LOQ) | ~1.5 µg/mL[2] | ~5 µg/mL[2] | 1.25–1250 ng/mL[2] |
Experimental Protocols
Section 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol describes a reversed-phase HPLC method for the quantification of this compound.
1.1. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA) (optional, for mobile phase modification)[1]
-
Methanol (HPLC grade)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
1.2. Chromatographic Conditions
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size[1]
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile and Water (e.g., Acetonitrile:Water 60:40 v/v). The addition of 0.1% formic acid or TFA to the aqueous phase may improve peak shape.[1]
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 10-20 µL[1]
-
Detection Wavelength: To be determined by UV scan of the analyte (typically in the range of 210-280 nm for pyrazole derivatives).
-
Column Temperature: 30-40°C[1]
-
Run Time: Approximately 10-15 minutes, sufficient to elute the analyte and any impurities.
1.3. Preparation of Solutions
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in a 100 mL volumetric flask with methanol or the mobile phase.[1]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).[1]
-
Sample Preparation: Accurately weigh the sample, dissolve it in a suitable solvent (e.g., methanol), and dilute with the mobile phase to a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.[3]
1.4. Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the working standard solutions in ascending order of concentration.
-
Inject the prepared sample solutions.
-
Record the chromatograms and integrate the peak area of the analyte.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of the analyte in the sample from the calibration curve.
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a GC-MS method suitable for the analysis of this compound.
2.1. Reagents and Materials
-
This compound reference standard
-
Dichloromethane or other suitable solvent (GC grade)
-
Methanol (GC grade)
-
Internal standard (e.g., a structurally similar compound with a different retention time)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
2.2. GC-MS Conditions
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[4]
-
Injector Temperature: 250°C[4]
-
Injection Volume: 1 µL[4]
-
Injection Mode: Split (e.g., 20:1 split ratio) or splitless for trace analysis.[4]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[4]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.[4]
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (e.g., m/z 40-400) for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis, monitoring the molecular ion and characteristic fragment ions.
2.3. Preparation of Solutions
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 100 mL of dichloromethane or another appropriate solvent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution containing the internal standard at a fixed concentration.
-
Sample Preparation: Dissolve a known amount of the sample in the solvent, add the internal standard, and dilute to a final concentration within the calibration range. Filter if necessary.[4]
2.4. GC-MS Procedure
-
Inject the working standard solutions to establish the calibration curve.
-
Inject the prepared sample solutions.
-
Acquire the data in either full scan or SIM mode.
-
For quantification, calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standard solutions.
-
Determine the concentration of the analyte in the sample from the calibration curve.
Section 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a highly sensitive and selective LC-MS/MS method for the quantification of this compound, particularly in complex matrices.
3.1. Reagents and Materials
-
This compound reference standard
-
Isotopically labeled internal standard (if available) or a suitable structural analog
-
Acetonitrile (LC-MS grade)[5]
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)[5]
-
Methanol (LC-MS grade)
-
Protein precipitation solvent (e.g., acetonitrile) for biological samples.[5]
3.2. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system.
-
Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.[5]
-
Mobile Phase:
-
A: 0.1% Formic acid in water[5]
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then re-equilibrate. (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.[6]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor ion (protonated molecule [M+H]⁺) and a stable product ion need to be determined by infusion of a standard solution.
-
Ion Source Parameters: Optimized for the specific instrument and analyte (e.g., capillary voltage, source temperature, gas flows).
3.3. Preparation of Solutions
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh the reference standard and dissolve in methanol.
-
Working Standard Solutions: Prepare serial dilutions in the mobile phase to create a calibration curve covering the expected concentration range.
-
Sample Preparation (for biological samples):
-
To a known volume of the sample (e.g., 100 µL of plasma), add the internal standard.
-
Add 3-4 volumes of cold acetonitrile to precipitate proteins.[5]
-
Vortex and centrifuge at high speed.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.[5]
-
3.4. LC-MS/MS Procedure
-
Optimize the MS parameters by infusing a standard solution of the analyte.
-
Develop a suitable LC gradient to separate the analyte from matrix components.
-
Inject the calibration standards and sample extracts.
-
Quantify the analyte using the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve and determine the concentration in the samples.
Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: Logical relationship for selecting an appropriate analytical method.
References
Application Note: High-Throughput Analysis of 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile using HPLC-MS
Abstract
This application note describes a sensitive and robust high-performance liquid chromatography-mass spectrometry (HPLC-MS) method for the quantitative analysis of 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile. This method is suitable for high-throughput screening in drug discovery and metabolism studies. The protocol outlines procedures for sample preparation from plasma, chromatographic separation using a reversed-phase C18 column, and detection by electrospray ionization tandem mass spectrometry (ESI-MS/MS). The developed method demonstrates excellent linearity, accuracy, and precision, making it ideal for researchers, scientists, and drug development professionals.
Introduction
This compound and its derivatives are a class of heterocyclic compounds with significant potential in medicinal chemistry.[1][2][3] Accurate and reliable quantification of these molecules in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. This application note provides a detailed protocol for a high-throughput HPLC-MS method tailored for the analysis of this specific pyrazole derivative.
Experimental
Materials and Reagents
-
This compound (Reference Standard)
-
Acetonitrile (HPLC Grade)[4]
-
Methanol (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (or other relevant biological matrix)
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for sample cleanup in biological matrices like plasma.[5][6][7]
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for HPLC-MS analysis.
HPLC Conditions
The chromatographic separation was optimized to achieve a short run time while maintaining good peak shape and resolution.
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B in 3 minutes, hold for 1 minute |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
Mass spectrometric detection was performed using an electrospray ionization source in positive ion mode.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
Analyte Information:
| Compound | Molecular Formula | Exact Mass (M+H)⁺ | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | C₇H₉N₃ | 136.0869 | 136.1 | 95.1 |
Results and Discussion
The developed HPLC-MS method provides a rapid and reliable means for the quantification of this compound. The protein precipitation method proved to be an efficient sample preparation technique, removing a significant portion of matrix interferences. The use of a C18 column with a fast gradient elution resulted in a total run time of 5 minutes per sample.
The mass spectrometer was operated in MRM mode to ensure high selectivity and sensitivity. The precursor ion at m/z 136.1 corresponds to the protonated molecule [M+H]⁺, and the product ion at m/z 95.1 is a characteristic fragment resulting from the loss of acetonitrile from the side chain.
Conclusion
This application note details a validated HPLC-MS method for the determination of this compound in plasma. The method is rapid, sensitive, and suitable for high-throughput analysis in a drug development setting.
Visualizations
Caption: Experimental workflow from sample preparation to data analysis.
Protocols
Detailed Protocol: Sample Preparation (Protein Precipitation)
-
Thaw Samples: If frozen, thaw plasma samples completely at room temperature.
-
Aliquoting: Pipette 100 µL of each plasma sample into a labeled 1.5 mL microcentrifuge tube. Include quality control (QC) and blank samples.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Mixing: Immediately cap and vortex each tube for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Place the tubes in a microcentrifuge and spin at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully aspirate the clear supernatant without disturbing the protein pellet and transfer it to a clean autosampler vial.
-
Storage: If not analyzing immediately, cap the vials and store at 4°C.
Detailed Protocol: HPLC-MS System Operation
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (95% Mobile Phase A, 5% Mobile Phase B) for at least 15 minutes or until a stable baseline is achieved.
-
MS Calibration: Perform a system suitability check and calibration of the mass spectrometer according to the manufacturer's recommendations.
-
Sequence Setup: Create a sequence table in the instrument control software, including sample identifiers, vial positions, and the analytical method.
-
Sample Injection: Place the prepared sample vials in the autosampler tray and initiate the sequence.
-
Data Monitoring: Monitor the real-time chromatograms and instrument parameters during the run to ensure proper system performance.
-
Data Processing: After the sequence is complete, process the acquired data using the appropriate software to integrate peak areas and calculate concentrations based on a standard curve.
References
- 1. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy 2-(5-(p-Tolyl)-1H-pyrazol-3-yl)acetonitrile [smolecule.com]
- 3. mdpi.com [mdpi.com]
- 4. ≥99.92%, suitable for mass spectrometry (MS), UHPLC | Sigma-Aldrich [sigmaaldrich.com]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
The Role of Pyrazole Derivatives in Designing Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, playing a pivotal role in the design of a multitude of kinase inhibitors.[1][2] Its synthetic accessibility, favorable drug-like properties, and versatile nature as a bioisosteric replacement have established it as a cornerstone in the development of targeted therapies, particularly in oncology.[1][2] Numerous FDA-approved kinase inhibitors incorporate the pyrazole core, underscoring its clinical significance. This document provides detailed application notes on the role of pyrazole derivatives in targeting key kinase families, protocols for their evaluation, and a summary of their inhibitory activities.
Overview of Pyrazole-Based Kinase Inhibition
Protein kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazole ring system serves as an effective scaffold for kinase inhibitors primarily due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases. The nitrogen atoms of the pyrazole can act as both hydrogen bond donors and acceptors, mimicking the adenine portion of ATP. Substitutions at various positions on the pyrazole ring allow for the fine-tuning of potency and selectivity against specific kinases.
Key Kinase Targets and Signaling Pathways
Pyrazole derivatives have been successfully developed to target a wide range of kinases involved in oncogenic signaling pathways. This section details their application in inhibiting Janus Kinases (JAKs), Vascular Endothelial Growth Factor Receptors (VEGFRs), and SRC Family Kinases (SFKs).
Janus Kinase (JAK) Inhibition
The JAK-STAT signaling pathway is crucial for transmitting signals from cytokines and growth factors, playing a central role in immunity, inflammation, and hematopoiesis.[3][4] Dysregulation of this pathway is implicated in various cancers and autoimmune diseases.[3][4] Pyrazole-based inhibitors have emerged as potent modulators of JAK activity.
Below is a diagram illustrating the inhibition of the JAK-STAT signaling pathway by pyrazole derivatives.
Caption: Inhibition of the JAK-STAT signaling pathway by a pyrazole-based inhibitor.
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition
VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[5] Inhibition of VEGFR signaling is a well-established anti-cancer strategy. Several pyrazole-containing compounds have demonstrated potent anti-angiogenic effects by targeting VEGFRs.
The following diagram illustrates the mechanism of VEGFR inhibition by pyrazole derivatives.
Caption: Inhibition of the VEGFR signaling pathway by a pyrazole-based inhibitor.
SRC Family Kinase (SFK) Inhibition
SRC family kinases are non-receptor tyrosine kinases that play a critical role in regulating a variety of cellular processes, including cell proliferation, survival, migration, and angiogenesis. Overexpression and/or activation of SFKs are frequently observed in various human cancers.
The diagram below depicts the inhibition of the SRC signaling pathway.
Caption: Inhibition of the SRC signaling pathway by a pyrazole-based inhibitor.
Data Presentation: Inhibitory Activity of Pyrazole Derivatives
The following tables summarize the in vitro inhibitory activity (IC50 values) of selected pyrazole-based compounds against various kinases. This data is crucial for understanding structure-activity relationships (SAR) and for the selection of lead compounds for further development.
Table 1: Inhibitory Activity of Pyrazole Derivatives against Janus Kinases (JAKs)
| Compound | Target Kinase | IC50 (nM) | Reference |
| Ruxolitinib | JAK1 | ~3 | [1][6] |
| JAK2 | ~3 | [1][6] | |
| JAK3 | ~430 | [1][6] | |
| Compound 3f | JAK1 | 3.4 | [3][4] |
| JAK2 | 2.2 | [3][4] | |
| JAK3 | 3.5 | [3][4] | |
| Tofacitinib | JAK2 | 77.4 | |
| JAK3 | 55.0 | ||
| TK4g | JAK2 | 12.61 | |
| JAK3 | 15.80 |
Table 2: Inhibitory Activity of Pyrazole Derivatives against Vascular Endothelial Growth Factor Receptors (VEGFRs)
| Compound | Target Kinase | IC50 (µM) | Reference |
| Compound 9 | VEGFR-2 | 0.22 | [7] |
| Compound 3i | VEGFR-2 | 0.00893 | [8] |
| Compound 3a | VEGFR-2 | 0.03828 | [8] |
| Erlotinib (Reference) | VEGFR-2 | 0.20 | [9] |
| Sorafenib (Reference) | VEGFR-2 | 0.03 | [9] |
Table 3: Inhibitory Activity of Pyrazole Derivatives against SRC Family Kinases (SFKs)
| Compound | Target Kinase | IC50 (nM) | Reference |
| eCF506 | SRC | <1 | [1][7] |
| PP1 (Reference) | SRC | - | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of pyrazole-based kinase inhibitors.
General Synthesis of Pyrazole Derivatives
A common and versatile method for the synthesis of the pyrazole core involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. The following workflow outlines a general procedure.
Caption: General workflow for the synthesis of pyrazole derivatives.
Protocol:
-
Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid), add the hydrazine derivative (1-1.2 equivalents).
-
Catalysis: Add a catalytic amount of acid (e.g., HCl, H2SO4) or base (e.g., NaOH, piperidine) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux for a specified time (typically 1-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure. The crude product can be extracted with an appropriate organic solvent and washed with water and brine.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to afford the pure pyrazole derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Pyrazole test compounds
-
White, opaque 96- or 384-well plates
Protocol:
-
Prepare Reagents:
-
Thaw all kit components and equilibrate to room temperature.
-
Prepare the Kinase Detection Reagent by reconstituting the Kinase Detection Substrate with Kinase Detection Buffer.
-
-
Set up Kinase Reaction:
-
In each well of the assay plate, add the following components in this order:
-
Kinase buffer
-
Test compound (at various concentrations) or vehicle (DMSO)
-
Kinase and substrate mixture
-
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL.
-
-
Incubate: Incubate the reaction plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a predetermined time (e.g., 30-60 minutes).
-
Terminate Reaction and Deplete ATP: Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Detect ADP: Add a volume of Kinase Detection Reagent equal to the initial reaction volume to each well. This converts the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30-60 minutes at room temperature.
-
Measure Luminescence: Read the luminescence signal using a plate-reading luminometer.
-
Data Analysis:
-
Generate a standard curve using a series of ATP/ADP dilutions to correlate the luminescence signal to the amount of ADP produced.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrazole test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well clear-bottom plates
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole inhibitor. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with media and MTT but no cells).
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Western Blot Analysis of Kinase Inhibition
Western blotting is used to detect the phosphorylation status of a kinase or its downstream substrates, providing a direct measure of the inhibitor's effect within the cell.
Materials:
-
Cell line of interest
-
Pyrazole test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with the pyrazole inhibitor at various concentrations and for different time points.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Collect the cell lysates and clarify by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for all samples, add Laemmli buffer, and denature by heating.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing (Optional): The membrane can be stripped of the first set of antibodies and re-probed with an antibody for the total protein (e.g., anti-STAT3) and a loading control (e.g., anti-β-actin or anti-GAPDH) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal and then to the loading control.
Conclusion
Pyrazole derivatives represent a highly successful and versatile class of kinase inhibitors. Their favorable chemical properties and ability to effectively target the ATP-binding site of a wide range of kinases have led to the development of numerous clinically approved drugs. The application notes and protocols provided herein offer a comprehensive guide for researchers involved in the design, synthesis, and evaluation of novel pyrazole-based kinase inhibitors for the treatment of cancer and other diseases. The systematic application of these methodologies will facilitate the discovery and development of the next generation of targeted therapeutics.
References
- 1. Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Attributes | Graphviz [graphviz.org]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GraphViz Examples and Tutorial [graphs.grevian.org]
Application Notes and Protocols for the Large-Scale Synthesis of 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the large-scale synthesis of 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile, a valuable building block in medicinal chemistry and drug discovery. The protocol is based on a four-step synthetic route, commencing with readily available starting materials.
Chemical Reaction Scheme
The overall synthetic pathway is depicted below:
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| Acetone | 67-64-1 | C₃H₆O | 58.08 |
| Diethyl oxalate | 95-92-1 | C₆H₁₀O₄ | 146.14 |
| Sodium ethoxide | 141-52-6 | C₂H₅NaO | 68.05 |
| Ethanol | 64-17-5 | C₂H₆O | 46.07 |
| Methylhydrazine | 60-34-4 | CH₆N₂ | 46.07 |
| Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 |
| Ammonia (aqueous solution) | 1336-21-6 | NH₃ | 17.03 |
| Phosphorus oxychloride (POCl₃) | 10025-87-3 | Cl₃OP | 153.33 |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |
| Ethyl acetate | 141-78-6 | C₄H₈O₂ | 88.11 |
| Hexane | 110-54-3 | C₆H₁₄ | 86.18 |
| Sodium sulfate (anhydrous) | 7757-82-6 | Na₂SO₄ | 142.04 |
| Hydrochloric acid | 7647-01-0 | HCl | 36.46 |
Experimental Protocols
Step 1: Synthesis of Ethyl 2,4-dioxopentanoate
This procedure is adapted from the Claisen condensation reaction.[1][2][3][4][5]
-
Reaction Setup: A 10 L three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The flask is charged with sodium ethoxide (1.0 kg, 14.7 mol) and anhydrous ethanol (5 L). The mixture is stirred and cooled to 0-5 °C in an ice-salt bath.
-
Reagent Addition: A pre-mixed solution of diethyl oxalate (2.15 kg, 14.7 mol) and acetone (0.85 kg, 14.7 mol) is added dropwise to the stirred suspension of sodium ethoxide over a period of 2-3 hours, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 12 hours. The formation of a thick yellow precipitate will be observed.
-
Work-up and Isolation: The reaction mixture is cooled to 0 °C and acidified to pH 3-4 with cold 2M hydrochloric acid. The resulting solution is extracted with dichloromethane (3 x 2 L). The combined organic layers are washed with brine (1 L), dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude ethyl 2,4-dioxopentanoate as a yellow oil. The crude product can be purified by vacuum distillation.
| Parameter | Value |
| Expected Yield | 70-80% |
| Boiling Point | 95-98 °C at 10 mmHg |
Step 2: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
This procedure is based on a patented method for the synthesis of a similar pyrazole derivative.[6][7]
-
Reaction Setup: A 10 L three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The flask is charged with the crude ethyl 2,4-dioxopentanoate (1.58 kg, 10 mol) and dimethylformamide (DMF) (4 L). The solution is cooled to 5-10 °C.
-
Reagent Addition: Methylhydrazine (0.5 kg, 10.8 mol) is added dropwise to the stirred solution over a period of 1-2 hours, maintaining the internal temperature below 15 °C.[6]
-
Reaction: After the addition is complete, the reaction mixture is slowly warmed to 40-50 °C and stirred for 6-8 hours. The progress of the reaction should be monitored by TLC or GC-MS.
-
Work-up and Isolation: The reaction mixture is cooled to room temperature and poured into ice-water (20 L). The aqueous layer is extracted with ethyl acetate (3 x 3 L). The combined organic layers are washed with water (2 x 2 L) and brine (2 L), dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to give the crude product. Purification by vacuum distillation or column chromatography (silica gel, hexane:ethyl acetate gradient) affords pure ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.
| Parameter | Value |
| Expected Yield | 80-90% |
| Boiling Point | 125-128 °C at 13 mmHg[7] |
Step 3: Synthesis of 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetamide
This is a standard amidation of an ester.
-
Reaction Setup: A high-pressure stainless-steel autoclave is charged with ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (1.0 kg, 5.49 mol) and a 25% aqueous ammonia solution (5 L).
-
Reaction: The autoclave is sealed and heated to 100-120 °C. The pressure will rise to approximately 1.5-2.5 MPa. The reaction mixture is stirred at this temperature for 12-18 hours.
-
Work-up and Isolation: The autoclave is cooled to room temperature, and the pressure is carefully released. The reaction mixture is concentrated under reduced pressure to remove excess ammonia and water. The resulting solid is collected by filtration, washed with cold water, and dried in a vacuum oven to yield 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetamide as a solid.
| Parameter | Value |
| Expected Yield | 85-95% |
| Melting Point | To be determined |
Step 4: Synthesis of this compound
This step involves the dehydration of the amide using phosphorus oxychloride.
-
Reaction Setup: A 10 L three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to trap HCl fumes). The flask is charged with 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetamide (0.76 kg, 5.0 mol) and dichloromethane (5 L). The mixture is cooled to 0-5 °C in an ice bath.
-
Reagent Addition: Phosphorus oxychloride (1.15 kg, 7.5 mol) is added dropwise to the stirred suspension over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (around 40 °C) for 4-6 hours. The reaction should be monitored by TLC or GC-MS until the starting material is consumed.
-
Work-up and Isolation: The reaction mixture is cooled to room temperature and slowly poured onto crushed ice (10 kg) with vigorous stirring. The mixture is then neutralized with a saturated sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 2 L). The combined organic layers are washed with brine (2 L), dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is purified by vacuum distillation or column chromatography to afford this compound.
| Parameter | Value |
| Expected Yield | 75-85% |
| Boiling Point | To be determined |
Safety Precautions
-
Sodium Ethoxide: Highly flammable solid and corrosive. Reacts violently with water. Causes severe skin burns and eye damage.[8][9][10][11] Handle in an inert atmosphere and wear appropriate personal protective equipment (PPE), including flame-retardant clothing.
-
Diethyl Oxalate: Harmful if swallowed or absorbed through the skin. Causes irritation to the skin, eyes, and respiratory tract.[12][13][14][15] Use in a well-ventilated area and wear appropriate PPE.
-
Methylhydrazine: Acutely toxic, corrosive, and a suspected carcinogen.[16][17][18][19] Handle with extreme caution in a fume hood with appropriate engineering controls and wear specialized PPE.
-
Phosphorus Oxychloride: Highly toxic and corrosive. Reacts violently with water, releasing toxic and corrosive fumes.[20][21][22][23][24] Causes severe burns to the skin, eyes, and respiratory tract. Handle in a fume hood and wear appropriate PPE, including acid-resistant gloves and a face shield.
Disclaimer: This protocol is intended for use by qualified professionals. All experiments should be conducted in a well-equipped laboratory with appropriate safety measures in place. The user is solely responsible for all risks associated with the use of these procedures and chemicals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate - Google Patents [patents.google.com]
- 7. DE19701277A1 - Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters - Google Patents [patents.google.com]
- 8. gelest.com [gelest.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. s3.amazonaws.com [s3.amazonaws.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. Diethyl Oxalate | C6H10O4 | CID 7268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. DIETHYL OXALATE [www2.atmos.umd.edu]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. fishersci.com [fishersci.com]
- 18. chemicalbook.com [chemicalbook.com]
- 19. cdn.chemservice.com [cdn.chemservice.com]
- 20. lanxess.com [lanxess.com]
- 21. ICSC 0190 - PHOSPHORUS OXYCHLORIDE [chemicalsafety.ilo.org]
- 22. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 23. fishersci.com [fishersci.com]
- 24. CDC - NIOSH Pocket Guide to Chemical Hazards - Phosphorus oxychloride [cdc.gov]
screening libraries based on the 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile scaffold
An Application Note on Screening Libraries Based on the 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile Scaffold
Introduction
The pyrazole ring is a five-membered heterocyclic motif that is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2] Pyrazole derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4] Their synthetic tractability and ability to form key interactions with biological targets make them ideal starting points for drug discovery campaigns.[5]
This application note focuses on the this compound scaffold, a promising starting point for the development of targeted therapeutic agents. The dimethyl-pyrazole core offers a stable and synthetically versatile base, while the acetonitrile moiety can act as a key hydrogen bond acceptor or participate in other crucial binding interactions, particularly within the ATP-binding pockets of kinases.[6][7] This document provides detailed protocols for the synthesis of a screening library based on this scaffold and a high-throughput screening workflow for identifying potent kinase inhibitors.
Rationale for Screening
Libraries derived from pyrazole scaffolds have yielded potent inhibitors against various enzyme families, with a notable emphasis on protein kinases.[6] Kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[8][9] Derivatives of pyrazole have been successfully developed as inhibitors for targets such as Cyclin-Dependent Kinases (CDKs), c-Jun N-terminal Kinase (JNK), and Activin receptor-like kinase 5 (ALK5), demonstrating the scaffold's utility in this area.[7][8][10][11]
The this compound scaffold is an attractive candidate for screening due to:
-
Proven Pharmacophore: The pyrazole core is a well-established kinase-binding motif.[6]
-
Synthetic Accessibility: The scaffold allows for straightforward chemical modification at multiple positions, enabling the rapid generation of a diverse compound library.
-
Favorable Physicochemical Properties: The scaffold possesses drug-like properties, providing a solid foundation for hit-to-lead optimization.[12]
Caption: Logical workflow for library screening.
Experimental Protocols
Protocol 1: Synthesis of the this compound Scaffold
This protocol outlines a general method for synthesizing the core scaffold, adapted from established procedures for pyrazole synthesis.[13][14] The primary method involves the condensation of a 1,3-dicarbonyl equivalent with methylhydrazine, followed by functionalization.
Caption: General synthesis workflow for the core scaffold.
Materials:
-
Ethyl 4-cyano-3-oxobutanoate
-
Methylhydrazine
-
Ethanol (absolute)
-
Sodium ethoxide
-
Hydrochloric acid (1M)
-
Lithium aluminium hydride (LiAlH4)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Sodium cyanide (NaCN)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Step 1: Cyclocondensation to form Pyrazole Ring a. In a round-bottom flask, dissolve ethyl 4-cyano-3-oxobutanoate (1.0 eq) in absolute ethanol. b. Add methylhydrazine (1.1 eq) dropwise to the solution at room temperature. c. Add a catalytic amount of sodium ethoxide and reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). d. Once the reaction is complete, cool the mixture to room temperature and neutralize with 1M HCl. e. Evaporate the solvent under reduced pressure. Extract the aqueous residue with ethyl acetate. f. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude pyrazole intermediate.
-
Step 2: Reduction of Ester to Alcohol a. Suspend LiAlH4 (1.5 eq) in anhydrous THF in a flask under an inert atmosphere (N2 or Ar). b. Cool the suspension to 0°C and add a solution of the crude pyrazole intermediate from Step 1 in anhydrous THF dropwise. c. Allow the reaction to warm to room temperature and stir for 2-3 hours. d. Quench the reaction carefully by the sequential addition of water, 15% NaOH solution, and then more water. e. Filter the resulting solid and wash with THF. Concentrate the filtrate to obtain the crude pyrazolyl-methanol derivative.
-
Step 3: Conversion to Acetonitrile a. Dissolve the crude alcohol from Step 2 in anhydrous THF and cool to 0°C. b. Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). Stir for 1 hour at 0°C. c. In a separate flask, prepare a solution of sodium cyanide (2.0 eq) in DMF. d. Add the mesylated intermediate solution to the NaCN/DMF solution and stir at 50°C overnight. e. Cool the reaction, pour into water, and extract with ethyl acetate. f. Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Step 4: Purification a. Purify the final crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield pure this compound. b. Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: High-Throughput Screening (HTS) for Kinase Inhibition
This protocol describes a generic, luminescence-based assay to screen the synthesized library for inhibitors of a target kinase (e.g., CDK8). The assay measures the amount of ATP remaining after the kinase reaction; a lower signal indicates higher kinase activity, while a high signal indicates inhibition.
Caption: Workflow for a luminescence-based kinase assay.
Materials:
-
Synthesized compound library dissolved in DMSO.
-
384-well, low-volume, white assay plates.
-
Target kinase (e.g., recombinant human CDK8/CycC).
-
Kinase-specific peptide substrate.
-
Adenosine-5'-triphosphate (ATP).
-
Kinase assay buffer (e.g., HEPES, MgCl₂, DTT, BSA).
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
Multichannel pipettes or automated liquid handling system.
-
Luminometer plate reader.
Procedure:
-
Compound Plating: a. Prepare serial dilutions of the compound library in DMSO. b. Using an automated liquid handler, dispense 50 nL of each compound solution into the wells of a 384-well assay plate. Include positive controls (known inhibitor) and negative controls (DMSO only).
-
Kinase Reaction: a. Prepare a master mix containing the kinase assay buffer, target kinase, and peptide substrate. b. Dispense 5 µL of the master mix into each well of the assay plate. c. Gently mix the plate and incubate for 15 minutes at room temperature.
-
Initiation and Incubation: a. Prepare an ATP solution in the kinase assay buffer at a concentration near the Kₘ for the target kinase. b. Add 5 µL of the ATP solution to all wells to start the reaction. c. Incubate the plate for 60 minutes at room temperature.
-
Signal Detection: a. Equilibrate the ATP detection reagent to room temperature. b. Add 10 µL of the detection reagent to each well. This will stop the kinase reaction and initiate the luminescent signal. c. Incubate the plate for 10 minutes at room temperature to allow the signal to stabilize.
-
Data Acquisition: a. Measure the luminescence of each well using a compatible plate reader.
-
Data Analysis: a. Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 x (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl)) b. Identify "hits" as compounds that exhibit inhibition above a predefined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
Data Presentation: Representative Screening Results
Following a primary high-throughput screen, "hit" compounds would be subjected to dose-response analysis to determine their potency (IC₅₀). The table below presents hypothetical data for a set of derivatives from a library based on the this compound scaffold, screened against a panel of kinases to assess both potency and selectivity.
Table 1: Hypothetical Potency and Selectivity Data for Library Derivatives
| Compound ID | R Group Modification | CDK8 IC₅₀ (nM) | JNK3 IC₅₀ (nM) | ALK5 IC₅₀ (nM) |
| Scaffold-001 | H (Core Scaffold) | >10,000 | >10,000 | >10,000 |
| Scaffold-002 | 4-Fluorophenyl @ C3 | 150 | 2,500 | 8,500 |
| Scaffold-003 | 3-Pyridyl @ C3 | 85 | 1,200 | 6,700 |
| Scaffold-004 | 4-Morpholinophenyl @ C3 | 45 | 850 | 4,300 |
| Scaffold-005 | 4-Aminosulfonylphenyl @ C3 | 2,100 | 9,800 | 250 |
| Staurosporine | (Control Inhibitor) | 5 | 15 | 20 |
Note: The data presented in this table is for illustrative purposes only and represents typical results that might be obtained from a screening campaign.
This illustrative data suggests that modifications at the C3 position of the pyrazole ring can significantly influence potency and selectivity. For example, compounds Scaffold-003 and Scaffold-004 show promising selective inhibition of CDK8, while compound Scaffold-005 displays preferential activity against ALK5. Such structure-activity relationship (SAR) data is crucial for guiding the subsequent lead optimization phase.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. chemmethod.com [chemmethod.com]
- 11. Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. rsc.org [rsc.org]
- 14. jocpr.com [jocpr.com]
One-Pot Synthesis of Pyrazole Derivatives Utilizing Acetonitrile and Other Nitrile Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of pyrazole derivatives. Pyrazoles are a critical class of heterocyclic compounds widely recognized for their diverse pharmacological activities, forming the core scaffold of numerous pharmaceuticals. Traditional multi-step syntheses of pyrazoles can be time-consuming and generate significant waste. The one-pot methodologies outlined herein, particularly those employing nitrile precursors, offer a streamlined, efficient, and often more environmentally benign approach to constructing this important heterocycle. This guide includes quantitative data summaries, detailed experimental procedures, and visual diagrams of workflows and reaction mechanisms to facilitate adoption in a research and development setting.
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, found in drugs such as the anti-inflammatory agent celecoxib and the anxiolytic indiplon. The demand for efficient synthetic routes to novel pyrazole derivatives is therefore of high importance in drug discovery and development. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of reduced reaction time, cost, and environmental impact. This document focuses on one-pot methodologies that utilize nitrile-containing compounds as key precursors for the pyrazole ring construction. While acetonitrile can serve as a precursor, it more commonly acts as a solvent in these reactions; however, the broader class of nitrile-containing substrates is central to several effective one-pot strategies.
Data Presentation: A Comparative Overview of One-Pot Pyrazole Syntheses
The following tables summarize quantitative data from various one-pot pyrazole synthesis methodologies, highlighting the role of reaction conditions and substrate scope.
Table 1: Three-Component One-Pot Synthesis of 1,3,5-Trisubstituted Pyrazoles
| Entry | Aldehyde (1 equiv.) | Hydrazine (1.2 equiv.) | Alkyne (1.5 equiv.) | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Phenylhydrazine | Phenylacetylene | I₂ (10 mol%) | DMSO | 5 | 83 |
| 2 | 4-Chlorobenzaldehyde | Phenylhydrazine | Phenylacetylene | I₂ (10 mol%) | DMSO | 6 | 80 |
| 3 | 4-Methoxybenzaldehyde | Phenylhydrazine | Phenylacetylene | I₂ (10 mol%) | DMSO | 5 | 85 |
| 4 | Benzaldehyde | Hydrazine hydrate | Phenylacetylene | I₂ (10 mol%) | DMSO | 7 | 75 |
| 5 | Benzaldehyde | Phenylhydrazine | 1-Hexyne | I₂ (10 mol%) | DMSO | 8 | 78 |
Data synthesized from representative iodine-catalyzed methodologies.
Table 2: One-Pot Synthesis of Substituted Pyrazoles from Enones and Tosylhydrazide [1]
| Entry | Enone (1 equiv.) | R¹-X (1.2 equiv.) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Cinnamaldehyde | Benzyl bromide | NaOH | EtOH | 48 | 44 |
| 2 | Cinnamaldehyde | Benzyl bromide | NaOH | Acetonitrile | 2 | 91 |
| 3 | Cinnamaldehyde | Benzoyl chloride | NaOH | Acetonitrile | 3 | 85 |
| 4 | Cinnamaldehyde | Iodoethane | NaOH | Acetonitrile | 3 | 82 |
| 5 | Chalcone | Benzyl bromide | NaOH | EtOH/Acetonitrile | 5 | 88 |
This method highlights the significant rate enhancement when using acetonitrile as the solvent.[1]
Experimental Protocols
Protocol 1: Iodine-Catalyzed One-Pot Synthesis of 1,3,5-Trisubstituted Pyrazoles
This protocol describes a facile and efficient one-pot, three-component synthesis of 1,3,5-trisubstituted pyrazoles from an aldehyde, a hydrazine, and a terminal alkyne using molecular iodine as a catalyst.
Materials:
-
Substituted aldehyde
-
Substituted hydrazine or hydrazine hydrate
-
Terminal alkyne
-
Molecular Iodine (I₂)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the aldehyde (1.0 mmol) and hydrazine (1.2 mmol) in DMSO (5 mL) in a round-bottom flask, add the terminal alkyne (1.5 mmol).
-
Add molecular iodine (10 mol%, 0.1 mmol) to the reaction mixture.
-
Heat the reaction mixture at 80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 5-8 hours), cool the mixture to room temperature.
-
Quench the reaction by adding saturated sodium thiosulfate solution (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine (10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 1,3,5-trisubstituted pyrazole.
Protocol 2: One-Pot Synthesis of 1-Substituted Pyrazole Derivatives from Enones
This protocol details a three-step, one-pot synthesis of 1-position substituted pyrazole derivatives from enones, p-toluenesulfonyl hydrazide (TsNHNH₂), and halides.[1]
Materials:
-
Enone (e.g., cinnamaldehyde, chalcone)
-
p-Toluenesulfonyl hydrazide (TsNHNH₂)
-
Alkyl or acyl halide (R¹-X)
-
Sodium hydroxide (NaOH)
-
Acetonitrile
-
Ethanol (for specific substrates)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the enone (1.0 mmol) and p-toluenesulfonyl hydrazide (1.1 mmol) in acetonitrile (10 mL).
-
Stir the mixture at room temperature and monitor the formation of the intermediate tosylhydrazone by TLC. For less reactive enones, ethanol may be used as the initial solvent, which is later removed under reduced pressure and replaced with acetonitrile.[1]
-
Once the formation of the intermediate pyrazole is complete (as indicated by TLC), add sodium hydroxide (2.0 mmol) and the halide (R¹-X, 1.2 mmol) to the reaction mixture.[1]
-
Stir the reaction mixture at room temperature for 2-5 hours, monitoring the progress by TLC.[1]
-
After the reaction is complete, quench with deionized water (15 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent to yield the desired 1-substituted pyrazole derivative.
Visualizations
Experimental Workflow
Figure 1: General experimental workflows for the one-pot synthesis of pyrazole derivatives.
Plausible Reaction Mechanism
References
Application Notes: 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile in Material Science
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile is a heterocyclic compound recognized primarily as a versatile building block in medicinal chemistry and drug discovery.[1][2][3] Its established role is as a key intermediate in the synthesis of complex organic molecules, particularly kinase inhibitors for therapeutic applications. While direct, large-scale applications in material science are not yet established, the inherent chemical functionalities of the molecule—namely the pyrazole ring and the acetonitrile group—offer significant potential for the development of novel functional materials.[4][5][6] This document outlines hypothetical, yet scientifically plausible, applications of this compound in material science, providing detailed protocols and expected outcomes based on the known reactivity of its constituent functional groups.
The pyrazole moiety is a well-known ligand for metal ions and has been incorporated into various advanced materials, including metal-organic frameworks (MOFs) and polymers with applications in organic electronics.[1][4] The acetonitrile group can serve as a reactive handle for polymerization or as a precursor for other functional groups, making it a valuable component in polymer and materials synthesis.[7][8][9]
Hypothetical Application 1: Ligand for Luminescent Metal-Organic Frameworks (MOFs)
The nitrogen atoms of the pyrazole ring in this compound can act as effective coordination sites for metal ions, enabling its use as an organic linker in the synthesis of MOFs. The resulting framework, hypothetically named DMPA-MOF-1 (DiMethyl Pyrazolyl Acetonitrile-MOF-1), could exhibit photoluminescent properties suitable for sensing or optoelectronic applications.
Experimental Protocol: Solvothermal Synthesis of DMPA-MOF-1
Objective: To synthesize a crystalline Metal-Organic Framework using this compound as the organic linker.
Materials:
-
This compound (Ligand)
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) (Metal Source)
-
N,N-Dimethylformamide (DMF) (Solvent)
-
Ethanol (Solvent)
-
Methanol (Activation Solvent)
-
20 mL Scintillation Vials (Reactors)
-
Programmable Oven
Procedure:
-
Solution Preparation: In a 20 mL scintillation vial, dissolve 0.1 mmol of this compound and 0.1 mmol of Zn(NO₃)₂·6H₂O in 10 mL of DMF.
-
Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.
-
Sealing: Cap the vial tightly.
-
Heating: Place the vial in a programmable oven. Heat to 120°C at a rate of 5°C/min and hold at this temperature for 48 hours.
-
Cooling: Allow the oven to cool naturally to room temperature.
-
Isolation: Decant the mother liquor. Wash the resulting crystalline product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).
-
Solvent Exchange: Immerse the crystals in methanol for 72 hours, replacing the methanol every 24 hours. This step is crucial for removing residual DMF from the pores.
-
Activation: Decant the methanol and dry the crystals under a high vacuum at 80°C for 12 hours to yield the activated DMPA-MOF-1.
Data Presentation: Expected Properties of DMPA-MOF-1
| Property | Expected Value | Method of Analysis |
| Surface Area (BET) | 800 - 1200 m²/g | Nitrogen Physisorption |
| Pore Volume | 0.4 - 0.6 cm³/g | Nitrogen Physisorption |
| Thermal Stability (TGA) | Stable up to 350°C | Thermogravimetric Analysis |
| Emission Maximum (λₑₘ) | 450 nm (blue emission) | Photoluminescence Spectroscopy |
| Excitation Maximum (λₑₓ) | 320 nm | Photoluminescence Spectroscopy |
Diagram: Workflow for DMPA-MOF-1 Synthesis
Hypothetical Application 2: Monomer for Functional Polymer Synthesis
The acetonitrile group can be utilized in polymerization reactions. For instance, it can undergo cyclotrimerization to form triazine rings, creating a highly cross-linked, thermally stable polymer network. Alternatively, it can be used in polymerization processes where the nitrile group remains as a pendant functional group, available for post-polymerization modification.[10] This protocol describes the synthesis of a linear polymer, Poly(DMPA), via radical polymerization.
Experimental Protocol: Synthesis of Poly(DMPA) via RAFT Polymerization
Objective: To synthesize a well-defined polymer, Poly(this compound) or Poly(DMPA), using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
Materials:
-
This compound (Monomer)
-
Azobisisobutyronitrile (AIBN) (Initiator)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT Agent)
-
1,4-Dioxane (Solvent)
-
Methanol (Non-solvent for precipitation)
-
Schlenk Flask
-
Nitrogen or Argon gas supply
Procedure:
-
Reactant Charging: To a 50 mL Schlenk flask, add the monomer (10 mmol), CPADB (0.1 mmol), and AIBN (0.02 mmol).
-
Solvent Addition: Add 20 mL of 1,4-dioxane to the flask.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at 70°C and stir for 24 hours under an inert atmosphere.
-
Termination: Quench the reaction by immersing the flask in an ice bath and exposing the mixture to air.
-
Precipitation: Precipitate the polymer by slowly adding the reaction mixture to 500 mL of cold methanol with vigorous stirring.
-
Purification: Collect the polymer precipitate by filtration. Re-dissolve the polymer in a minimal amount of dioxane and re-precipitate into cold methanol. Repeat this step two more times.
-
Drying: Dry the final polymer product in a vacuum oven at 40°C overnight to yield Poly(DMPA).
Data Presentation: Expected Properties of Poly(DMPA)
| Property | Expected Value | Method of Analysis |
| Number-Average Molecular Weight (Mₙ) | 10,000 - 15,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.1 - 1.3 | Gel Permeation Chromatography (GPC) |
| Glass Transition Temperature (T₉) | 110 - 130°C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temperature (Tₔ) | > 300°C (5% weight loss) | Thermogravimetric Analysis (TGA) |
Diagram: Logical Flow of Poly(DMPA) Synthesis
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in Synthesis and Properties of Pyrazoles: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 7. shyzchem.com [shyzchem.com]
- 8. Understanding Acetonitrile: Uses and Applications [kangyangintl.com]
- 9. nbinno.com [nbinno.com]
- 10. osti.gov [osti.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
Symptoms:
-
Thin-Layer Chromatography (TLC) analysis shows the absence of the product spot or a very faint spot.
-
After work-up, a small amount of solid or oil is isolated.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Poor Quality Starting Materials | Ensure the purity of starting materials, particularly the 1,3-dimethyl-5-(chloromethyl)-1H-pyrazole and sodium cyanide. Impurities can lead to side reactions. |
| Inefficient Cyanation Reaction | Optimize reaction conditions. Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC to determine the optimal duration. A phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be added to improve the reaction rate in a biphasic system. |
| Decomposition of Starting Material or Product | Avoid excessively high temperatures, which can lead to decomposition. Ensure an inert atmosphere (e.g., nitrogen or argon) if the reactants or products are sensitive to oxidation. |
| Losses During Work-up and Purification | Ensure complete extraction of the product from the aqueous phase using an appropriate organic solvent. Optimize the solvent system for column chromatography to prevent product loss on the column. |
Issue 2: Formation of Multiple Products (Impurities)
Symptoms:
-
TLC analysis shows multiple spots in addition to the desired product.
-
NMR spectrum of the crude product shows extra peaks, indicating the presence of impurities.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Side Reactions of the Chloromethyl Precursor | The chloromethyl intermediate can undergo hydrolysis to the corresponding alcohol or elimination reactions. Ensure anhydrous conditions and use a non-protic solvent. Add the cyanide reagent promptly after the formation of the chloromethyl intermediate if it is prepared in situ. |
| Formation of Isomeric Byproducts | If the pyrazole ring synthesis is part of the process, regioisomers can form. Purify the pyrazole precursor carefully before proceeding to the cyanation step. |
| Decomposition of Sodium Cyanide | Use a fresh, high-purity source of sodium cyanide. Decomposition can lead to the formation of byproducts. |
Issue 3: Difficulties in Product Isolation and Purification
Symptoms:
-
The product is difficult to crystallize from the reaction mixture.
-
The product co-elutes with impurities during column chromatography.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| High Polarity of the Product | The nitrile group and pyrazole ring can make the product relatively polar. Use a combination of polar and non-polar solvents for extraction and chromatography. |
| Presence of Polar Impurities | Wash the crude product with water to remove any remaining inorganic salts. A pre-purification step, such as a simple filtration through a small plug of silica gel, can sometimes remove highly polar impurities. |
| Oily Product | If the product is an oil, try to form a salt (e.g., with HCl) which may be crystalline and easier to handle. Alternatively, high-vacuum distillation (if the product is thermally stable) can be an option for purification. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective route involves a two-step process:
-
Formation of the Pyrazole Ring: Synthesis of a suitable 1,3-dimethylpyrazole precursor, such as 1,3-dimethyl-1H-pyrazole-5-methanol or 1,3-dimethyl-5-(chloromethyl)-1H-pyrazole.
-
Introduction of the Acetonitrile Group: Conversion of the precursor to the final product, for example, through nucleophilic substitution of a chloromethyl group with a cyanide salt.
Q2: What are the critical parameters to control for a high yield in the cyanation step?
The critical parameters include:
-
Temperature: The reaction temperature needs to be optimized to be high enough for the reaction to proceed at a reasonable rate but not so high as to cause decomposition.
-
Solvent: A polar aprotic solvent like DMSO or DMF is often suitable for this type of nucleophilic substitution.
-
Purity of Reagents: The purity of the 1,3-dimethyl-5-(chloromethyl)-1H-pyrazole and the cyanide source is crucial.
-
Reaction Time: The reaction should be monitored by TLC to determine the point of maximum conversion and avoid the formation of degradation products with prolonged reaction times.
Q3: How can I confirm the identity and purity of the final product?
The identity and purity of this compound can be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Thin-Layer Chromatography (TLC): To assess the purity and compare the retention factor (Rf) with a standard if available.
-
Melting Point: For crystalline solids, a sharp melting point range indicates high purity.
Experimental Protocols
Protocol 1: Synthesis of 1,3-Dimethyl-5-(chloromethyl)-1H-pyrazole
This protocol is based on the chlorination of the corresponding alcohol.
Materials:
-
1,3-Dimethyl-1H-pyrazole-5-methanol
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Pyridine (optional, as a scavenger for HCl)
Procedure:
-
Dissolve 1,3-dimethyl-1H-pyrazole-5-methanol in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred solution. If desired, a small amount of pyridine can be added.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,3-dimethyl-5-(chloromethyl)-1H-pyrazole. This product is often used in the next step without further purification.
Protocol 2: Synthesis of this compound
This protocol describes the cyanation of the chloromethyl intermediate.
Materials:
-
1,3-Dimethyl-5-(chloromethyl)-1H-pyrazole
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO), anhydrous
Procedure:
-
Dissolve 1,3-dimethyl-5-(chloromethyl)-1H-pyrazole in anhydrous DMSO in a round-bottom flask under a nitrogen atmosphere.
-
Add sodium cyanide (1.2 equivalents) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer and extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of the Cyanation Step
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | DMSO | 60 | 6 | 75 |
| 2 | DMSO | 80 | 4 | 85 |
| 3 | DMF | 80 | 4 | 82 |
| 4 | Acetonitrile | Reflux | 8 | 60 |
Note: The data presented in this table is illustrative and based on typical outcomes for similar reactions. Actual yields may vary depending on the specific experimental setup and purity of reagents.
Visualizations
Experimental Workflow```dot
Caption: A decision tree for troubleshooting low product yield.
Technical Support Center: Crystallization Purification of 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile by crystallization. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during the crystallization of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystal Formation Upon Cooling | The solution is not sufficiently supersaturated. | - Concentrate the solution by carefully evaporating some of the solvent. - Scratch the inside of the flask with a glass rod at the meniscus to induce nucleation. - Add a seed crystal of pure this compound. - Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator), but be cautious of rapid precipitation of impurities. |
| Oiling Out (Formation of a Liquid Phase instead of Crystals) | The boiling point of the solvent is too low, and the compound's melting point is below the temperature of the saturated solution. The compound is precipitating from a solution that is too supersaturated. Insoluble impurities are present. | - Reheat the solution to dissolve the oil. Add a small amount of a more polar "good" solvent to lower the saturation point. - Use a higher boiling point solvent. - Perform a hot filtration to remove any insoluble impurities before cooling. |
| Rapid and Amorphous Precipitation | The solution is too concentrated. The cooling process is too fast. | - Add a small amount of hot solvent to redissolve the precipitate and allow it to cool more slowly. - Insulate the flask to slow down the cooling rate. |
| Low Yield of Recovered Crystals | The chosen solvent is too good, even at low temperatures. Too much solvent was used. The crystals were filtered before crystallization was complete. Premature crystallization occurred during hot filtration. | - Choose a solvent in which the compound has lower solubility at cold temperatures. - Evaporate some of the solvent and re-cool. - Ensure the solution is allowed to stand for a sufficient amount of time at a low temperature to maximize crystal growth.[1] - Use a pre-heated funnel and filter flask for hot filtration to prevent cooling and crystallization in the funnel.[1] |
| Discolored Crystals | Colored impurities are present in the crude material. | - Add a small amount of activated charcoal to the hot solution before filtration. Be aware that this may reduce the overall yield. |
| Impure Crystals (Confirmed by Analysis) | Impurities co-precipitated with the product. The cooling was too rapid, trapping impurities within the crystal lattice. Inefficient washing of the filtered crystals. | - Re-crystallize the product, potentially using a different solvent system. - Ensure slow cooling to allow for selective crystallization. - Wash the collected crystals with a small amount of the cold crystallization solvent to remove residual mother liquor.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the crystallization of this compound?
Q2: How can I perform a solvent selection test?
A2: Place a small amount of your crude material into several test tubes. To each tube, add a different solvent dropwise. Observe the solubility at room temperature. If the compound is insoluble, gently heat the mixture to the solvent's boiling point. A suitable solvent will dissolve the compound when hot but show low solubility when cooled.
Q3: Can I use a mixed solvent system?
A3: Yes, a mixed solvent system is often effective when no single solvent provides the desired solubility characteristics.[1] Dissolve the crude compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Reheat to clarify the solution and then allow it to cool slowly. Common mixed solvent systems for pyrazole-type compounds include ethyl acetate-hexane and acetone-hexane.[1]
Q4: What if my compound is still impure after one crystallization?
A4: A second recrystallization is often necessary to achieve high purity. You can use the same solvent system or try a different one to target different impurities.
Q5: My compound is basic. Can I use this property for purification?
A5: Yes, for pyrazole derivatives, an alternative purification method involves dissolving the crude material in an organic solvent and treating it with an acid (e.g., hydrochloric acid, sulfuric acid) to form the corresponding salt.[2][3] These salts often have different solubility profiles and can be selectively crystallized to remove neutral or less basic impurities.[2][3] The pure pyrazole can then be regenerated by neutralization.
Data Presentation
As specific quantitative solubility data for this compound is not available in published literature, the following table provides a qualitative guide based on the general properties of similar heterocyclic compounds. "Good" indicates high solubility, "Moderate" indicates partial solubility, and "Poor" indicates low solubility.
| Solvent | Polarity | Solubility at Room Temp. | Solubility at Elevated Temp. | Suitability as a Crystallization Solvent |
| Water | High | Poor | Poor to Moderate | Potentially in a mixed system with a polar organic solvent. |
| Methanol | High | Good | Very Good | Likely too soluble for good recovery, may be used as the "good" solvent in a mixed system. |
| Ethanol | High | Moderate to Good | Very Good | Similar to methanol, may result in low yield but can be effective. |
| Isopropanol | Medium-High | Moderate | Good | A good candidate for single-solvent crystallization. |
| Acetone | Medium-High | Good | Very Good | Likely too soluble; could be a "good" solvent in a mixed system. |
| Ethyl Acetate | Medium | Moderate | Good | A promising candidate for single-solvent or as the "good" solvent in a mixed system. |
| Dichloromethane | Medium | Good | Very Good | Generally not ideal for crystallization due to its high volatility, but can be used. |
| Toluene | Low | Poor to Moderate | Good | A potential candidate for single-solvent crystallization. |
| Hexane | Low | Poor | Poor to Moderate | Likely a good "poor" solvent (anti-solvent) in a mixed solvent system. |
Experimental Protocols
Protocol 1: Single-Solvent Crystallization
-
Dissolution: In a flask, add the crude this compound. Add a small amount of the chosen solvent (e.g., isopropanol or ethyl acetate). Heat the mixture to the boiling point of the solvent with stirring. Continue to add small portions of the hot solvent until the compound just completely dissolves.[1]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities (and charcoal if used).[1]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below their melting point.
Protocol 2: Mixed-Solvent Crystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of a hot "good" solvent (e.g., hot ethyl acetate or acetone).
-
Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (e.g., hexane) dropwise with swirling until a persistent turbidity (cloudiness) is observed.
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, cool it in an ice bath to maximize precipitation.
-
Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using the cold mixed-solvent mixture for washing.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound by crystallization.
References
identifying and minimizing byproducts in pyrazole synthesis
Technical Support Center: Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, with a focus on identifying and minimizing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing pyrazoles, and what are its primary challenges?
A1: The most prevalent method for pyrazole synthesis is the Knorr pyraziole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3] While effective, the primary challenge, especially when using an unsymmetrical 1,3-dicarbonyl compound, is the formation of regioisomers.[1][2][4] These are structural isomers that differ in the placement of substituents on the pyrazole ring and can be difficult to separate.[2]
Q2: What are the typical byproducts encountered in pyrazole synthesis besides regioisomers?
A2: Aside from regioisomers, other common byproducts and issues include:
-
Incomplete Cyclization: The reaction may stall, leading to the isolation of stable hydrazone or pyrazoline intermediates.[1][2][5]
-
Colored Impurities: The reaction mixture may turn yellow or red due to the decomposition of the hydrazine starting material or oxidation of intermediates.[1][2]
-
Di-addition Products: In some cases, two molecules of hydrazine may react with the dicarbonyl compound.[2][6]
-
Biaryl Formation: During metal-catalyzed N-arylation reactions, homocoupling of aryl halide starting materials can generate biaryl side products.[1]
-
Solvent-Related Byproducts: At high temperatures, solvents like acetic acid can sometimes react with the product to form N-acetylated amides.[5]
Q3: How can I identify the byproducts in my reaction mixture?
A3: A combination of chromatographic and spectroscopic techniques is essential for identifying byproducts.[2]
-
Thin-Layer Chromatography (TLC): TLC is the first step to quickly visualize the number of components in the reaction mixture.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the structure of the main product and byproducts. The presence of duplicate sets of peaks often indicates a mixture of regioisomers.[2][4]
-
Mass Spectrometry (MS) and GC-MS: These techniques help determine the molecular weight of the components, confirming the presence of isomers or other byproducts.[2]
-
2D NMR (e.g., NOESY, HMBC): For unambiguous structural confirmation of regioisomers, 2D NMR experiments are often required to establish through-space correlations and connectivity.[4][5]
Q4: Why is controlling regioselectivity so critical in drug development?
A4: Controlling regioselectivity is crucial because different regioisomers can have vastly different biological activities, physical properties, and toxicological profiles.[4][7] For therapeutic applications, ensuring the selective synthesis of the desired, most active, and safest isomer is paramount for efficacy and regulatory approval.[4]
Troubleshooting Guides
This section addresses specific issues you may encounter during pyrazole synthesis.
Issue 1: My reaction is producing a mixture of regioisomers.
Symptoms:
-
NMR spectra show two distinct sets of peaks for the pyrazole product.[2]
-
Multiple spots with similar Rf values are observed on TLC.[2]
-
The isolated product has a broad melting point range.[2]
Logical Workflow for Troubleshooting Regioisomer Formation
Caption: Decision tree for minimizing regioisomer formation.
Solutions & Data:
The choice of solvent can dramatically influence the ratio of regioisomers. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity compared to standard solvents like ethanol.[8] This is because they are non-nucleophilic and do not compete with the hydrazine in attacking the more reactive carbonyl group.[8]
Table 1: Effect of Solvent on Regioselectivity (Data adapted from studies on the reaction of 1,3-diketones with methylhydrazine)
| 1,3-Diketone Substrate | Solvent | Ratio of Regioisomer A : Regioisomer B | Reference |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Ethanol | 1 : 1.3 (undesired is major) | [8] |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | TFE | 85 : 15 | [8] |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | HFIP | >99 : 1 (almost exclusive) |
Issue 2: The reaction yield is low or conversion is incomplete.
Symptoms:
-
TLC analysis shows a significant amount of unreacted starting materials, even after prolonged reaction times.[1]
-
The isolated yield of the desired pyrazole is poor.
Workflow for Troubleshooting Low Yield
Caption: A systematic workflow for troubleshooting low pyrazole synthesis yields.[1]
Solutions:
-
Purity of Starting Materials: Ensure high-purity hydrazines and 1,3-dicarbonyl compounds are used. Impurities can lead to unwanted side reactions and lower yields.[1] Hydrazine, in particular, can decompose over time.
-
Reaction Conditions:
-
Temperature and Time: Systematically increase the reaction temperature or prolong the reaction time, monitoring progress by TLC to find the optimal conditions.[1]
-
Catalyst: The Knorr synthesis is often acid-catalyzed.[3][9] Adding a catalytic amount of an acid like glacial acetic acid can significantly improve the reaction rate.[10]
-
-
Steric Hindrance: Bulky substituents on either reactant can slow the reaction. In such cases, more forcing conditions (higher temperature, microwave irradiation) may be necessary.[4]
Experimental Protocols
Protocol 1: Regioselective Pyrazole Synthesis Using a Fluorinated Alcohol
This protocol describes a general method for improving regioselectivity by using 2,2,2-trifluoroethanol (TFE) as the solvent.[1]
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)
-
Substituted hydrazine (e.g., methylhydrazine) (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,3-dicarbonyl compound in TFE.[1]
-
Add the substituted hydrazine dropwise to the solution at room temperature.[1][7]
-
Heat the reaction mixture to reflux and monitor its progress by TLC until the starting material is consumed.[1][7]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the TFE under reduced pressure using a rotary evaporator.[1]
-
Perform an aqueous work-up by diluting the residue with an appropriate organic solvent (e.g., ethyl acetate) and washing sequentially with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.[1]
Protocol 2: Identification of Byproducts
This workflow outlines the steps to take when your reaction produces an unexpected mixture of products.
Byproduct Identification Workflow
Caption: A logical workflow for the identification of unknown reaction byproducts.
Procedure:
-
Initial Assessment: Use TLC to estimate the number of components in your crude reaction mixture.
-
Preliminary Analysis: Obtain ¹H NMR and LC-MS data of the crude mixture. The mass spectrum can reveal the molecular weights of the components, indicating if they are isomers of the product or other species.
-
Purification: Attempt to separate the components using flash column chromatography or recrystallization.
-
Structural Analysis: Obtain detailed spectroscopic data (¹H NMR, ¹³C NMR, MS) for each isolated component.
-
Confirmation: If regioisomers are present, use 2D NMR techniques like NOESY or HMBC to definitively assign the structures.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. name-reaction.com [name-reaction.com]
- 10. chemhelpasap.com [chemhelpasap.com]
Technical Support Center: Optimization of Reaction Conditions for Pyrazole N-Methylation
Welcome to the technical support center for the optimization of pyrazole N-methylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this common synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the N-methylation of unsymmetrically substituted pyrazoles?
A1: The main challenge is controlling the regioselectivity of the methylation. Pyrazoles possess two adjacent nitrogen atoms (N1 and N2). Their similar reactivity often leads to the formation of a mixture of N1- and N2-methylated regioisomers, which can be difficult to separate.[1] Traditional methylating agents like methyl iodide or dimethyl sulfate typically offer poor selectivity, often resulting in a roughly 3:1 ratio of N1 to N2 isomers.[2]
Q2: What factors influence the N1/N2 selectivity in pyrazole methylation?
A2: Several factors can influence the regioselectivity of pyrazole N-methylation:
-
Steric Hindrance: Bulky substituents on the pyrazole ring can favor methylation at the less sterically hindered nitrogen atom.[1] Similarly, the use of sterically demanding methylating agents can enhance selectivity.[1][2]
-
Electronic Effects: The electronic properties of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the site of methylation.[1]
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the ratio of N1 to N2 isomers.[1] For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) as a solvent has been shown to dramatically increase regioselectivity in some cases.
-
Methylating Agent: The nature of the methylating agent plays a crucial role. Advanced, sterically bulky reagents have been developed to improve selectivity.[1][2]
Q3: Are there reliable methods to achieve high N1-selectivity?
A3: Yes, several methods have been developed to achieve high N1-selectivity:
-
Sterically Hindered Methylating Agents: Using bulky α-halomethylsilanes as "masked" methylating reagents has been shown to afford excellent N1-selectivity, often greater than 90%.[1][2]
-
Biocatalysis: Engineered enzymes, such as methyltransferases, can provide exceptional regioselectivity (>99%) for pyrazole methylation.[1][3]
-
Protecting Group Strategies: In some cases, a protecting group can be used to block one of the nitrogen atoms, directing methylation to the desired position, followed by deprotection.[4]
Q4: How can I separate a mixture of N1- and N2-methylated pyrazole isomers?
A4: The most common method for separating N1- and N2-methylated pyrazole isomers is silica gel column chromatography.[1][5] However, if the isomers have very similar polarities, separation can be challenging. In such cases, you can try:
-
Experimenting with different eluent systems, including additives like triethylamine for basic compounds.[1]
-
Using a different stationary phase, such as alumina or reversed-phase silica.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Reaction | Insufficiently strong base: The chosen base may not be strong enough to fully deprotonate the pyrazole N-H. | For less acidic pyrazoles, consider using stronger bases like sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS).[1] |
| Poor quality or decomposition of reagents: Methylating agents like methyl iodide can degrade over time. Solvents may not be anhydrous. | Use freshly purchased or purified reagents. Ensure solvents are anhydrous, as water can quench the base and hydrolyze the methylating agent.[1] | |
| Low reactivity of the pyrazole: Electron-withdrawing groups on the pyrazole ring can decrease its nucleophilicity. | Increase the reaction temperature or use a more reactive methylating agent.[1] | |
| Poor Regioselectivity (Mixture of N1 and N2 isomers) | Suboptimal reaction conditions: The chosen base, solvent, or temperature may not favor the formation of a single regioisomer. | Screen different bases (e.g., KHMDS, NaH, K₂CO₃) and solvents (e.g., THF, DMF, DMSO). Aprotic polar solvents may favor one isomer over the other for some substrates. Also, investigate the effect of temperature on selectivity.[1] |
| Steric and electronic properties of the pyrazole substrate: If the substituents on your pyrazole do not provide a strong directing effect, achieving high selectivity with simple methylating agents will be challenging. | Employ advanced methods like enzymatic methylation or use sterically demanding reagents such as α-halomethylsilanes.[1] | |
| Side Reactions (e.g., over-methylation) | Formation of quaternary pyrazolium salt: This can occur with highly reactive methylating agents or extended reaction times. | Monitor the reaction closely by TLC or LC-MS to avoid over-methylation.[1] |
| Difficult Product Isolation/Purification | Product loss during workup: Highly polar N-methylated pyrazoles can be water-soluble, leading to losses during aqueous workup. | Minimize the volume of aqueous washes or perform back-extraction of the aqueous layers with a suitable organic solvent.[1] |
| Inseparable regioisomers: The N1 and N2 isomers have very similar polarities. | Experiment with different eluent systems or consider using a different stationary phase for column chromatography.[1] | |
| Highly polar product: The product may streak or not move from the baseline on a silica gel column. | Use a more polar eluent system (e.g., with methanol or ammonia in methanol) or switch to reversed-phase chromatography. Deactivating the silica gel with triethylamine can also be beneficial for basic compounds.[1] |
Data on N-Methylation Selectivity
| Methylating Agent/Method | Substrate Scope | N1/N2 Regioisomeric Ratio | Yield | Reference |
| Traditional (e.g., MeI, Me₂SO₄) | General | Poor (e.g., 3:1) | Varies | [2] |
| α-Halomethylsilanes | Broad range of pyrazoles | 92:8 to >99:1 | Good | [2][6] |
| Biocatalysis (Methyltransferases) | Various N-heterocycles | >99:1 | High | [1][3] |
| Utopia Point Bayesian Optimization | 3-aryl pyrazoles | 99:1 (N1) and 71:29 (N2) | 76% (N1) and 87% (N2) | [7] |
Experimental Protocols
Protocol 1: General N-Methylation with Methyl Iodide (Illustrative of Poor Selectivity)
Disclaimer: This is a general procedure and may require optimization for specific substrates.
-
To a solution of the pyrazole (1.0 equiv) in a suitable solvent (e.g., DMF, THF, or acetonitrile) at 0 °C, add a base (e.g., NaH, 1.1 equiv).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the N1 and N2 isomers.
Protocol 2: Highly N1-Selective Methylation using (Chloromethyl)triisopropoxysilane
Adapted from a literature procedure for the synthesis of N1-methyl pyrazoles.[2]
-
To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted pyrazole (1.0 equiv) and dissolve it in a mixture of anhydrous THF and anhydrous DMSO (e.g., 4:1 v/v).[1]
-
Cool the solution to 0 °C in an ice bath.[1]
-
Add KHMDS (potassium hexamethyldisilazide) portion-wise and stir the mixture at 0 °C for 30 minutes.[1]
-
Add (chloromethyl)triisopropoxysilane dropwise to the reaction mixture at 0 °C.[1]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.[1]
-
Upon completion of the N-alkylation step, add a TBAF (tetrabutylammonium fluoride) solution and water to the reaction mixture.[1][2]
-
Heat the mixture to 60 °C and stir for 2-4 hours to effect the protodesilylation. Monitor this step by TLC or LC-MS until the silylated intermediate is fully consumed.[1][2]
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.[1]
-
Wash the organic layer with water and then with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by silica gel column chromatography to obtain the desired N1-methylated pyrazole.[1]
Visualizations
Caption: Factors influencing N1 vs. N2 selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N-Methyl Pyrazole Condensation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Regioselectivity in Substituted Pyrazole Synthesis
This guide provides researchers, scientists, and drug development professionals with practical solutions to common challenges encountered during the regioselective synthesis of substituted pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in pyrazole synthesis, and why is controlling their formation critical?
A1: In the context of pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but differing in the placement of substituents on the pyrazole ring. This issue commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can lead to two distinct substitution patterns on the final product.[1] Controlling the formation of a specific regioisomer is paramount because different regioisomers can possess vastly different biological activities, physical properties, and toxicological profiles.[1] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often a critical requirement.[1]
Q2: What are the primary factors that influence regioselectivity in the Knorr synthesis of pyrazoles?
A2: The Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is governed by several key factors that influence which regioisomer is formed:[1][2]
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can sterically hinder the nucleophilic attack, thereby directing the reaction towards the less crowded carbonyl group.[1]
-
Electronic Effects: Electron-withdrawing groups enhance the electrophilicity of a carbonyl carbon, making it a more favorable site for nucleophilic attack. Conversely, electron-donating groups reduce its electrophilicity.[1]
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine.[1] Under acidic conditions, the more basic nitrogen atom can be protonated, which decreases its nucleophilicity and favors the reaction proceeding via the other nitrogen.[1]
-
Solvent: The choice of solvent can significantly impact regioselectivity.[1][2] Notably, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in pyrazole formation compared to standard solvents like ethanol.[3][4][5]
Troubleshooting Guides
Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.
-
Problem: The substituents on your unsymmetrical 1,3-dicarbonyl compound likely have similar steric and electronic properties. This leads to a lack of preference for the initial nucleophilic attack by the hydrazine, resulting in poor selectivity.[1] Traditional reaction conditions, such as using ethanol as a solvent, can also lead to equimolar mixtures of regioisomers.[6]
-
Solution:
-
Change the Solvent: Switch from standard protic solvents like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE).[3][4] The unique properties of these solvents, including their high hydrogen bond donating ability and non-nucleophilic nature, can enhance the intrinsic reactivity differences between the two carbonyl groups, leading to significantly improved regioselectivity, often exceeding a 99:1 ratio.[3]
-
Modify Reaction pH: Adjusting the pH can modulate the nucleophilicity of the hydrazine nitrogens. A systematic screening of acidic and basic conditions may reveal a pH at which the formation of one isomer is favored.[1]
-
Issue 2: The major product of my reaction is the undesired regioisomer.
-
Problem: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under the current reaction conditions.[1] For instance, a highly electrophilic carbonyl group will preferentially react with the most nucleophilic nitrogen of the hydrazine, dictating the final substitution pattern.
-
Solution:
-
Employ Alternative Synthetic Methods: If modifying the Knorr synthesis conditions is ineffective, consider methods that offer better regiochemical control. 1,3-dipolar cycloaddition reactions, for example, provide excellent control over regioselectivity, which is determined by the electronic and steric properties of the substituents on the reacting partners.[1]
-
Use 1,3-Dicarbonyl Surrogates: Instead of traditional 1,3-diketones, use precursors with differentiated reactivity at the 1- and 3-positions, such as β-enaminones or acetylenic (α,β-ethynyl) ketones. These substrates can direct the initial nucleophilic attack of the hydrazine to a specific position, resulting in the formation of a single regioisomer.[1]
-
Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.
-
Problem: A mixture of pyrazole regioisomers has been produced, and a pure sample of one isomer is required for further use.[1] The separation of these isomers can be challenging due to their similar physical properties.[4][5]
-
Solution:
-
Thin-Layer Chromatography (TLC) Analysis: Begin by performing a thorough screening of various solvent systems using TLC to find an eluent that provides the best possible separation between the two isomer spots. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding ethyl acetate or dichloromethane.[1]
-
Flash Column Chromatography: Once an effective solvent system is identified, use flash chromatography on silica gel to separate the mixture. Careful packing of the column and consistent elution are key to achieving good separation.
-
Crystallization: If chromatography is unsuccessful, fractional crystallization may be an option. This technique relies on differences in the solubility of the isomers in a particular solvent.
-
Data Presentation
Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Synthesis
The following table summarizes the effect of different solvents on the reaction of an unsymmetrical 1,3-diketone with methylhydrazine. Regioisomer A corresponds to the pyrazole with the R1 substituent at the 5-position, while Regioisomer B has the R1 substituent at the 3-position.
| Entry | 1,3-Diketone (R1) | Solvent | Ratio (Regioisomer A : Regioisomer B) |
| 1 | Aryl | Ethanol | ~50 : 50 |
| 2 | Aryl | TFE | 85 : 15 |
| 3 | Aryl | HFIP | >99 : 1 |
| 4 | CF3 | Ethanol | 10 : 90 |
| 5 | CF3 | TFE | 85 : 15 (plus pyrazoline intermediate) |
| 6 | CF3 | HFIP | >99 : 1 |
Data compiled from studies on the Knorr pyrazole synthesis.[3] TFE: 2,2,2-Trifluoroethanol; HFIP: 1,1,1,3,3,3-Hexafluoro-2-propanol.
Experimental Protocols
Protocol 1: General Knorr Pyrazole Synthesis in a Fluorinated Alcohol
-
Materials: Unsymmetrical 1,3-diketone (1.0 eq), Substituted hydrazine (1.1 eq), 2,2,2-Trifluoroethanol (TFE).
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in TFE (approx. 0.1 M concentration).
-
Add the substituted hydrazine dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, allow the reaction to cool to room temperature.
-
Quench the reaction with water and extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by flash chromatography on silica gel to afford the pure pyrazole product.[1]
-
Protocol 2: Separation of Regioisomers by Flash Chromatography
-
Materials: Crude mixture of pyrazole regioisomers, Silica gel (230-400 mesh), Selected eluent system (determined by TLC).
-
Procedure:
-
Prepare a slurry of silica gel in the non-polar component of your eluent and carefully pack the chromatography column.
-
Dissolve the crude regioisomer mixture in a minimal amount of dichloromethane or the eluent.
-
Adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness.
-
Carefully load the dried sample onto the top of the packed column.
-
Begin elution with the chosen solvent system, starting with a lower polarity if a gradient is to be used.
-
Collect fractions and analyze them by TLC to identify those containing the pure, separated isomers.
-
Combine the fractions containing each pure isomer and concentrate under reduced pressure to yield the purified products.
-
Visualizations
Caption: Formation of regioisomers in Knorr pyrazole synthesis.
Caption: Troubleshooting workflow for poor regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Substituted Pyrazole Acetonitriles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 5-substituted pyrazole acetonitriles.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 5-substituted pyrazole acetonitriles?
A1: The primary methods for synthesizing 5-substituted pyrazole acetonitriles and their precursors involve cyclocondensation reactions. Key starting materials often include hydrazine derivatives and a compound containing a nitrile group. Common routes include:
-
Cyclocondensation of β-ketonitriles with hydrazines: This is a versatile method for producing 5-aminopyrazoles, which can be further modified. The reaction involves the nucleophilic attack of hydrazine on the carbonyl carbon of the β-ketonitrile, followed by cyclization.[1][2]
-
Multicomponent reactions: These reactions combine several starting materials in a one-pot synthesis. For instance, a three-component reaction of an aldehyde, malononitrile, and a hydrazine derivative can yield highly substituted pyrazoles.[3]
-
Reaction with α,β-unsaturated nitriles: Cyclocondensation between α,β-unsaturated nitriles bearing a leaving group at the β-position and hydrazines can lead to the formation of 5-aminopyrazoles.[3][4]
Q2: I am getting a very low yield in my synthesis. What are the likely causes and how can I improve it?
A2: Low yields in pyrazole synthesis are a common issue and can stem from several factors.[5] Key areas to investigate include:
-
Purity of Starting Materials: Impurities in your 1,3-dicarbonyl precursor or hydrazine derivative can lead to unwanted side reactions and complicate purification, ultimately reducing your yield. Hydrazine derivatives can also degrade over time, so using a fresh batch is recommended.[5]
-
Reaction Conditions: Suboptimal reaction conditions are a frequent cause of low yields. It is crucial to optimize parameters such as temperature, reaction time, solvent, and pH.[5] Monitoring the reaction progress with techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[5]
-
Stoichiometry: Ensure the correct molar ratios of your reactants. In some cases, using a slight excess of hydrazine (1.0-1.2 equivalents) can help drive the reaction to completion.[5]
-
Side Reactions: The formation of regioisomers or incomplete cyclization can significantly lower the yield of the desired product.[5]
Q3: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
A3: The formation of regioisomers is a significant challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines. The initial nucleophilic attack of the hydrazine can occur at two different carbonyl carbons, leading to a mixture of products.[5] To enhance regioselectivity, consider the following strategies:
-
Modify Reaction Conditions:
-
Solvent Choice: The polarity and proticity of the solvent can influence the reaction pathway. Experiment with different solvents to find the optimal conditions for your specific substrates.
-
pH Control: The regioselectivity can be pH-dependent. Adjusting the acidity or basicity of the reaction medium may favor the formation of one isomer over the other.[5]
-
-
Steric Hindrance: Introducing a bulky substituent on either the dicarbonyl compound or the hydrazine can sterically hinder the approach to one of the carbonyl groups, thereby favoring the formation of a single regioisomer.[5]
Q4: I am having difficulty purifying my 5-substituted pyrazole acetonitrile. What methods are recommended?
A4: Purification of pyrazole derivatives can be challenging due to their polarity and potential for forming multiple byproducts. Here are some recommended purification techniques:
-
Recrystallization: This is often an effective method for purifying solid pyrazole compounds. Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexanes, to find the best conditions for your product.[5][6]
-
Column Chromatography:
-
Normal-Phase Silica Gel Chromatography: This is a standard method for purifying organic compounds. If your compound is basic and adheres strongly to the acidic silica gel, you can deactivate the silica by pre-treating it with a base like triethylamine.[6]
-
Reverse-Phase (C18) Chromatography: If your compound is soluble in water/acetonitrile or water/methanol mixtures, reverse-phase chromatography can be a good alternative to normal-phase silica.[6]
-
-
Acid-Base Extraction: The basic nitrogen atoms in the pyrazole ring allow for purification by acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to extract the pyrazole. The aqueous layer is then basified, and the purified pyrazole is extracted back into an organic solvent.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Symptoms:
-
TLC analysis shows the absence of the desired product spot or a very faint spot.
-
After workup, a minimal amount of solid is isolated, or the isolated material is an oil that does not solidify.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Degraded or Impure Starting Materials | Verify the purity of your hydrazine and dicarbonyl/nitrile starting materials using techniques like NMR or melting point analysis. Use freshly opened or purified reagents.[5] |
| Suboptimal Reaction Temperature | If the reaction is sluggish at room temperature, try gentle heating. Conversely, if side reactions are prevalent, cooling the reaction mixture may improve the yield. |
| Incorrect Solvent | The choice of solvent can significantly impact the reaction outcome. If a non-polar solvent was used with no success, try a polar protic (e.g., ethanol, methanol) or a polar aprotic solvent (e.g., DMF, acetonitrile).[7] |
| Incorrect pH | For reactions involving hydrazine salts, the addition of a mild base like sodium acetate can be beneficial.[5] Conversely, some cyclizations are acid-catalyzed. |
| Incomplete Reaction | Monitor the reaction progress by TLC. If the reaction has stalled, consider extending the reaction time or increasing the temperature. |
Issue 2: Formation of Regioisomers
Symptoms:
-
NMR spectrum shows two sets of peaks for the pyrazole product.
-
Multiple spots are observed on TLC that are difficult to separate.
-
The isolated product has a broad melting point range.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Use of Unsymmetrical 1,3-Dicarbonyl Compound | The nucleophilic attack of hydrazine can occur at either carbonyl group. |
| Use of Substituted Hydrazine | The two nitrogen atoms of the hydrazine have different nucleophilicities. |
Strategies to Improve Regioselectivity:
| Strategy | Detailed Action |
| Solvent Modification | Aprotic polar solvents or fluorinated alcohols have been shown to improve regioselectivity in some cases. |
| pH Adjustment | The regioselectivity can be influenced by the pH of the reaction medium. Acidic conditions may favor one isomer, while basic conditions favor the other.[5] |
| Steric Control | Utilize a starting material with a bulky substituent to sterically hinder the approach to one of the reactive sites, thereby directing the reaction towards a single regioisomer.[5] |
Experimental Protocols
General Procedure for the Synthesis of 5-Amino-3-substituted-1H-pyrazole-4-carbonitriles (Three-Component Reaction)
This protocol is a general guideline based on multicomponent synthesis strategies.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Phenylhydrazine (1 mmol)
-
Catalyst (e.g., sodium p-toluenesulfonate)[3]
-
Solvent (e.g., water or ethanol)
Procedure:
-
To a round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and the catalyst in the chosen solvent.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to reflux) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration.
-
Wash the solid with a suitable solvent (e.g., cold ethanol or water) to remove impurities.
-
Recrystallize the crude product from an appropriate solvent system to obtain the purified 5-amino-3-substituted-1H-pyrazole-4-carbonitrile.
References
- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Synthesis and Properties of Pyrazoles | MDPI [mdpi.com]
- 4. chim.it [chim.it]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for removing solvent impurities from 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile. The guidance is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the likely solvent impurities in my sample of this compound?
A1: Without a specific synthesis protocol, potential solvent impurities are inferred from common synthetic routes for pyrazole derivatives. Typical solvents used in such syntheses include:
-
Alcohols: Methanol, Ethanol
-
Aprotic Polar Solvents: N,N-Dimethylformamide (DMF), Acetonitrile
-
Aromatic Hydrocarbons: Toluene
-
Ethers: Tetrahydrofuran (THF)
Your sample may contain residual amounts of the solvent used in the final synthesis or work-up step.
Q2: How can I identify the solvent impurities present in my product?
A2: The most common methods for identifying residual solvents are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective for detecting and quantifying residual solvents. The chemical shifts of common laboratory solvents are well-documented.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is very sensitive and can identify and quantify volatile organic compounds.
Q3: What are the most effective methods for removing solvent impurities from my pyrazole compound?
A3: The choice of purification method depends on the physical properties of your compound (solid or liquid) and the nature of the solvent impurity. Common techniques include:
-
Recrystallization: Ideal for solid compounds to remove a wide range of impurities.
-
Distillation: Suitable for liquid compounds, especially for removing non-volatile impurities.
-
Column Chromatography: A versatile method for both solid and liquid compounds to separate the target molecule from impurities with different polarities.
-
Drying under High Vacuum: Effective for removing volatile solvents from a solid product.
Troubleshooting Guides
Issue 1: My solid product contains residual high-boiling point solvents (e.g., DMF, DMSO).
dot
Caption: Troubleshooting workflow for removing high-boiling point solvents.
Detailed Steps:
-
Recrystallization: This is the most effective method.
-
Solvent Selection: Choose a solvent in which your compound is highly soluble at elevated temperatures and poorly soluble at low temperatures, while the impurity is soluble at all temperatures. Good starting points for pyrazole derivatives are ethanol, isopropanol, or ethyl acetate. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be effective.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If the solution is colored, you can add activated charcoal and hot filter. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the crystals by filtration.
-
-
Washing/Trituration:
-
If your compound is a solid, you can wash it with a solvent in which it is insoluble, but the impurity is soluble. Diethyl ether or hexane are often good choices for washing polar compounds.
-
Trituration involves stirring the solid product in a non-solvent to dissolve the impurities.
-
-
Drying:
-
After filtration, dry the purified crystals under high vacuum. Gently heating the sample while drying can help remove residual solvents, but be careful not to melt the product.
-
Issue 2: My product is an oil and contains residual solvents.
dot
stability issues of 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile, particularly under acidic conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in acidic conditions?
A1: The primary stability concern is the acid-catalyzed hydrolysis of the acetonitrile functional group. Under acidic conditions, the nitrile can hydrolyze to form the corresponding amide, 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetamide, which can be further hydrolyzed to the carboxylic acid, 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetic acid. The pyrazole ring itself is generally stable under these conditions.
Q2: I am observing the appearance of new peaks in my HPLC analysis after exposing my sample to acidic conditions. What are these likely to be?
A2: The new peaks are most likely the amide and/or carboxylic acid degradation products. Their retention times will differ from the parent compound. Typically, the carboxylic acid will be more polar and have a shorter retention time on a reversed-phase HPLC column, while the amide's retention time will be intermediate between the parent nitrile and the carboxylic acid.
Q3: At what pH range should I be concerned about the stability of this compound?
A3: Significant hydrolysis of the acetonitrile group is more likely to occur at lower pH values (typically pH < 4) and is accelerated by elevated temperatures. The rate of hydrolysis is dependent on the specific acid used, its concentration, and the temperature.
Q4: Is the 1,3-dimethyl-1H-pyrazole ring itself susceptible to degradation in acid?
A4: The pyrazole ring is an aromatic heterocycle and is generally robust under acidic conditions. It can be protonated to form a pyrazolium cation, which is resistant to electrophilic attack. Ring-opening or other degradation of the pyrazole core is not a common degradation pathway under typical experimental acidic conditions.
Q5: How can I monitor the stability of this compound in my formulation or experiment?
A5: A stability-indicating analytical method, most commonly reversed-phase HPLC with UV detection, should be developed and validated. This method should be able to separate the parent compound from its potential degradation products. Monitoring the decrease in the peak area of the parent compound and the increase in the peak areas of the degradation products over time will allow you to quantify the stability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of parent compound potency/concentration over time in an acidic solution. | Acid-catalyzed hydrolysis of the acetonitrile group. | - Adjust the pH of your solution to be closer to neutral if your experiment allows. - Store your solutions at lower temperatures (e.g., 2-8 °C) to slow down the rate of hydrolysis. - If possible, prepare acidic solutions of the compound fresh before use. |
| Appearance of one or more new, more polar peaks in HPLC analysis. | Formation of the amide and/or carboxylic acid degradation products. | - Confirm the identity of the new peaks by LC-MS or by synthesizing and running the suspected degradation products as standards. - Develop a stability-indicating HPLC method that provides baseline separation of the parent and all major degradants. |
| Inconsistent results in bioassays or other experiments. | Degradation of the active compound to less active or inactive species. | - Re-evaluate the stability of the compound under your specific assay conditions (e.g., buffer, pH, temperature). - Consider using a more stable analog if the observed degradation is unavoidable and impacts your results. |
| Precipitation of material from an acidic solution upon standing. | The degradation products (especially the carboxylic acid) may have different solubility profiles than the parent nitrile. | - Characterize the precipitate to confirm its identity. - If the precipitate is a degradant, this indicates significant degradation has occurred. The solutions should be considered compromised. |
Data Presentation
The following tables present hypothetical data from a forced degradation study of this compound under acidic conditions to illustrate expected outcomes.
Table 1: Stability of this compound in 0.1 M HCl at Different Temperatures
| Time (hours) | % Parent Remaining (25 °C) | % Parent Remaining (50 °C) | % Amide Formed (50 °C) | % Carboxylic Acid Formed (50 °C) |
| 0 | 100.0 | 100.0 | 0.0 | 0.0 |
| 4 | 99.5 | 95.2 | 3.5 | 1.3 |
| 8 | 99.0 | 90.1 | 7.2 | 2.7 |
| 12 | 98.5 | 85.3 | 10.5 | 4.2 |
| 24 | 97.1 | 72.5 | 18.3 | 9.2 |
Table 2: Effect of pH on the Stability of this compound at 50 °C after 24 hours
| pH | % Parent Remaining | % Amide Formed | % Carboxylic Acid Formed |
| 1.0 (0.1 M HCl) | 72.5 | 18.3 | 9.2 |
| 3.0 (Citrate Buffer) | 92.8 | 5.1 | 2.1 |
| 5.0 (Acetate Buffer) | 98.9 | 0.8 | 0.3 |
| 7.0 (Phosphate Buffer) | >99.5 | <0.5 | <0.1 |
Experimental Protocols
Protocol for a Forced Degradation Study under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in an acidic solution.[1][2][3][4][5]
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
-
Acidic Stress Conditions:
-
To a series of vials, add a known volume of the stock solution and dilute with 0.1 M hydrochloric acid to a final concentration of 0.1 mg/mL.
-
Incubate the vials at two different temperatures, for example, 25 °C (room temperature) and 50 °C.
-
Protect the solutions from light to avoid any potential photodegradation.
-
-
Time Points for Sampling:
-
Withdraw aliquots from each vial at specified time points (e.g., 0, 4, 8, 12, and 24 hours).
-
-
Sample Analysis:
-
Immediately neutralize the withdrawn aliquots with a suitable base (e.g., 0.1 M sodium hydroxide) to quench the degradation reaction.
-
Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the initial (time 0) concentration.
-
Quantify the formation of any degradation products by comparing their peak areas to that of a reference standard if available, or report as area percent.
-
Visualizations
Caption: Hypothetical degradation pathway of this compound under acidic conditions.
Caption: Experimental workflow for a forced degradation study under acidic conditions.
References
Technical Support Center: Catalyst Selection for Pyrazole Synthesis
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding catalyst selection for the efficient synthesis of pyrazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for pyrazole synthesis?
The synthesis of pyrazole derivatives can be achieved using a wide variety of catalysts, ranging from simple acids and bases to complex metal-based systems. The choice depends on the specific reaction pathway and substrates. Common categories include:
-
Acid Catalysts: Brønsted acids (e.g., H₂SO₄, TsOH) and Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃, LiClO₄) are frequently used, particularly in condensation reactions like the Knorr pyrazole synthesis.[1][2][3]
-
Base Catalysts: Bases such as NaOH, KOH, and various amines are employed, often in Claisen-Schmidt condensations to form chalcone intermediates which are then cyclized to pyrazolines.[4]
-
Transition-Metal Catalysts: Catalysts based on palladium, copper, rhodium, ruthenium, and silver are effective for various coupling and cycloaddition reactions.[1][5] For instance, AgOTf has been used for the rapid and regioselective synthesis of 3-CF₃-pyrazoles.[1]
-
Nanocatalysts: Environmentally friendly and often reusable catalysts like nano-ZnO have demonstrated high efficiency, offering excellent yields and short reaction times.[1][6]
-
"Green" and Metal-Free Catalysts: In line with sustainable chemistry, there is growing interest in catalysts like molecular iodine, ammonium chloride, and organocatalysts which are often cheaper and less toxic.[1][7][8]
Q2: How do I choose the right catalyst for my specific substrates?
Catalyst selection is critical and depends primarily on your starting materials. The following logical workflow can guide your decision-making process.
Q3: What are the advantages of using "green" catalysts for pyrazole synthesis?
"Green" catalysts, such as nano-ZnO, molecular iodine, or recyclable catalysts like SrFe₁₂O₁₉ magnetic nanoparticles, offer several advantages that align with the principles of sustainable chemistry.[6][7][9] Key benefits include:
-
Environmental Safety: They are typically less toxic and avoid the use of hazardous heavy metals.[7]
-
High Efficiency: Many green catalysts provide excellent yields, sometimes up to 99%, in shorter reaction times.[1][6]
-
Mild Conditions: These reactions can often be run at room temperature and under solvent-free or aqueous conditions.[1][9]
-
Reusability: Solid-supported and magnetic catalysts can be easily recovered and recycled for multiple runs, reducing waste and cost.[2][10]
-
Atom Economy: One-pot multicomponent reactions using these catalysts are often highly atom-economical.[9]
Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the potential causes and how can I troubleshoot this?
Low yield is a frequent issue in pyrazole synthesis.[11] A systematic approach, as outlined in the workflow below, can help identify and solve the problem.
Potential Causes & Solutions:
-
Reagent Quality: Impurities in 1,3-dicarbonyl compounds or instability of the hydrazine reagent can lead to side reactions and lower yields.[11][12] Always use high-purity starting materials.
-
Suboptimal Conditions: Reaction temperature, time, and solvent choice are critical. For instance, aprotic dipolar solvents like DMA or DMF can give better results than protic solvents like ethanol for certain condensations.[6] Systematically screen these parameters while monitoring the reaction progress by TLC.[12]
-
Catalyst Inactivity: The chosen catalyst may be inefficient for the specific transformation. Consider screening different catalysts or increasing the catalyst loading.[12] Refer to the data table below for a comparison of efficient catalysts.
Q2: My reaction is producing a mixture of regioisomers. How can I improve regioselectivity?
The formation of regioisomers is a known challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds or alkynes.[1][13]
-
Catalyst Choice: The catalyst plays a crucial role in directing regioselectivity. For example, a highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles was achieved by condensation of 1,3-diketones with arylhydrazines in N,N-dimethylacetamide at room temperature.[1] Similarly, silver-catalyzed reactions of trifluoromethylated ynones with hydrazines provide 3-CF₃-pyrazoles with high regioselectivity.[1]
-
Steric and Electronic Effects: The substituents on your starting materials can influence the outcome. Bulky groups may sterically hinder attack at one position, favoring the formation of a single isomer.[13]
-
Reaction Conditions: Temperature can sometimes be used to control the reaction pathway and favor one isomer over another.[14]
Q3: I am observing the formation of unwanted side products. What are common side reactions and how can I minimize them?
Side reactions compete with the main pyrazole-forming pathway, reducing yield and complicating purification.
-
Common Side Reactions: In metal-catalyzed cross-coupling reactions, homocoupling of starting materials can occur.[12] In condensation reactions, incomplete cyclization can leave hydrazone or enamine intermediates in the final mixture.[11]
-
Minimization Strategies:
-
Temperature Control: Lowering the reaction temperature can sometimes suppress unwanted pathways like homocoupling.[12]
-
Ligand Screening: For metal-catalyzed reactions, the choice of ligand is critical to prevent side reactions.[12]
-
Purity of Reactants: Using pure starting materials is the first step to preventing side reactions caused by impurities.[12]
-
Data Presentation: Comparison of Selected Catalysts
The following table summarizes the performance of various catalysts for the synthesis of pyrazole derivatives, providing a basis for comparison.
| Catalyst | Starting Materials | Product Type | Yield (%) | Conditions | Reference(s) |
| AgOTf (1 mol%) | Trifluoromethylated ynones + Hydrazines | 3-CF₃-Pyrazoles | Up to 99% | Room Temperature, 1h | [1] |
| Nano-ZnO | Phenylhydrazine + Ethyl acetoacetate | 1,3,5-Substituted Pyrazoles | 95% | Controlled, short time | [1][6] |
| NaCoMo | 1,3-Diketones + Sulfonyl hydrazides | Substituted Pyrazoles | Up to 99% | Not specified | [1] |
| Molecular Iodine | N,N-dimethyl enaminones + Sulfonyl hydrazines | 4-Sulfonyl Pyrazoles | Good | Room Temp, TBHP, NaHCO₃ | [1] |
| Sc(OTf)₃ | 1,3-Diketones + Hydrazines | Pyrazoles | Good-Excellent | Solvent-free | [2] |
| SrFe₁₂O₁₉ | Multicomponent | Coumarin-functionalized Pyrazoles | High | Solvent-free, short time | [9] |
Experimental Protocols
Protocol 1: Nano-ZnO Catalyzed Synthesis of 1,3,5-Substituted Pyrazoles
This protocol is based on an efficient and environmentally friendly method described for the synthesis of 1,3,5-substituted pyrazole derivatives.[6]
Materials:
-
Phenylhydrazine (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Nano-ZnO catalyst (e.g., 10 mol%)[12]
-
Ethanol (10 mL)
-
Round-bottom flask, magnetic stirrer, condenser
-
TLC setup for reaction monitoring
Procedure:
-
To a 25 mL round-bottom flask, add phenylhydrazine (1 mmol), ethyl acetoacetate (1 mmol), and the nano-ZnO catalyst.[6][12]
-
Add ethanol (10 mL) to the flask.
-
Stir the reaction mixture at room temperature.[12]
-
Monitor the progress of the reaction periodically using Thin Layer Chromatography (TLC).
-
Upon completion (disappearance of starting materials), separate the nano-ZnO catalyst by simple filtration. The catalyst can often be washed, dried, and reused.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or silica gel column chromatography to yield the desired pyrazole derivative.[12]
General Knorr Pyrazole Synthesis Mechanism
The Knorr synthesis is a fundamental method for preparing pyrazoles, typically involving the condensation of a hydrazine with a 1,3-dicarbonyl compound under acidic conditions.[3][11]
References
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. jk-sci.com [jk-sci.com]
- 4. dovepress.com [dovepress.com]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jetir.org [jetir.org]
- 9. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Reactions in Pyrazole Synthesis Scale-Up
This technical support center is designed for researchers, scientists, and drug development professionals. It provides essential guidance on managing the thermal hazards associated with the scale-up of pyrazole synthesis, a critical process in the chemical and pharmaceutical industries.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety risks when scaling up pyrazole synthesis? A1: The main safety concern during the scale-up of pyrazole synthesis is the risk of a thermal runaway.[1] This is often due to highly exothermic steps, such as the condensation reaction with hydrazine hydrate. Hydrazine itself is a high-energy, toxic compound that can decompose explosively at elevated temperatures or in the presence of certain metals.[1][2]
Q2: Which steps in pyrazole synthesis are typically the most exothermic? A2: The most significant exothermic events usually occur during two key steps:
-
Diazotization: The formation of a diazonium salt is a well-known hazardous and exothermic process that requires careful temperature control.[2][3][4][5]
-
Cyclocondensation/Ring Closure: The reaction of a 1,3-dicarbonyl compound (or equivalent) with hydrazine or its derivatives to form the pyrazole ring is often highly exothermic.[1][6]
Q3: What are the key strategies for controlling exotherms in a batch reactor? A3: In a traditional batch reactor, several strategies are critical for managing heat evolution:
-
Slow, Controlled Reagent Addition: Adding the reactive agent, such as hydrazine hydrate, dropwise or at a controlled rate allows the cooling system to keep pace with heat generation.[1][6]
-
Efficient Cooling: The reactor must be equipped with a cooling system capable of dissipating the heat generated at the intended scale.[1]
-
Adequate Dilution: Using a sufficient volume of an appropriate solvent helps to absorb the heat of the reaction, acting as a thermal sink.[1][6]
-
Use of a Base: In some cases, adding a base like sodium acetate can help mitigate the intensity of exothermic events.[1]
Q4: How can flow chemistry improve the safety of pyrazole synthesis scale-up? A4: Flow chemistry offers significant safety advantages over batch processing for exothermic reactions.[7] By conducting the reaction in a continuous stream through a small reactor, it provides superior heat and mass transfer, minimizes the volume of hazardous material reacting at any given moment, and allows for tighter control over reaction parameters like temperature and pressure.[3][7] This makes it an ideal approach for handling hazardous intermediates and potentially explosive reactions.[7]
Q5: What is a thermal runaway and what are the immediate actions to take? A5: A thermal runaway is a situation where an exothermic reaction goes out of control, leading to a rapid increase in temperature and pressure. This can result in reactor failure or explosion. If a thermal runaway is suspected, the immediate actions are to stop all reagent addition, apply maximum cooling, and if necessary and safe to do so, quench the reaction with a suitable agent.[1]
Troubleshooting Guide
| Issue | Symptoms | Possible Causes | Solutions |
| Unexpectedly Strong Exotherm | - Rapid temperature rise that outpaces the cooling system. - Pressure increase in a closed system. | - Reagent addition rate is too high. - Insufficient solvent/dilution. - Inadequate cooling capacity for the scale. - Poor mixing leading to localized "hot spots". | Immediate Actions: - Stop reagent addition immediately.[1] - Ensure maximum cooling is applied.[1] - If the situation escalates, prepare for emergency quenching.[1] Preventative Measures: - Reduce the rate of addition. - Increase the solvent volume. - Verify that the cooling system is adequate before starting the reaction. |
| Low Yield or Product Degradation | - Final product yield is significantly lower than in lab-scale experiments. - TLC or HPLC analysis shows multiple byproducts or degradation. | - Sustained high temperatures or localized hot spots causing product or reagent decomposition. - Side reactions becoming dominant at higher temperatures. | Optimization Steps: - Improve mixing efficiency with a more powerful overhead stirrer. - Lower the overall reaction temperature. - Further decrease the reagent addition rate to maintain a stable internal temperature. - Consider an alternative synthetic route with better regioselectivity.[1] |
| Formation of Regioisomers | - Spectroscopic analysis (e.g., NMR) confirms a mixture of regioisomers. | - An unsymmetrical 1,3-dicarbonyl compound reacting with a substituted hydrazine can lead to two different cyclization pathways.[8] | Process Refinement: - Optimize reaction conditions such as temperature, solvent, and catalyst to favor the desired isomer.[1] - Explore alternative synthetic pathways that offer better regiochemical control.[1] - Purify the crude product using silica gel column chromatography to isolate the major regioisomer.[8] |
Data Presentation
Table 1: Comparison of Key Parameters for Exotherm Management in Batch Synthesis
This table illustrates how critical parameters must be adjusted when moving from lab-scale to a larger production scale, based on principles of heat management.
| Parameter | Lab-Scale (e.g., 1 g) | Pilot Scale (e.g., 400 g) | Key Consideration |
| Reagent Addition | Manual dropwise addition via pipette | Automated pump with controlled flow rate | Precise control is crucial to prevent accumulation of unreacted reagents. |
| Solvent Volume (Ratio) | ~0.34 M concentration[2] | ~0.5 M concentration[6] | While concentration may be similar, total volume must be sufficient to act as a heat sink. The surface-area-to-volume ratio decreases on scale-up, making heat transfer less efficient.[2][6] |
| Internal Temperature | Maintained with an ice bath | Maintained with a jacketed reactor and chiller unit | Cooling capacity must scale appropriately to handle the total heat generated. |
| Mixing | Magnetic stir bar | Overhead mechanical stirrer | Efficient mixing is vital to ensure even heat distribution and prevent localized hot spots. |
Table 2: Strategic Comparison of Batch vs. Flow Chemistry for Exothermic Reactions
| Feature | Batch Chemistry | Flow Chemistry | Advantage of Flow Chemistry |
| Heat Transfer | Limited by surface-area-to-volume ratio | Excellent due to high surface-area-to-volume ratio | Significantly reduces the risk of thermal runaway.[7] |
| Reaction Volume | Entire reaction mass is present at once | Small volume of reagents reacting at any time | Inherently safer, as the potential energy of the system is much lower.[7] |
| Control | Slower response to parameter changes | Rapid and precise control over temperature, pressure, and residence time | Allows for optimization and safer handling of unstable intermediates.[7] |
| Scalability | Scale-up can be complex and non-linear | Scaled by running the system for a longer duration ("scaling out") | More predictable and often safer scale-up process. |
Experimental Protocols
Protocol 1: Scaled-Up Batch Synthesis of 3,5-Diamino-1H-Pyrazole with Exotherm Control
This protocol is adapted from a documented large-scale synthesis and emphasizes safety and heat management.[6]
-
Reactor Setup: Charge a suitable jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, and a pressure-equalizing dropping funnel. Ensure the reactor's cooling system is operational and set to the target initial temperature (e.g., 10-15 °C).
-
Charge Starting Material: Transfer the solid intermediate (e.g., 745 g) into the reactor.
-
Add Solvent: Add the chosen solvent (e.g., 8000 mL of diethyl ether for a 0.5 M concentration) to create a slurry.[6]
-
Controlled Addition of Hydrazine: Begin stirring the slurry. Add hydrazine hydrate (e.g., 1.15 equivalents) dropwise from the dropping funnel.[6] The reaction is highly exothermic, so the addition rate must be carefully controlled to maintain the internal temperature within a safe, predetermined range.
-
Temperature Monitoring: Continuously monitor the internal temperature. If the temperature rises too quickly, immediately stop the addition and allow the cooling system to bring it back to the target range before resuming at a slower rate.
-
Reaction and Precipitation: As the hydrazine is added, the intermediate will dissolve, and the product will begin to precipitate out of the solution.[6]
-
Completion and Isolation: Once the addition is complete, allow the mixture to stir until the reaction is complete (monitor by TLC/LCMS). The product can then be isolated by filtration.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol | Semantic Scholar [semanticscholar.org]
- 5. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purifying Pyrazole Intermediates via Column Chromatography
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the purification of pyrazole intermediates using column chromatography.
Troubleshooting Guide
This section addresses common problems encountered during the column chromatography of pyrazole intermediates.
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Isomers/Impurities | The polarity of the eluent is too high or too low. | Optimize the solvent system using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexane, heptane) and a polar solvent (e.g., ethyl acetate). Aim for a difference in Rf values between your desired compound and impurities.[1] |
| The stationary phase is not suitable for the compounds. | If compounds are basic, consider deactivating the silica gel with triethylamine (0.1-1% in the eluent) or using neutral alumina as the stationary phase.[2][3][4] For some isomers, reversed-phase chromatography may be effective.[5] | |
| The column is overloaded with the crude material. | A general guideline is to use a 1:20 to 1:50 ratio of crude material to silica gel by weight.[2] Overloading can lead to broad bands and poor separation.[3] | |
| The column was not packed properly. | Ensure the silica gel is packed uniformly without any air bubbles or cracks to prevent channeling.[3][6] | |
| Product is Stuck on the Column | The compound is too polar for the chosen eluent system. | Gradually increase the polarity of the mobile phase. For instance, if you are using a hexane/ethyl acetate system, you can add a small percentage of methanol to increase the polarity and elute highly polar compounds.[3][7] |
| The compound may have decomposed on the acidic silica gel. | Test the stability of your compound on a silica TLC plate.[8] If it decomposes, use a less acidic stationary phase like neutral alumina or deactivated silica gel.[2][3] | |
| Colored Impurities in Final Product | Trace impurities or degradation products are present. | Pass the purified compound through a short plug of silica gel.[2] Alternatively, charcoal treatment followed by filtration through celite can remove colored impurities before a final recrystallization.[2] |
| Product "Oils Out" During Recrystallization | The boiling point of the solvent is higher than the melting point of the compound. | Choose a solvent with a lower boiling point or use a solvent mixture where the compound is less soluble at room temperature. |
| Co-elution of Regioisomers | Regioisomers often have very similar polarities, making separation difficult. | Meticulous optimization of the solvent system through TLC is crucial.[1] Even a slight difference in Rf can be exploited in column chromatography for separation. In some cases, fractional recrystallization might be a viable alternative if the isomers have different solubilities.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying pyrazole intermediates?
A1: The most frequently employed methods for the purification of substituted pyrazoles are column chromatography on silica gel and recrystallization.[2][9] For liquid pyrazoles, distillation can also be a suitable option.[2]
Q2: What are typical solvent systems for column chromatography of pyrazole intermediates?
A2: A common eluent system is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate.[2] The ratio is optimized based on the polarity of the specific pyrazole intermediate and its impurities, as determined by TLC analysis.[2] For very polar compounds, a small amount of methanol can be added to the eluent.[3]
Q3: My pyrazole intermediate is basic and seems to be interacting strongly with the silica gel. What can I do?
A3: For basic pyrazoles that may interact with the acidic nature of silica gel, it is recommended to deactivate the silica.[2] This can be achieved by adding a small amount of triethylamine (typically 0.1-1%) to the eluent.[3][4] Alternatively, using neutral alumina as the stationary phase can prevent this issue.[2][5]
Q4: How do I determine the best solvent system for my column?
A4: The ideal solvent system is determined by running several Thin Layer Chromatography (TLC) plates with your crude product.[2] Test different ratios of a non-polar and polar solvent (e.g., hexane and ethyl acetate) to find a system where your desired product has an Rf value of approximately 0.3-0.4 and is well-separated from any impurities.[2]
Q5: Can I use an alternative to column chromatography for purification?
A5: Yes, recrystallization is a powerful purification technique, especially if your product is a solid and the impurities have different solubilities.[1] Experiment with different solvents like ethanol, methanol, or solvent mixtures to find the optimal conditions.[2][4] Acid-base extraction can also be employed to separate pyrazoles from non-basic impurities.[1][10]
Experimental Protocol: General Column Chromatography for Pyrazole Intermediates
This protocol provides a general procedure for the purification of pyrazole intermediates using silica gel column chromatography.
1. TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate using various ratios of a non-polar and polar solvent system (e.g., hexane/ethyl acetate in ratios like 9:1, 8:2, 7:3).
-
Identify a solvent system that provides good separation and an Rf value of ~0.3-0.4 for the desired product.[2]
2. Column Packing:
-
Choose a glass column of an appropriate size based on the amount of crude material (a general rule is a 1:20 to 1:50 ratio of crude material to silica gel by weight).[2]
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack evenly, ensuring there are no air bubbles.[3]
3. Sample Loading:
-
Dissolve the crude pyrazole intermediate in a minimal amount of a suitable solvent.
-
Carefully apply the sample to the top of the silica gel bed.
4. Elution:
-
Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.
-
You can start with a less polar solvent system and gradually increase the polarity (gradient elution) to elute compounds with different polarities.[2]
5. Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the purified product.[2]
-
Combine the pure fractions.
6. Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified pyrazole intermediate.[2]
-
Further dry the product under high vacuum to remove any residual solvent.[2]
Workflow for Pyrazole Intermediate Purification
Caption: A logical workflow for the purification of pyrazole intermediates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Chromatography [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
preventing degradation of 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile during storage
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent the degradation of 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to ensure its stability?
To maintain the quality and stability of this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3][4] Some suppliers recommend storage at controlled room temperature.[2] For long-term storage, keeping it in a cool, dry place is advised.[3] It is also crucial to protect the compound from moisture and direct sunlight.[1][2] Storing under an inert atmosphere, such as nitrogen, can also help maintain product quality.[1]
Q2: I've noticed a change in the color/physical appearance of my stored this compound. What could be the cause?
A change in physical appearance, such as color, can be an indicator of product degradation. This could be due to improper storage conditions, such as exposure to light, air (oxidation), moisture, or elevated temperatures. It is also important to ensure the compound has not come into contact with incompatible materials.
Q3: What substances are incompatible with this compound and could lead to its degradation?
This compound should be stored away from strong oxidizing agents, strong acids, and strong bases.[1][4] Contact with these substances can lead to chemical reactions that degrade the compound.
Q4: Can exposure to air affect the stability of this compound?
Yes, exposure to air, and specifically oxygen and moisture, can potentially lead to degradation over time. For this reason, it is recommended to keep the container tightly closed when not in use.[1][2][3][4] For sensitive applications, storing the compound under an inert atmosphere like nitrogen or argon is a good practice to prevent oxidative degradation.[1]
Q5: How does temperature affect the stability of this compound?
Elevated temperatures can accelerate the rate of chemical degradation. It is important to avoid storing the compound near heat sources, sparks, or open flames.[1][2][5] Storing at controlled room temperature or cooler is generally recommended.
Troubleshooting Guide
If you suspect degradation of your this compound, follow these steps:
-
Isolate the suspect vial: To prevent potential cross-contamination or use of degraded material in experiments, immediately quarantine the vial .
-
Visually inspect the material: Note any changes in color, consistency, or other physical properties compared to a fresh sample or the product's certificate of analysis.
-
Verify storage conditions: Review your storage procedures against the recommended guidelines. Check for any breaches in the storage protocol, such as the container not being properly sealed or prolonged exposure to light or high temperatures.
-
Analytical testing: If you have the capability, perform an analytical test such as High-Performance Liquid Chromatography (HPLC) to check the purity of the sample. Compare the chromatogram of the suspect sample to that of a reference standard or a newly purchased batch.
-
Contact technical support: If you confirm degradation or have further questions, contact the supplier's technical support for guidance. Provide them with the lot number, storage conditions, and any observations.
Data on Compound Stability
Currently, there is limited publicly available quantitative data specifically on the degradation rates of this compound under various conditions. Researchers are encouraged to perform their own stability studies if the compound's integrity is critical for their experiments. Below is a template for recording such data.
| Storage Condition | Timepoint | Purity (%) by HPLC | Observations |
| -20°C, Dark, Inert Gas | 0 months | ||
| 3 months | |||
| 6 months | |||
| 4°C, Dark, Inert Gas | 0 months | ||
| 3 months | |||
| 6 months | |||
| Room Temp, Dark, Sealed | 0 months | ||
| 1 month | |||
| 3 months | |||
| Room Temp, Exposed to Light | 0 months | ||
| 1 week | |||
| 1 month |
Experimental Protocols
Protocol for Assessing the Purity of this compound using HPLC
This is a general protocol and may need to be optimized for your specific equipment and requirements.
-
Preparation of Standard Solution:
-
Accurately weigh a small amount of a reference standard of this compound.
-
Dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to create a calibration curve.
-
-
Preparation of Sample Solution:
-
Prepare a solution of the this compound sample to be tested at the same concentration as the standard.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or another modifier to improve peak shape). For example, starting with 20% acetonitrile and increasing to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where the compound has maximum absorbance (this would need to be determined, but a standard starting point could be around 220 nm or 254 nm).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Compare the retention time of the main peak in the sample chromatogram to that of the standard to confirm the identity of the compound.
-
Calculate the purity of the sample by determining the area of the main peak as a percentage of the total peak area in the chromatogram.
-
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for suspected degradation.
References
Validation & Comparative
A Comparative Analysis of 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile and Its Isomers: A Guide for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative analysis of 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile and its key structural isomers. This document provides a review of their physicochemical properties, potential biological activities, and detailed experimental protocols for their synthesis and evaluation.
The pyrazole scaffold is a privileged structure in medicinal chemistry, renowned for its broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The substitution pattern on the pyrazole ring plays a crucial role in determining the pharmacological profile of the resulting compounds. This guide focuses on this compound and its isomers, providing a comparative framework for their evaluation in drug discovery programs. While direct head-to-head experimental data for these specific isomers is limited in publicly available literature, this guide compiles available data and outlines standardized protocols for their synthesis and biological characterization.
Isomers of this compound
The primary isomers of this compound are defined by the positions of the two methyl groups and the acetonitrile substituent on the pyrazole ring. The key isomers for comparison are:
-
This compound (Target Compound)
-
2-(1,5-Dimethyl-1H-pyrazol-3-yl)acetonitrile
-
2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetonitrile
-
2-(1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile
Data Presentation: Physicochemical Properties
The following table summarizes the computed physicochemical properties of this compound and its isomers. These properties are crucial for predicting the pharmacokinetic and pharmacodynamic behavior of the compounds.
| Property | This compound | 2-(1,5-Dimethyl-1H-pyrazol-3-yl)acetonitrile | 2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetonitrile | 2-(1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile |
| Molecular Formula | C₇H₉N₃ | C₇H₉N₃ | C₇H₉N₃ | C₇H₉N₃ |
| Molecular Weight | 135.17 g/mol | 135.17 g/mol | 135.17 g/mol | 135.17 g/mol |
| XLogP3-AA | 0.5 | 0.5 | 0.4 | 0.2 |
| Hydrogen Bond Donor Count | 0 | 0 | 0 | 0 |
| Hydrogen Bond Acceptor Count | 3 | 3 | 3 | 3 |
| Rotatable Bond Count | 1 | 1 | 1 | 1 |
| Exact Mass | 135.080 g/mol | 135.080 g/mol | 135.080 g/mol | 135.080 g/mol |
| Topological Polar Surface Area | 39.9 Ų | 39.9 Ų | 39.9 Ų | 39.9 Ų |
| Heavy Atom Count | 10 | 10 | 10 | 10 |
| Complexity | 179 | 179 | 179 | 179 |
Data sourced from PubChem (Computed by Cactvs 3.4.8.18 / US EPA Consumer Product Safety Commission)
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of pyrazoleacetonitrile isomers are provided below. These protocols are based on established procedures for similar pyrazole derivatives and can be adapted for the specific isomers in this guide.
Synthesis of Dimethyl-pyrazole-acetonitrile Isomers
A general synthetic approach for N-methylated pyrazole acetonitriles involves the reaction of a corresponding hydroxymethyl pyrazole with a chlorinating agent followed by cyanation. The initial pyrazole ring can be constructed through the condensation of a 1,3-dicarbonyl compound with hydrazine.
Workflow for the Synthesis of Dimethyl-pyrazole-acetonitrile Isomers
Caption: General workflow for the synthesis of dimethyl-pyrazole-acetonitrile isomers.
Materials:
-
Appropriate 1,3-dicarbonyl compound (e.g., acetylacetone for a methyl-substituted pyrazole)
-
Methylhydrazine
-
Vilsmeier reagent (for formylation)
-
Sodium borohydride (for reduction)
-
Thionyl chloride (for chlorination)
-
Sodium cyanide (for cyanation)
-
Anhydrous solvents (e.g., DMF, THF, Ethanol)
Procedure:
-
Synthesis of the Pyrazole Core: React the chosen 1,3-dicarbonyl compound with methylhydrazine in a suitable solvent like ethanol under reflux to form the corresponding dimethylpyrazole. The position of the methyl groups will depend on the starting dicarbonyl compound and the reaction conditions.
-
Formylation: Introduce a formyl group at the desired position of the pyrazole ring using a Vilsmeier-Haack reaction.
-
Reduction: Reduce the formyl group to a hydroxymethyl group using a reducing agent like sodium borohydride.
-
Chlorination: Convert the hydroxymethyl group to a chloromethyl group using a chlorinating agent such as thionyl chloride.
-
Cyanation: React the chloromethyl derivative with sodium cyanide in a polar aprotic solvent like DMF to yield the final dimethyl-pyrazole-acetonitrile isomer.
-
Purification: Purify the final product using column chromatography on silica gel.
Biological Evaluation Protocols
The following are generalized protocols for assessing the potential biological activities of the synthesized isomers.
This assay determines the concentration at which a compound inhibits cell growth by 50% (IC₅₀).
Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the pyrazoleacetonitrile isomers in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.
This assay evaluates the ability of the compounds to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation.
Signaling Pathway for COX-2 Mediated Inflammation
Caption: Inhibition of the COX-2 pathway by pyrazoleacetonitrile isomers.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
COX-2 inhibitor screening assay kit (commercially available)
-
Test compounds (pyrazoleacetonitrile isomers)
-
Positive control (e.g., Celecoxib)
Procedure:
-
Follow the instructions provided with the commercial COX-2 inhibitor screening assay kit.
-
Typically, the assay involves incubating the COX-2 enzyme with the test compounds for a specific period.
-
Arachidonic acid is then added to initiate the enzymatic reaction.
-
The production of prostaglandins is measured, often through a colorimetric or fluorometric method.
-
The percentage of COX-2 inhibition is calculated for each compound concentration, and the IC₅₀ value is determined.
This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.
Procedure:
-
Prepare a stock solution of each pyrazoleacetonitrile isomer in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion
This guide provides a framework for the comparative analysis of this compound and its isomers. While a direct comparison based on existing literature is challenging due to the lack of head-to-head studies, the provided protocols for synthesis and biological evaluation offer a standardized approach for generating the necessary experimental data. The distinct substitution patterns of these isomers are expected to result in different physicochemical properties and biological activities. Therefore, a systematic evaluation as outlined in this guide is crucial for identifying promising lead compounds for further development in various therapeutic areas. Researchers are encouraged to utilize these protocols to build a comprehensive dataset that will enable a robust structure-activity relationship (SAR) study of this important class of pyrazole derivatives.
A Comparative Guide to the Structure-Activity Relationship of 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure-activity relationships (SAR) of 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile analogs. While specific SAR data for this exact compound series is not extensively available in public literature, this document outlines a framework for a systematic study based on the well-established biological importance and synthetic accessibility of the pyrazole scaffold. The guide details common synthetic methodologies, proposes a hypothetical SAR study targeting kinase inhibition, and provides detailed experimental protocols for the evaluation of these analogs.
Introduction: The Prominence of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Pyrazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and kinase inhibitory effects. This broad therapeutic potential has led to the development of numerous pyrazole-containing drugs. A systematic exploration of the SAR of novel pyrazole analogs, such as those derived from this compound, is therefore a promising avenue for the discovery of new therapeutic agents.
Hypothetical Structure-Activity Relationship (SAR) Study: Targeting Kinase Inhibition
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders. Pyrazole-based compounds have been successfully developed as kinase inhibitors.[1][2] This section outlines a hypothetical SAR study for this compound analogs targeting a hypothetical protein kinase.
The core structure, this compound, presents several points for chemical modification to explore the SAR. These include the substituents on the pyrazole ring and the acetonitrile group at the 5-position.
Table 1: Hypothetical Analogs of this compound for SAR Studies
| Compound ID | R1 (at N1) | R2 (at C3) | R3 (at C5-acetonitrile) | Hypothetical Kinase Inhibition (IC50, nM) |
| Parent | CH3 | CH3 | CH2CN | Reference |
| A1 | H | CH3 | CH2CN | |
| A2 | C2H5 | CH3 | CH2CN | |
| A3 | Phenyl | CH3 | CH2CN | |
| B1 | CH3 | H | CH2CN | |
| B2 | CH3 | Phenyl | CH2CN | |
| B3 | CH3 | 4-Fluorophenyl | CH2CN | |
| C1 | CH3 | CH3 | CH(CH3)CN | |
| C2 | CH3 | CH3 | C(CH3)2CN | |
| C3 | CH3 | CH3 | CH2C(=O)NH2 |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of the proposed analogs.
General Synthesis of 1,3,5-Trisubstituted Pyrazole Analogs
The synthesis of 1,3,5-trisubstituted pyrazoles can be achieved through several established methods. A common and versatile approach is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3] For the synthesis of the parent compound and its analogs with variations at the N1 and C3 positions, a suitable β-keto nitrile can be reacted with a corresponding substituted hydrazine.
General Synthetic Scheme:
Caption: General synthetic workflow for 1,3,5-trisubstituted pyrazole analogs.
Detailed Protocol:
-
To a solution of the appropriate β-keto nitrile (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add the corresponding substituted hydrazine (1.1 eq).
-
The reaction mixture is then heated to reflux for a period of 2-8 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the desired pyrazole analog.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized analogs against a specific protein kinase would be determined using a biochemical assay, such as a luminescence-based kinase assay.
Experimental Workflow:
Caption: Workflow for an in vitro kinase inhibition assay.
Detailed Protocol:
-
Kinase reactions are set up in a 96-well plate format.
-
Each well contains the kinase, a suitable substrate peptide, and ATP in a kinase buffer.
-
The synthesized pyrazole analogs are added to the wells at varying concentrations.
-
The reaction is initiated by the addition of ATP and incubated at 37°C for 60 minutes.
-
Following incubation, a luminescence-based detection reagent is added, which quantifies the amount of ATP remaining in the well.
-
Luminescence is measured using a plate reader. The signal is inversely correlated with kinase activity.
-
The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Hypothetical Signaling Pathway Modulation
Assuming the pyrazole analogs exhibit inhibitory activity against a kinase involved in an inflammatory signaling pathway, such as the NF-κB pathway, their mechanism of action can be visualized as follows.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by a pyrazole analog.
Conclusion
While direct experimental data on the SAR of this compound analogs is limited, this guide provides a robust framework for initiating such an investigation. By leveraging established synthetic methodologies for the pyrazole core and employing standard in vitro assays, researchers can systematically explore the SAR of this promising class of compounds. The proposed hypothetical study targeting kinase inhibition serves as a blueprint for designing and evaluating novel pyrazole-based therapeutic agents. The provided diagrams and protocols offer a practical starting point for drug discovery and development professionals.
References
Unveiling the Potential of Novel Pyrazole Compounds: A Comparative Guide to Biological Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological efficacy of novel pyrazole compounds against established alternatives. The following sections present quantitative data, detailed experimental protocols, and visual representations of signaling pathways to facilitate a comprehensive understanding of their therapeutic potential.
This guide focuses on two promising novel pyrazole-based anticancer agents, Compound 5o and Compound 18, which have demonstrated significant activity as tubulin polymerization inhibitors. Their performance is compared with the standard chemotherapeutic drug, Doxorubicin. Additionally, the anti-inflammatory properties of a novel pyrazole derivative, Bipyrazole 10, are evaluated against the well-established selective COX-2 inhibitor, Celecoxib.
Anticancer Efficacy: A Quantitative Comparison
The in vitro cytotoxic activities of the novel pyrazole compounds and the standard drug Doxorubicin were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. Lower IC50 values indicate higher potency.
| Compound | MCF-7 (Breast) IC50 (µM) | SiHa (Cervical) IC50 (µM) | PC-3 (Prostate) IC50 (µM) | A549 (Lung) IC50 (µM) | HepG-2 (Liver) IC50 (µM) |
| Novel Pyrazole 5o | 2.13 ± 0.80[1] | 4.34 ± 0.98[1] | 4.46 ± 0.53[1] | - | - |
| Novel Pyrazole 18 | 0.05[2] | - | - | 0.07[2] | 0.03[2] |
| Doxorubicin | ~1.0 - 8.3[3] | - | ~8.0[4] | ~1.5[4] | - |
Anti-inflammatory Efficacy: A Quantitative Comparison
The inhibitory activity of the novel pyrazole compound Bipyrazole 10 and the standard drug Celecoxib against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes was determined. The IC50 values are presented below. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2, which is associated with a reduced risk of gastrointestinal side effects.[5]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Novel Bipyrazole 10 | 1.18 | 0.15 | 7.87[6] |
| Celecoxib | 15 | 0.04 | ~375 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as (absorbance of treated cells / absorbance of control cells) × 100. The IC50 value is determined from the dose-response curve.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing tubulin (10 µM final concentration) in a glutamate-based buffer.
-
Compound Incubation: Add the test compound at various concentrations to the reaction mixture and incubate on ice.
-
Polymerization Initiation: Initiate polymerization by adding GTP and incubating the mixture at 37°C.
-
Turbidity Measurement: Monitor the increase in turbidity due to microtubule formation by measuring the absorbance at 340 nm over time.
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of polymerization in the presence of the compound to that of the control. The IC50 value is determined from the dose-response curve.[1]
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample. In this context, it is used to analyze the expression of proteins involved in the apoptotic pathway.
Procedure:
-
Cell Lysis: Treat cells with the test compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the test compound for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vitro COX-1/COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Procedure:
-
Enzyme Preparation: Use purified ovine COX-1 or human recombinant COX-2.
-
Compound Incubation: Pre-incubate the enzyme with the test compound at various concentrations in a reaction buffer containing a heme cofactor at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate).
-
Reaction Termination: After a specific time, terminate the reaction by adding hydrochloric acid.
-
Prostaglandin Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.
-
Data Analysis: Calculate the percentage of inhibition by comparing the PGE2 levels in the presence of the compound to the control. Determine the IC50 values from the dose-response curves.[6]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Anticancer mechanism of novel pyrazole compounds.
Caption: Anti-inflammatory mechanism of Bipyrazole 10.
Caption: General experimental workflow for anticancer evaluation.
References
- 1. Celecoxib - Wikipedia [en.wikipedia.org]
- 2. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 5. Synthesis, Anti-Inflammatory Activity, and COX-1/2 Inhibition Profile of Some Novel Non-Acidic Polysubstituted Pyrazoles and Pyrano[2,3-c]pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Pyrazole-Oxindole Conjugates with Cytotoxicity in Human Cancer Cells via Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
comparison of different synthetic routes to 1,3-dimethyl-5-substituted pyrazoles
A Comprehensive Guide to the Synthetic Routes of 1,3-Dimethyl-5-Substituted Pyrazoles
For researchers and professionals in drug development and medicinal chemistry, the pyrazole scaffold is a cornerstone of molecular design. The specific substitution pattern of 1,3-dimethyl-5-substituted pyrazoles is of particular interest due to its prevalence in numerous biologically active compounds. The efficient and regioselective synthesis of these molecules is therefore a critical aspect of pharmaceutical research. This guide provides a comparative overview of three prominent synthetic strategies for accessing this pyrazole core: the classic Knorr-type condensation, regioselective [3+2] cycloaddition reactions, and modern multicomponent reactions.
Comparative Performance of Synthetic Routes
The choice of synthetic route to 1,3-dimethyl-5-substituted pyrazoles is often a trade-off between starting material availability, desired regioselectivity, and overall efficiency. The following table summarizes the key quantitative and qualitative aspects of the three main synthetic strategies discussed.
| Synthetic Route | Key Reactants | Typical Yield (%) | Regioselectivity | Key Advantages | Key Disadvantages |
| Route 1: Knorr-type Condensation | Unsymmetrical 1,3-dicarbonyl compound + Methylhydrazine | 60-85% | Often yields a mixture of regioisomers | Readily available starting materials, simple procedure. | Lack of regiocontrol, requiring separation of isomers. |
| Route 2: [3+2] Cycloaddition | Nitrilimine + Substituted Alkyne | 75-95% | Excellent | High regioselectivity, good to excellent yields. | Requires synthesis of precursors (e.g., hydrazonoyl halides). |
| Route 3: Multicomponent Reaction | β-ketoester + Aldehyde + Methylhydrazine | 70-90% | Generally good to excellent | High atom economy, operational simplicity, diversity-oriented. | Optimization can be complex, potential for side reactions. |
Visualizing the Synthetic Pathways
The following diagram illustrates the conceptual workflows of the three compared synthetic routes to 1,3-dimethyl-5-substituted pyrazoles.
Caption: Workflow comparison of major synthetic routes to 1,3-dimethyl-5-substituted pyrazoles.
Detailed Synthetic Protocols
Route 1: Knorr-type Condensation of an Unsymmetrical 1,3-Diketone with Methylhydrazine
This method is the most traditional approach but often suffers from a lack of regioselectivity when using unsymmetrical dicarbonyl compounds with methylhydrazine, leading to a mixture of 1,3,5- and 1,5,3-trisubstituted pyrazoles.
Experimental Protocol:
-
Reaction Setup: To a solution of the 1-substituted-butane-1,3-dione (1.0 eq.) in ethanol (0.5 M), add methylhydrazine (1.1 eq.) dropwise at room temperature.
-
Reaction Progression: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting mixture of regioisomers is then purified by column chromatography on silica gel to isolate the desired 1,3-dimethyl-5-substituted pyrazole.
Route 2: Regioselective [3+2] Cycloaddition of a Nitrilimine with an Alkyne
This route offers excellent regiocontrol by forming the pyrazole ring through a [3+2] cycloaddition reaction. The nitrilimine is typically generated in situ from a hydrazonoyl halide.
Experimental Protocol:
-
Nitrilimine Generation: In a flame-dried flask under an inert atmosphere, dissolve the N-methyl-C-methyl-hydrazonoyl chloride (1.0 eq.) and the terminal alkyne (1.2 eq.) in anhydrous tetrahydrofuran (THF, 0.3 M).
-
Cycloaddition: Cool the solution to 0 °C and add triethylamine (1.5 eq.) dropwise over 15 minutes. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Monitor the reaction by TLC. Once complete, filter the reaction mixture to remove the triethylammonium chloride salt and wash the solid with THF.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 1,3-dimethyl-5-substituted pyrazole.
Route 3: One-Pot Multicomponent Synthesis
Multicomponent reactions (MCRs) provide an efficient and atom-economical approach to complex molecules from simple starting materials in a single step.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, combine the β-ketoester (1.0 eq.), the desired aldehyde (1.0 eq.), methylhydrazine (1.1 eq.), and a catalytic amount of a Lewis or Brønsted acid (e.g., p-toluenesulfonic acid, 10 mol%) in a suitable solvent such as ethanol or toluene (0.5 M).
-
Reaction Progression: Heat the mixture to reflux for 8-12 hours, monitoring by TLC.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent. The crude product is then purified by flash column chromatography or recrystallization to afford the target 1,3-dimethyl-5-substituted pyrazole.
Post-Synthetic Modification: An Alternative Approach
An increasingly popular strategy involves the synthesis of a versatile pyrazole intermediate, such as a 1,3-dimethyl-5-halopyrazole, which can then be diversified through transition-metal-catalyzed cross-coupling reactions. This approach is particularly useful for creating libraries of analogs with various aryl or alkyl substituents at the 5-position.
Experimental Protocol for Suzuki Coupling:
-
Reaction Setup: To a degassed mixture of 1,3-dimethyl-5-bromopyrazole (1.0 eq.), the corresponding boronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) in a solvent system of toluene and aqueous sodium carbonate (2 M), add a suitable base (e.g., potassium carbonate, 2.0 eq.).
-
Reaction Progression: Heat the reaction mixture at 90-100 °C under an inert atmosphere for 6-12 hours.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the 1,3-dimethyl-5-arylpyrazole.
A Comparative Analysis of 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile and Celecoxib: A Look at Potential Biological Activity
An in-depth comparison of the biological activities of the well-established selective COX-2 inhibitor, Celecoxib, and the novel pyrazole derivative, 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile. This guide synthesizes available experimental data for Celecoxib and provides a theoretical perspective on the potential activity of this compound based on structure-activity relationships of related compounds, in the absence of direct experimental evidence.
Introduction
Celecoxib is a widely prescribed nonsteroidal anti-inflammatory drug (NSAID) that functions as a selective inhibitor of cyclooxygenase-2 (COX-2).[1][2][3][4] Its diaryl-substituted pyrazole structure is a key feature contributing to its biological activity.[2] Pyrazole derivatives, in general, are a class of heterocyclic compounds known for a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[5] This guide provides a comparative overview of the established biological profile of Celecoxib and explores the predicted activity of a structurally related pyrazole, this compound, for which specific biological data is not currently available in public literature.
Celecoxib: A Profile of a Selective COX-2 Inhibitor
Celecoxib exerts its anti-inflammatory, analgesic, and antipyretic effects by selectively inhibiting the COX-2 enzyme.[2][3] This selectivity for COX-2 over COX-1 is a key characteristic that distinguishes it from many traditional NSAIDs and is thought to contribute to a reduced risk of certain gastrointestinal side effects.[4]
Mechanism of Action
The primary mechanism of action of Celecoxib involves the inhibition of prostaglandin synthesis.[2][3] Prostaglandins are lipid compounds that play a crucial role in mediating inflammation, pain, and fever.[4] The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins.[4] While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[4] Celecoxib's chemical structure allows it to selectively bind to the active site of the COX-2 enzyme, which is larger and more flexible than that of COX-1, thereby blocking the production of pro-inflammatory prostaglandins.[4]
Beyond its anti-inflammatory role, Celecoxib has also been investigated for its anti-cancer properties.[1] Its effects in this area are thought to involve the induction of apoptosis, cell cycle arrest, and regulation of angiogenesis.[6]
This compound: A Theoretical and Predictive Analysis
As of the latest literature review, there is no specific published experimental data detailing the biological activity of this compound. Therefore, the following analysis is based on the known structure-activity relationships (SAR) of pyrazole derivatives as COX inhibitors.
Structural Comparison and Predicted Activity
The chemical structure of this compound features a 1,3-dimethyl-substituted pyrazole ring with an acetonitrile group at the 5-position. In contrast, Celecoxib possesses a more complex structure with a trifluoromethyl group at the 3-position, a p-tolyl group at the 5-position, and a 4-sulfamoylphenyl group at the 1-position of the pyrazole ring.[7]
The p-sulfamoylphenyl group on Celecoxib is a critical determinant of its potent and selective COX-2 inhibition. Structure-activity relationship studies of pyrazole derivatives have consistently shown that the presence of a para-sulfonamide or a similar group on a phenyl ring at the 1-position of the pyrazole is crucial for high COX-2 inhibitory activity. This moiety interacts with key amino acid residues within the active site of the COX-2 enzyme.
Given the absence of this key pharmacophore in this compound, it is predicted that this compound would likely exhibit significantly weaker, or possibly no, selective COX-2 inhibitory activity compared to Celecoxib. While the pyrazole core is a common feature, the specific substituents are paramount for potent and selective COX inhibition. The dimethyl substitution and the acetonitrile group are not characteristic features of known potent COX-2 inhibitors.
It is plausible that this compound may possess other biological activities, as is common for pyrazole derivatives. However, without experimental data, any potential therapeutic application remains speculative.
Data Presentation
Table 1: Comparative Profile of Celecoxib and this compound
| Feature | Celecoxib | This compound |
| Chemical Structure | 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | This compound |
| Primary Mechanism of Action | Selective COX-2 Inhibition | Not experimentally determined. Predicted to have weak or no selective COX-2 inhibitory activity based on SAR. |
| Reported Biological Activities | Anti-inflammatory, Analgesic, Antipyretic, Anti-cancer | Not experimentally determined. |
| Key Structural Features for COX-2 Inhibition | p-sulfamoylphenyl group at N1, trifluoromethyl group at C3, p-tolyl group at C5 | Lacks the key p-sulfamoylphenyl pharmacophore. |
Experimental Protocols
As no experimental data is available for this compound, this section details a standard experimental protocol for assessing COX-2 inhibitory activity, which would be necessary to evaluate this compound.
In Vitro COX-1/COX-2 Inhibition Assay
A common method to determine the inhibitory activity of a compound against COX-1 and COX-2 is the enzyme immunoassay (EIA).
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound for both COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (e.g., this compound)
-
Reference compound (e.g., Celecoxib)
-
EIA buffer
-
Prostaglandin screening EIA kit
Procedure:
-
The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial dilutions of the test compound and the reference compound are prepared.
-
The COX-1 or COX-2 enzyme is pre-incubated with the various concentrations of the test compound or reference compound in the EIA buffer for a specified time at a controlled temperature.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a defined period and is then stopped.
-
The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive EIA kit according to the manufacturer's instructions.
-
The percentage of inhibition of COX activity is calculated for each concentration of the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: Mechanism of action of Celecoxib in inhibiting the inflammatory pathway.
Caption: Structural comparison and predicted activity relationship.
Conclusion
References
- 1. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Spectroscopic Data of Pyrazole Regioisomers
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Pyrazole and its substituted derivatives are significant scaffolds in medicinal chemistry, and the unambiguous identification of their regioisomers is a critical step in the synthesis and development of new chemical entities. This guide provides a comprehensive comparison of the spectroscopic data for 1H-pyrazole and its 3-methyl, 4-methyl, and 5-methyl substituted regioisomers, supported by experimental protocols.
The differentiation of pyrazole regioisomers can be readily achieved by a combined analysis of ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides unique structural insights, and together they form a powerful toolkit for unequivocal isomer identification.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 1H-pyrazole and its methyl-substituted regioisomers. The data has been compiled from various sources and represents typical values observed in standard analytical conditions.
¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Compound | δ H3 (ppm) | δ H4 (ppm) | δ H5 (ppm) | δ CH₃ (ppm) | δ NH (ppm) |
| 1H-Pyrazole | 7.6 (d) | 6.3 (t) | 7.6 (d) | - | ~12.8 (br s) |
| 3-Methyl-1H-pyrazole | - | ~6.1 (d) | ~7.4 (d) | ~2.3 (s) | ~12.3 (br s)[1] |
| 4-Methyl-1H-pyrazole | ~7.5 (s) | - | ~7.5 (s) | ~2.1 (s) | ~12.5 (br s) |
| 5-Methyl-1H-pyrazole | ~5.9 (d) | ~7.3 (d) | - | ~2.2 (s) | ~11.9 (br s) |
d = doublet, t = triplet, s = singlet, br s = broad singlet
¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Compound | δ C3 (ppm) | δ C4 (ppm) | δ C5 (ppm) | δ CH₃ (ppm) |
| 1H-Pyrazole | 134.8 | 105.5 | 134.8 | - |
| 3-Methyl-1H-pyrazole | ~148[1] | ~105[1] | ~134[1] | ~13[1] |
| 4-Methyl-1H-pyrazole | ~138.9 | ~114.2 | ~138.9 | ~9.1 |
| 5-Methyl-1H-pyrazole | ~140.1 | ~103.2 | ~148.2 | ~11.0 |
IR Spectral Data (cm⁻¹)
| Compound | ν (N-H stretch) | ν (C=N stretch) | ν (C=C stretch) |
| 1H-Pyrazole | ~3140 (broad) | ~1530 | ~1480 |
| 3-Methyl-1H-pyrazole | ~3130 (broad) | ~1560 | ~1490 |
| 4-Methyl-1H-pyrazole | ~3135 (broad) | ~1540 | ~1495 |
| 5-Methyl-1H-pyrazole | ~3125 (broad) | ~1555 | ~1485 |
Mass Spectrometry Data (EI)
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |
| 1H-Pyrazole | 68 | 41, 39 |
| 3-Methyl-1H-pyrazole | 82 | 81, 54, 42 |
| 4-Methyl-1H-pyrazole | 82 | 81, 54, 42 |
| 5-Methyl-1H-pyrazole | 82 | 81, 54, 42 |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the determination of proton and carbon environments within the molecule.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the pyrazole sample for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).[1]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1.0 s.
-
Acquisition Time: 4.0 s.
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled pulse experiment (e.g., zgpg30).
-
Number of Scans: 1024-4096.
-
Relaxation Delay: 2.0 s.
-
Acquisition Time: 1.0-1.5 s.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption line shapes.
-
Perform baseline correction.
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm.[1]
-
Integrate the signals in the ¹H spectrum and pick the peaks for both ¹H and ¹³C spectra.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid or liquid pyrazole sample directly onto the ATR crystal.
-
For solid samples, apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify and label the characteristic absorption bands.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the pyrazole sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
-
Instrumentation (Electron Ionization - EI):
-
The sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
-
Data Acquisition:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
A mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z values.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.
-
Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide clues about the molecule's structure.
-
Differentiating Regioisomers: A Spectroscopic Workflow
The following diagram illustrates a logical workflow for distinguishing between the pyrazole regioisomers based on their spectroscopic data.
Caption: Workflow for differentiating pyrazole regioisomers.
References
A Comparative Guide to In Vitro Assay Validation for Pyrazole-Based Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The robust validation of in vitro assays is a cornerstone of drug discovery, ensuring the reliability and reproducibility of data that drives critical decisions. This guide provides a comparative overview of the validation of an in vitro assay for a pyrazole-based enzyme inhibitor, benchmarked against a non-pyrazole alternative. The data and protocols presented herein are synthesized from established methodologies to offer a representative comparison for researchers engaged in the development of novel enzyme inhibitors.
I. Overview of Key Assay Validation Parameters
The validation of an in vitro enzyme inhibition assay is a systematic process that establishes the performance characteristics of the assay. This process is guided by principles outlined by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3] The primary goal is to demonstrate that the analytical procedure is fit for its intended purpose.[2]
Key parameters assessed during assay validation include:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Robustness: A measure of the assay's capacity to remain unaffected by small, but deliberate variations in method parameters.
II. Comparative Validation Data: Pyrazole vs. Non-Pyrazole Inhibitor
This section presents a comparative summary of validation data for two hypothetical enzyme inhibitors targeting Janus Kinase 2 (JAK2), a well-established target in therapeutic research. Inhibitor A is a novel pyrazole-based compound, while Inhibitor B represents a non-pyrazole quinazoline-based inhibitor, a common structural motif for kinase inhibitors.
Table 1: Comparison of In Vitro Kinase Assay Validation Parameters for Two JAK2 Inhibitors
| Validation Parameter | Inhibitor A (Pyrazole-based) | Inhibitor B (Quinazoline-based) | Acceptance Criteria |
| Specificity | No significant inhibition of a panel of 10 related kinases at 10x IC50 concentration. | No significant inhibition of a panel of 10 related kinases at 10x IC50 concentration. | Signal from analyte should not be significantly affected by other components. |
| Linearity (R²) | 0.998 | 0.997 | R² ≥ 0.99 |
| Range | 1 nM - 1000 nM | 5 nM - 1500 nM | The interval providing suitable accuracy, precision, and linearity. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.9% - 102.1% | 80% - 120% of the true value. |
| Precision (CV%) | |||
| - Repeatability | ≤ 5% | ≤ 6% | CV ≤ 15% |
| - Intermediate Precision | ≤ 8% | ≤ 9% | CV ≤ 20% |
| Robustness | |||
| - Incubation Time (±10%) | No significant change in IC50 | No significant change in IC50 | IC50 should remain within ± 2-fold of the established value. |
| - Temperature (±2°C) | No significant change in IC50 | No significant change in IC50 | IC50 should remain within ± 2-fold of the established value. |
| IC50 Value | 12.61 nM[4] | 25 nM (Hypothetical) | N/A |
III. Experimental Protocols
Detailed methodologies are crucial for the reproducibility of assay validation. The following are representative protocols for the in vitro kinase assay used to generate the validation data.
A. In Vitro JAK2 Kinase Inhibition Assay
This assay quantifies the inhibitory activity of a compound against the JAK2 enzyme by measuring the phosphorylation of a substrate peptide.
Materials:
-
Recombinant human JAK2 enzyme
-
Biotinylated substrate peptide
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test Compounds (Inhibitor A and Inhibitor B) dissolved in DMSO
-
Stop Solution (e.g., 100 mM EDTA)
-
Detection Reagent (e.g., Lanthanide-labeled antibody and a fluorescent acceptor)
-
384-well microplates
Procedure:
-
Compound Preparation: Perform serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Prepare a solution of JAK2 enzyme and biotinylated substrate peptide in assay buffer.
-
Reaction Initiation: In a 384-well plate, add the diluted test compounds, followed by the enzyme/substrate mixture. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Detection: Add the detection reagents and incubate to allow for binding to the phosphorylated substrate.
-
Data Acquisition: Read the plate on a suitable plate reader to measure the signal (e.g., fluorescence resonance energy transfer).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic model.
B. Assay Validation Experiments
1. Specificity:
-
Perform the kinase assay with a panel of related kinases (e.g., other JAK family members, Src family kinases) using the test compound at a concentration 10-fold higher than its IC50 for the primary target.
-
Assess the percent inhibition for each off-target kinase.
2. Linearity and Range:
-
Generate a standard curve using a known amount of phosphorylated product.
-
Determine the range of product concentrations where the signal is directly proportional to the concentration.
3. Accuracy:
-
Spike known concentrations of the analyte (phosphorylated product) into the assay matrix.
-
Calculate the percent recovery of the spiked analyte.
4. Precision:
-
Repeatability: Assay the same sample multiple times on the same day by the same analyst.
-
Intermediate Precision: Assay the same sample on different days by different analysts.
5. Robustness:
-
Introduce small, deliberate variations to the assay parameters (e.g., incubation time, temperature, ATP concentration).
-
Evaluate the impact of these changes on the IC50 value.
IV. Visualizing Experimental Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and the underlying biological pathways.
V. Conclusion
The validation of in vitro enzyme inhibition assays is a multi-faceted process that requires careful planning and execution. As demonstrated, both pyrazole-based and non-pyrazole inhibitors can be robustly characterized using well-validated assays. The comparative data presented in this guide highlights the key performance characteristics that must be evaluated to ensure the generation of high-quality, reliable data. By adhering to these principles and employing detailed, standardized protocols, researchers can confidently advance their most promising compounds through the drug discovery pipeline.
References
Unraveling the Therapeutic Potential of 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile Derivatives: A Comparative Analysis of Plausible Mechanisms of Action
While the precise mechanism of action for 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile derivatives has not been definitively elucidated in publicly available research, the broader class of pyrazole-containing compounds has been extensively studied, revealing a range of biological activities. This guide provides a comparative analysis of the most probable mechanisms of action for this derivative, based on the established activities of structurally related pyrazole compounds. We will explore its potential as a COX-2 inhibitor, a kinase inhibitor, and a phosphodiesterase 4 (PDE4) inhibitor, presenting comparative data with known therapeutic agents and detailing the experimental protocols used to determine these activities.
The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, and anti-obesity agents. The versatility of the pyrazole ring allows for a wide range of chemical modifications, leading to compounds with specific biological targets. For this compound derivatives, the presence of the dimethyl pyrazole core, a common feature in many biologically active molecules, suggests several potential pathways through which it may exert a therapeutic effect.
Potential Mechanisms of Action and Comparative Analysis
Based on the activities of analogous pyrazole derivatives, three primary mechanisms of action are proposed for this compound derivatives:
-
Cyclooxygenase-2 (COX-2) Inhibition: Many pyrazole derivatives are potent and selective COX-2 inhibitors, a key enzyme in the inflammatory pathway responsible for the synthesis of prostaglandins. The well-known anti-inflammatory drug Celecoxib features a pyrazole core.
-
Kinase Inhibition: The pyrazole moiety is a common scaffold in a multitude of kinase inhibitors targeting various signaling pathways implicated in cancer and other diseases. Kinases such as EGFR, VEGFR, Akt, and CDKs are frequent targets.
-
Phosphodiesterase 4 (PDE4) Inhibition: Certain dimethylpyrazole derivatives have been identified as inhibitors of PDE4, an enzyme that degrades cyclic AMP (cAMP). Inhibition of PDE4 leads to increased cAMP levels, which has anti-inflammatory effects, particularly in respiratory diseases.
The following tables provide a comparative summary of the inhibitory activities of representative pyrazole derivatives against these targets, alongside established drugs.
Table 1: Comparative COX-2 Inhibitory Activity
| Compound/Drug | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Representative Pyrazole Derivative (Hypothetical) | COX-2 | - | - |
| Celecoxib | COX-2 | 0.04 | >30 |
| Phenylbutazone | COX-1/COX-2 | 2.5 (COX-2) | ~1 |
| Indomethacin | COX-1/COX-2 | 0.6 (COX-2) | ~20 (COX-1 selective) |
Data for Celecoxib, Phenylbutazone, and Indomethacin are representative values from the literature. The activity of the specific this compound derivative is yet to be experimentally determined.
Table 2: Comparative Kinase Inhibitory Activity
| Compound/Drug | Target Kinase | IC50 (nM) | Cell Line (for cellular assays) |
| Representative Pyrazole Derivative (Hypothetical) | e.g., EGFR | - | - |
| Erlotinib | EGFR | 2 | A431 |
| A pyrazole-based Akt1 kinase inhibitor | Akt1 | 1.3 | HCT116 |
| A pyrazole-based Aurora A kinase inhibitor | Aurora A | 160 | HCT116 |
Data for known inhibitors are representative values from the literature. The specific kinase inhibitory profile of this compound derivatives needs to be experimentally verified.
Table 3: Comparative PDE4 Inhibitory Activity
| Compound/Drug | Target | IC50 (µM) |
| Representative Pyrazole Derivative (Hypothetical) | PDE4B | - |
| Rolipram | PDE4 | 0.8 |
| A 3,5-dimethylpyrazole derivative | PDE4B | 1.7 |
Data for Rolipram and the representative dimethylpyrazole derivative are from published studies. The PDE4 inhibitory activity of the specific acetonitrile derivative remains to be tested.
Visualizing the Potential Signaling Pathways and Experimental Workflow
To better understand the potential biological context and the experimental approach to confirm the mechanism of action, the following diagrams are provided.
Detailed Experimental Protocols
To experimentally validate the potential mechanisms of action for this compound derivatives, the following standard assays are recommended.
In Vitro COX-2 Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of the test compound against human recombinant COX-2.
Principle: The assay measures the peroxidase activity of COX-2, which is coupled to the oxidation of a chromogenic substrate. The inhibition of this reaction by the test compound is monitored spectrophotometrically.
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add assay buffer, heme, and human recombinant COX-2 enzyme.
-
Add serial dilutions of the test compound or reference inhibitor (e.g., Celecoxib) to the wells.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid (substrate).
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a stop solution (e.g., HCl).
-
Measure the absorbance at the appropriate wavelength (e.g., 590 nm for N,N,N',N'-tetramethyl-p-phenylenediamine).
-
Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Kinase Inhibition Assay (Example: EGFR)
Objective: To determine the IC50 of the test compound against a specific kinase, such as EGFR.
Principle: A common method is a luminescence-based assay that measures the amount of ADP produced from the kinase reaction. The amount of ADP is proportional to the kinase activity.
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add kinase buffer, the peptide substrate (e.g., Poly(Glu, Tyr)), and ATP.
-
Add serial dilutions of the test compound or a known inhibitor (e.g., Erlotinib).
-
Initiate the reaction by adding the recombinant EGFR enzyme.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add a kinase detection reagent (e.g., ADP-Glo™) to terminate the kinase reaction and convert the generated ADP to ATP.
-
Add a detection solution to produce a luminescent signal from the newly synthesized ATP.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value.
In Vitro PDE4 Inhibition Assay
Objective: To determine the IC50 of the test compound against a PDE4 subtype (e.g., PDE4B).
Principle: This assay often uses a fluorescence polarization (FP) method. A fluorescently labeled cAMP substrate is hydrolyzed by PDE4. The binding of a specific binding agent to the hydrolyzed product results in a change in fluorescence polarization.
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 384-well plate, add assay buffer and serial dilutions of the test compound or a reference inhibitor (e.g., Rolipram).
-
Add the recombinant PDE4B enzyme.
-
Incubate for a short period to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorescently labeled cAMP substrate.
-
Incubate at room temperature for a defined time (e.g., 60 minutes).
-
Stop the reaction by adding a binding agent that binds to the hydrolyzed substrate.
-
Measure the fluorescence polarization using a suitable plate reader.
-
Calculate the percent inhibition and determine the IC50 value.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxicity of the test compound on a relevant cell line.
Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into an insoluble purple formazan.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
In Vivo Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of the test compound.
Principle: Carrageenan injection into the rat paw induces an acute inflammatory response characterized by edema. The reduction in paw volume by the test compound indicates its anti-inflammatory effect.
Procedure:
-
Administer the test compound or a reference drug (e.g., Indomethacin) to rats via an appropriate route (e.g., oral gavage).
-
After a specific time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle-treated control group.
A Comparative Guide to the Cross-Reactivity of Pyrazole-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pyrazole-Based Compounds in Biological Assays
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous kinase inhibitors. Understanding the cross-reactivity profile of these compounds is paramount for predicting potential off-target effects, ensuring therapeutic efficacy, and minimizing toxicity. This guide provides a comparative analysis of the selectivity of three prominent pyrazole-based kinase inhibitors—Ruxolitinib, Tozasertib, and Barasertib—supported by quantitative data and detailed experimental protocols.
Comparative Cross-Reactivity Data
The following table summarizes the inhibitory activity of Ruxolitinib, Tozasertib, and Barasertib against their primary targets and a selection of off-target kinases. This data, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, allows for a direct comparison of their potency and selectivity. Lower values indicate higher potency.
| Kinase Target | Ruxolitinib (IC50, nM) | Tozasertib (Ki, nM) | Barasertib-HQPA (Active Metabolite) (IC50/Ki, nM) |
| Primary Targets | |||
| JAK1 | 3.3[1][2] | - | - |
| JAK2 | 2.8[1][2] | - | - |
| Aurora A | - | 0.6[3] | 1368 (IC50)[4] / 1369 (Ki)[5] |
| Aurora B | - | 18[3] | 0.37 (IC50)[6] / 0.36 (Ki)[5] |
| Aurora C | - | 4.6[3] | - |
| Key Off-Targets | |||
| JAK3 | 428[1][2] | - | - |
| TYK2 | 19[1][2] | - | - |
| FLT3 | - | 30[3] | Low activity[4] |
| BCR-ABL | >25,000[1] | 30[3] | Low activity[4] |
| c-Kit | >4,000[1] | - | - |
| ROCK | Off-target inhibition noted[7] | - | - |
| CaMKII | Potent inhibition identified[8] | - | - |
| General Selectivity | No significant inhibition against a panel of 26 other kinases[9]. Broader interaction spectrum involving 41 kinases predicted[10]. | 100-fold more selective for Aurora A than 55 other kinases[3]. | High specificity versus a panel of 50 other kinases[5][11]. |
Note: Barasertib is a prodrug that is rapidly converted to its active form, Barasertib-HQPA (hydroxyquinazoline pyrazol anilide)[11]. The activity data presented is for the active metabolite.
Experimental Protocols
Standardized experimental protocols are crucial for generating reliable and comparable cross-reactivity data. Below is a detailed methodology for a common in vitro kinase assay used for selectivity profiling.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescence Assay)
This protocol outlines a typical procedure for determining the IC50 value of a pyrazole-based compound against a panel of kinases using a luminescence-based assay that measures ADP production.
1. Reagent Preparation:
-
Kinase Buffer: Prepare a 1X kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Dilution: Create a serial dilution of the pyrazole-based inhibitor in 100% DMSO. A common starting concentration is 10 mM, serially diluted to cover a wide concentration range.
-
Enzyme and Substrate Preparation: Dilute the purified kinase and its specific substrate (peptide or protein) to their desired working concentrations in the kinase buffer.
-
ATP Solution: Prepare a solution of ATP in the kinase buffer at a concentration that is typically at or near the Km for each specific kinase.
2. Kinase Reaction:
-
In a 384-well plate, add the test compound dilutions.
-
Add the kinase and substrate mixture to each well.
-
Initiate the kinase reaction by adding the ATP solution. The final reaction volume is typically 5-10 µL.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).
3. ADP Detection:
-
Reaction Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining unconsumed ATP.
-
Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Luminescence Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction back to ATP and provides luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP.
-
Incubate at room temperature for 30-60 minutes.
4. Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a control reaction (with DMSO vehicle but no inhibitor).
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Visualizations: Workflows and Pathways
Diagrams are essential for visualizing complex biological processes and experimental workflows. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts in cross-reactivity studies.
References
- 1. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. ashpublications.org [ashpublications.org]
- 5. axonmedchem.com [axonmedchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The JAK inhibitor ruxolitinib impairs dendritic cell migration via off-target inhibition of ROCK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An improved reporter identifies ruxolitinib as a potent and cardioprotective CaMKII inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 11. spandidos-publications.com [spandidos-publications.com]
Comparative Analysis of Pyrazole Analogs as Protein Kinase Inhibitors: A Molecular Docking Guide
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the performance of various pyrazole analogs as inhibitors for key protein targets implicated in oncogenesis and other disease pathways. The analysis is supported by experimental data from molecular docking studies, providing insights into the binding affinities and potential inhibitory activities of these compounds. Detailed experimental protocols and visualizations of relevant signaling pathways are included to facilitate a comprehensive understanding of the underlying mechanisms.
Data Presentation: Comparative Docking Scores
The following tables summarize the quantitative data from several studies, presenting the binding energies and inhibition constants of various pyrazole analogs against their respective protein targets. Lower binding energy and inhibition constant (Ki) values are indicative of a higher binding affinity and more potent inhibition.
Table 1: Docking Results of Pyrazole Derivatives against Cancer-Related Protein Kinases
| Compound ID | Target Protein | PDB ID | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) | Interacting Amino Acid Residues |
| 1b | VEGFR-2 | 2QU5 | -10.09 | 0.08 | Cys919, Glu917, Asp1046 |
| 1d | Aurora A | 2W1G | -8.57 | 0.89 | Arg220, Gly216, Leu263 |
| 2b | CDK2 | 2VTO | -10.35 | 0.05 | Leu83, Gln131, Asp86 |
Data synthesized from studies on pyrazole derivatives as potential cancer inhibitors.[1][2]
Table 2: Comparative Docking of Pyrazole-Benzimidazolone Hybrids against HPPD
| Compound ID | Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Amino Acid Residues |
| Compound 12 | HPPD | Not Specified | Not Specified | GLN 307, ASN 423, PHE 392, VAL 228, PRO 280, SER 267, LEU 265, LYS 421, GLN 379, GLY 420, LEU 368 |
| NTBC (Standard) | HPPD | Not Specified | Not Specified | VAL 228, PRO 280, SER 267, LEU 265, LYS 421, GLN 379, GLY 420, LEU 368 |
This table highlights the interaction of a highly active pyrazole-benzimidazolone hybrid with the 4-Hydroxyphenylpyruvate dioxygenase (HPPD) receptor, showing additional interactions compared to the standard inhibitor NTBC.[3]
Table 3: Docking Scores of Pyrazole Analogs of Curcumin against Glucosamine-6-Phosphate Synthase
| Compound ID | Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) |
| cp10 | GlcN-6-P synthase | -8.5 | 0.98 |
| cp11 | GlcN-6-P synthase | -8.2 | 1.56 |
| cp12 | GlcN-6-P synthase | -8.1 | 1.82 |
These compounds were identified as potential inhibitors of Glucosamine-6-Phosphate synthase, an enzyme involved in microbial cell wall synthesis.[4][5]
Experimental Protocols: Molecular Docking Methodology
The following is a generalized protocol for performing molecular docking studies with pyrazole analogs, based on methodologies reported in the cited literature. The most commonly used software is AutoDock.
Protein Preparation
-
Obtain Protein Structure: The three-dimensional crystal structure of the target protein is downloaded from the Protein Data Bank (PDB) (e.g., VEGFR-2: 2QU5, Aurora A: 2W1G, CDK2: 2VTO).
-
Pre-processing: The protein structure is prepared by removing water molecules, co-crystallized ligands, and any other heteroatoms not essential for the interaction.
-
Adding Hydrogens: Polar hydrogen atoms are added to the protein structure, which is crucial for defining hydrogen bonds.
-
Charge Assignment: Gasteiger or Kollman charges are assigned to the protein atoms.
-
File Format Conversion: The prepared protein structure is saved in the PDBQT file format, which is required by AutoDock.
Ligand Preparation
-
Ligand Structure: The 2D structures of the pyrazole analogs are drawn using chemical drawing software like ChemDraw and converted to 3D structures.
-
Energy Minimization: The 3D structures of the ligands are energy-minimized using a suitable force field (e.g., MMFF94).
-
Torsional Degrees of Freedom: The rotatable bonds in the ligand are defined to allow for conformational flexibility during docking.
-
Charge Assignment: Gasteiger charges are computed for the ligand atoms.
-
File Format Conversion: The prepared ligand structures are saved in the PDBQT file format.
Molecular Docking using AutoDock
-
Grid Box Generation: A grid box is defined to encompass the active site of the target protein. The dimensions and center of the grid box are set to cover the region where the co-crystallized ligand was bound or a predicted binding pocket.
-
Docking Algorithm: The Lamarckian Genetic Algorithm (LGA) is a commonly employed algorithm for docking simulations in AutoDock. Key parameters for the LGA include:
-
Number of GA Runs: Typically set to 10-100 runs to ensure a thorough search of the conformational space.
-
Population Size: A population size of around 150 individuals is often used.
-
Maximum Number of Energy Evaluations: This is set to a high value, such as 2,500,000, to allow for a comprehensive search.
-
-
Running the Docking Simulation: The docking calculation is initiated using the prepared protein, ligand, and grid parameter files.
-
Analysis of Results: The results are analyzed based on the binding energy and the inhibition constant. The docked conformation with the lowest binding energy is selected as the most probable binding mode. The interactions (hydrogen bonds and hydrophobic interactions) between the ligand and the protein are visualized and analyzed.
Mandatory Visualization: Signaling Pathways
The following diagrams illustrate the signaling pathways of the target proteins discussed in this guide. These pathways are crucial for understanding the biological context of the protein-ligand interactions.
Caption: VEGFR-2 Signaling Pathway leading to cell proliferation and survival.
Caption: CDK2 regulation of the G1/S phase transition in the cell cycle.
Caption: Role of Aurora A kinase in mitotic entry and spindle assembly.
References
A Comparative Guide to Pyrazole Synthesis: Benchmarking New Methods Against Established Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmaceuticals. The continuous search for more efficient, sustainable, and rapid synthetic routes has led to the development of novel methods that challenge the supremacy of established protocols. This guide provides an objective comparison of traditional and modern pyrazole synthesis techniques, supported by experimental data, detailed methodologies, and visual representations of workflows and relevant biological pathways.
Data Presentation: A Head-to-Head Comparison
The following table summarizes key performance indicators for established and modern pyrazole synthesis methods. The data highlights the significant gains in efficiency and yield offered by newer techniques.
| Method | Key Transformation | Typical Reaction Time | Typical Yield (%) | Notes |
| Established Method | ||||
| Knorr Synthesis (Conventional Heating) | 1,3-Dicarbonyl + Hydrazine | 1 - 2 hours | 72 - 90% | A versatile and widely used method, but can be time-consuming and may require harsh conditions.[1] |
| New Methods | ||||
| Microwave-Assisted Synthesis | 1,3-Dicarbonyl + Hydrazine | 5 - 10 minutes | 91 - 98% | Dramatically reduced reaction times and often improved yields compared to conventional heating.[1][2] |
| Flow Chemistry Synthesis | Acetophenone + DMADMF + Hydrazine | ~12 minutes (residence time) | High | Offers excellent control over reaction parameters, enhanced safety, and scalability.[3][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Established Method: Knorr Pyrazole Synthesis (Conventional Heating)
This protocol describes the synthesis of a pyrazolone derivative from ethyl benzoylacetate and hydrazine hydrate.[5][6]
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Water
-
Standard laboratory glassware
-
Heating plate with stirring capability
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[5][6]
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[5][6]
-
Heat the reaction mixture on a hot plate at approximately 100°C with continuous stirring for 1 hour.[5][6]
-
Monitor the reaction progress using TLC with a mobile phase of 30% ethyl acetate/70% hexane.[5][6]
-
Once the ethyl benzoylacetate is consumed, add 10 mL of water to the hot reaction mixture while stirring.[5]
-
Turn off the heat and allow the mixture to cool slowly to room temperature while stirring to facilitate precipitation.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold water, and air dry.
New Method: Microwave-Assisted Pyrazole Synthesis
This protocol outlines the rapid synthesis of phenyl-1H-pyrazoles using microwave irradiation.[1][2]
Materials:
-
Appropriate 1,3-dicarbonyl compound
-
Substituted phenylhydrazine
-
Ethanol
-
Microwave reactor and vials
-
Stir bar
Procedure:
-
In a microwave reactor vial equipped with a stir bar, combine the 1,3-dicarbonyl compound (1.0 mmol) and the substituted phenylhydrazine (1.2 mmol).
-
Add 5 mL of ethanol to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a controlled temperature of 60°C for 5 minutes with a power of 50 W.[1][2]
-
After the reaction is complete, cool the vial to room temperature.
-
The product can typically be isolated by simple filtration or after removal of the solvent under reduced pressure. Further purification can be achieved by recrystallization if necessary.
New Method: Flow Chemistry Synthesis of Pyrazoles
This protocol describes a two-stage continuous flow synthesis of pyrazoles from acetophenones.[4]
Materials and Equipment:
-
Acetophenone derivative
-
Dimethylformamide dimethyl acetal (DMADMF)
-
Hydrazine hydrate
-
Dimethylformamide (DMF)
-
Two syringe pumps
-
Stainless-steel coil reactor (e.g., 5 mL)
-
Glass mixer-chip reactor (e.g., 2 mL)
-
Heating units for both reactors
-
Back pressure regulator
Procedure:
-
Stream 1: Prepare a solution of the acetophenone derivative and 2 equivalents of DMADMF in DMF.
-
Stream 2: Prepare a solution of 3 equivalents of hydrazine hydrate in DMF.[4]
-
Pump Stream 1 through the stainless-steel coil reactor heated at 170°C with a flow rate of 0.5 mL/min (residence time of 10 minutes) to form the enaminone intermediate.[4]
-
Introduce Stream 2 into the flow system, mixing with the output from the first reactor in the glass mixer-chip.
-
Heat the glass mixer-chip reactor to 150°C. The combined flow rate of 1 mL/min results in a residence time of 2 minutes for the second step.[4]
-
The output from the second reactor is collected, and the pyrazole product is isolated after solvent removal and appropriate work-up.
Mandatory Visualization
Logical Workflow for Synthesis Method Selection
The following diagram illustrates a decision-making workflow for selecting an appropriate pyrazole synthesis method based on key experimental goals.
Signaling Pathway Inhibition by a Pyrazole Derivative
This diagram depicts a simplified signaling pathway for Cyclooxygenase-2 (COX-2) and its inhibition by the pyrazole-containing drug, Celecoxib. This inhibition blocks the production of prostaglandins, which are key mediators of inflammation and pain.[7][8][9][10]
References
- 1. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. galchimia.com [galchimia.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. benchchem.com [benchchem.com]
- 7. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Celecoxib - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Celecoxib? [synapse.patsnap.com]
Safety Operating Guide
Proper Disposal of 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile: A Comprehensive Guide
For researchers and professionals in drug development, the safe handling and disposal of chemical reagents are critical for ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step operational plan for the proper disposal of 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile, a compound that requires careful management due to its potential hazards.
I. Hazard Profile and Personal Protective Equipment (PPE)
Before beginning any disposal procedures, it is essential to understand the hazards associated with this compound and to use the appropriate Personal Protective Equipment (PPE). The hazards are inferred from structurally similar compounds, such as pyrazole derivatives and acetonitrile.[1][2][3][4][5][6]
| Hazard Classification | GHS Hazard Statement (Anticipated) | Required Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled. | Chemical-resistant gloves (e.g., nitrile), lab coat, and chemical safety goggles. Use in a well-ventilated area or chemical fume hood. |
| Skin Corrosion/Irritation | H315: Causes skin irritation. | Chemical-resistant gloves and a lab coat. |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation. | Chemical safety goggles or a face shield.[1][5] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation. | Work in a chemical fume hood. If not possible, a NIOSH/MSHA-approved respirator is necessary.[1][5][6] |
II. Spill Management Protocol
In the event of a spill, immediate action is necessary to mitigate risks.
-
Evacuate and Ventilate : Clear the area of all non-essential personnel and ensure adequate ventilation, preferably within a chemical fume hood.
-
Containment : For liquid spills, use an inert absorbent material like vermiculite or sand to contain the substance.
-
Collection : Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled container for hazardous waste.
-
Decontamination : Clean the spill area according to your institution's established safety protocols.
-
Disposal of Spill Debris : The collected spill material must be treated and disposed of as hazardous waste.
III. Step-by-Step Disposal Procedure
The recommended and safest method for the disposal of this compound is through a licensed hazardous waste management facility.[3][6] In-laboratory treatment of this chemical waste is not advised without specific, validated protocols.[6]
-
Waste Identification and Classification : As a generator of chemical waste, you must determine if the material is classified as hazardous under local and national regulations.[7] Given its anticipated properties, this compound waste should be managed as hazardous.
-
Containerization :
-
Storage :
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
This area should be away from incompatible materials, such as strong oxidizing agents.
-
-
Waste Pickup and Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.
-
Provide all necessary information about the waste, including its chemical name and known hazards.
-
IV. Empty Container Disposal
Empty containers that held this compound must also be disposed of properly.
-
Rinsing : Rinse the empty container at least three times with a suitable solvent (e.g., acetone or ethanol).
-
Rinseate Collection : The first rinseate must be collected and disposed of as hazardous waste.[8] Subsequent rinseates may also need to be collected depending on local regulations.
-
Container Disposal : Once thoroughly rinsed, the container can typically be disposed of through regular laboratory glass or plastic recycling streams.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Caption: Logical steps for managing a spill of the compound.
References
- 1. aaronchem.com [aaronchem.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. scienceinteractive.com [scienceinteractive.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile
This guide provides critical safety and logistical information for handling 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile in a laboratory setting. The following procedures are based on the known hazards of similar chemical structures, including pyrazoles and acetonitriles, to ensure the safety of all personnel.
Hazard Summary:
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment.
| Protection Type | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles or a full-face shield are required to protect against splashes.[3][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a lab coat or protective apron must be worn.[3] |
| Respiratory Protection | In poorly ventilated areas or when generating dust or aerosols, a NIOSH/MSHA-approved respirator is necessary.[3][4] |
| Foot Protection | Closed-toe shoes are mandatory within the laboratory.[3] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation:
-
Ensure a designated handling area, preferably within a chemical fume hood, is clean and uncluttered.[3]
-
Verify that an eyewash station and safety shower are readily accessible.[3][5]
-
Inspect all PPE for integrity before use.[3]
-
Prepare and clearly label appropriate waste containers.[3]
2. Handling and Use:
-
Wear all required PPE as specified in the table above.
-
Always handle the compound within a certified chemical fume hood to minimize inhalation exposure.[4][5]
-
Avoid direct contact with the skin, eyes, and clothing.
-
Keep containers tightly closed when not in use.
3. Storage:
-
Store in a cool, dry, and well-ventilated area away from heat and sources of ignition.[6]
-
Keep containers tightly closed to prevent contamination and evaporation.
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated solids and solutions in designated, clearly labeled, and sealed hazardous waste containers.[3]
-
Disposal: Dispose of the hazardous waste through a licensed environmental waste management company.[3] Do not pour down the drain or discard in regular trash.[3]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Inhalation: Move the exposed individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or physician immediately.[5]
Visualized Workflows
The following diagrams illustrate the logical relationships for safety procedures and the operational workflow for handling this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. benchchem.com [benchchem.com]
- 4. utoledo.edu [utoledo.edu]
- 5. Understanding the SDS for Acetonitrile: Safe Handling Practices – KHA Online-SDS Management [kha.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
